molecular formula C8H11NOS B1274246 2-(Thiophen-2-yl)morpholine CAS No. 76175-49-0

2-(Thiophen-2-yl)morpholine

Cat. No.: B1274246
CAS No.: 76175-49-0
M. Wt: 169.25 g/mol
InChI Key: PBAULEGLRQCXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiophen-2-yl)morpholine (CAS 76175-49-0) is a high-value heterocyclic compound that serves as a critical synthetic intermediate and building block in medicinal chemistry and drug discovery research. This compound features a hybrid architecture combining two privileged pharmacophores: the morpholine ring, known to enhance solubility and pharmacokinetic properties, and the thiophene ring, a prominent scaffold in USFDA-approved drugs . Its primary research application is in the design and synthesis of novel bioactive molecules. Specifically, the 2-(thiophen-2-yl)dihydroquinoline scaffold, which incorporates this structure, has been identified as a potent inhibitor of Mycobacterium tuberculosis (H37Rv), demonstrating significant activity against the causative agent of tuberculosis . Furthermore, the morpholine-thiophene hybrid structure is a key template in developing new urease inhibitors, which are being explored as potential treatments for infections caused by urease-producing bacteria like Helicobacter pylori . Researchers also utilize this compound as an analytical standard in HPLC for method development and quantification . This product is intended for research and manufacturing applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAULEGLRQCXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388906
Record name 2-(Thiophen-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76175-49-0
Record name 2-(Thiophen-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Thiophen-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Thiophen-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical identity, structural features, and potential biological relevance. While specific experimental data for this compound is limited in publicly accessible literature, this guide draws upon information from closely related analogues to provide a foundational understanding for researchers. The morpholine and thiophene moieties are well-established pharmacophores, and their combination in this structure suggests potential for biological activity, particularly in the realms of antimicrobial and enzyme inhibitory applications.

Chemical Identity and Structure

CAS Number: 76175-49-0

Molecular Formula: C₈H₁₁NOS

Molecular Weight: 169.24 g/mol

Structure:

The structure of this compound consists of a morpholine ring substituted at the 2-position with a thiophen-2-yl group.

SMILES: C1COC(CN1)C2=CSC=C2

InChI Key: InChI=1S/C8H11NOS/c10-4-2-9-1-3-11(5-4)8-6-7-12-8

Physicochemical Data

A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight169.24 g/mol Calculated
Melting Point195-197 °CVendor Data
Boiling Point289.1±30.0 °CPredicted
LogP1.49Predicted
Topological Polar Surface Area (TPSA)55.61 ŲPredicted
Hydrogen Bond Donors1Calculated
Hydrogen Bond Acceptors2Calculated
Rotatable Bonds1Calculated

Synthesis and Characterization

A potential synthetic approach could involve the reaction of 2-bromothiophene with morpholine under conditions suitable for nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. Another plausible route is the reaction of thiophene-2-carbaldehyde with morpholine under reductive amination conditions.

Characterization of the final product would typically involve a combination of spectroscopic techniques to confirm its identity and purity.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure by identifying the chemical environment of each proton and carbon atom.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Potential Biological Activity and Therapeutic Relevance

The structural combination of a morpholine ring and a thiophene ring suggests that this compound may possess interesting biological properties. Both morpholine and thiophene are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1]

Derivatives containing the morpholine-thiophene scaffold have been investigated for various therapeutic applications, including:

  • Antimycobacterial Activity: Compounds featuring a 2-(thiophen-2-yl) moiety linked to a nitrogenous heterocycle have shown inhibitory activity against Mycobacterium tuberculosis.[2] This suggests that this compound could be a starting point for the development of novel anti-tuberculosis agents.

  • Urease Inhibition: Morpholine-thiophene hybrid thiosemicarbazones have been identified as potent inhibitors of urease, an enzyme implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori.[3][4] This indicates a potential therapeutic application for derivatives of this compound in treating urease-dependent bacterial infections.

Further research is required to determine the specific biological targets and a potential mechanism of action for this compound.

Experimental Workflows and Methodologies

For researchers interested in exploring the potential of this compound, the following experimental workflows are proposed.

General Synthetic Workflow

A generalized workflow for the synthesis and purification of this compound is depicted below. This would need to be optimized based on the chosen synthetic route.

G General Synthetic Workflow reagents Thiophene & Morpholine Precursors reaction Chemical Synthesis (e.g., Reductive Amination or Cross-Coupling) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, MS, IR) purification->characterization product Pure this compound characterization->product

Caption: A generalized workflow for the synthesis and characterization of this compound.

Antimicrobial Screening Protocol

To assess the potential antimicrobial activity of this compound, a standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC).

G Antimicrobial MIC Determination Workflow start Prepare Serial Dilutions of This compound inoculate Inoculate with Microbial Culture (e.g., M. tuberculosis, H. pylori) start->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate read Read Results (Visual or Spectrophotometric) incubate->read determine_mic Determine Minimum Inhibitory Concentration (MIC) read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, chemical entity. Its structural components are prevalent in a wide array of biologically active molecules, suggesting a high potential for this compound to serve as a valuable scaffold in drug discovery. The primary hurdle for future research is the lack of detailed synthetic and analytical data in the public domain.

Future research efforts should focus on:

  • Developing and publishing a robust and scalable synthesis for this compound.

  • Conducting a full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) and making this data publicly available.

  • Screening the compound against a diverse panel of biological targets, with an initial focus on mycobacteria and urease, based on the activity of related compounds.

  • Investigating the structure-activity relationships (SAR) of a library of analogues to optimize for potency and selectivity.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of this compound and its derivatives.

References

An In-Depth Technical Guide to the Synthesis of 2-(Thiophen-2-yl)morpholine from Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 2-(thiophen-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, thiophene, and proceeds through a two-step sequence involving a Friedel-Crafts acylation followed by a cyclocondensation reaction. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and proposed reaction mechanism.

Synthetic Strategy Overview

The synthesis of this compound from thiophene is most effectively achieved through a two-step process:

  • Friedel-Crafts Acylation: Thiophene undergoes a Friedel-Crafts acylation reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum trichloride, to yield the key intermediate, 2-chloroacetylthiophene.

  • Cyclocondensation: The resulting α-haloketone, 2-chloroacetylthiophene, is then reacted with ethanolamine. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization to form the desired this compound.

This synthetic approach is advantageous due to the commercial availability and low cost of the starting materials, as well as the well-established nature of the individual reaction steps.

Experimental Protocols

Step 1: Synthesis of 2-Chloroacetylthiophene

This procedure follows the principles of a Friedel-Crafts acylation.

Reaction: Thiophene + Chloroacetyl Chloride --(AlCl₃)--> 2-Chloroacetylthiophene

Materials:

  • Thiophene

  • Chloroacetyl chloride

  • Anhydrous aluminum trichloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum trichloride in anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add chloroacetyl chloride to the cooled suspension with stirring.

  • To this mixture, add thiophene dropwise via the dropping funnel, maintaining the temperature below 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[1]

  • The reaction is then quenched by carefully and slowly pouring the mixture into a beaker containing crushed ice and a dilute aqueous solution of hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, then with a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 2-chloroacetylthiophene.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure is a cyclocondensation reaction.

Reaction: 2-Chloroacetylthiophene + Ethanolamine --> this compound

Materials:

  • 2-Chloroacetylthiophene

  • Ethanolamine

  • A suitable solvent (e.g., ethanol, acetonitrile, or dimethylformamide)

  • A base (e.g., potassium carbonate, sodium bicarbonate, or triethylamine)

  • Water

  • A suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-chloroacetylthiophene in a suitable solvent.

  • Add an excess of ethanolamine (typically 2-3 equivalents) and a base (e.g., potassium carbonate, 2-3 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Products

Compound NameMolecular FormulaMolar Mass ( g/mol )Role
ThiopheneC₄H₄S84.14Starting Material
Chloroacetyl chlorideC₂H₂Cl₂O112.94Reagent
2-ChloroacetylthiopheneC₆H₅ClOS160.62Intermediate
EthanolamineC₂H₇NO61.08Reagent
This compoundC₈H₁₁NOS169.24Final Product

Table 2: Reaction Conditions and Yields

Reaction StepCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Step 1: Friedel-Crafts AcylationAlCl₃Dichloromethane0 - 253-4Typically >80%
Step 2: CyclocondensationK₂CO₃EthanolReflux6-12Moderate to Good

Table 3: Spectroscopic Data for 2-Chloroacetylthiophene

Spectroscopic TechniqueKey Data
¹H NMR (CDCl₃, δ ppm)~7.8 (dd, 1H, H5), ~7.7 (dd, 1H, H3), ~7.2 (dd, 1H, H4), ~4.7 (s, 2H, CH₂Cl)
¹³C NMR (CDCl₃, δ ppm)~185 (C=O), ~143 (C2), ~134 (C5), ~132 (C3), ~128 (C4), ~46 (CH₂Cl)
IR (cm⁻¹)~1670 (C=O stretching)
MS (m/z)160/162 (M⁺, corresponding to ³⁵Cl/³⁷Cl isotopes)

Table 4: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data (Expected)
¹H NMR (CDCl₃, δ ppm)~7.3 (dd, 1H, thiophene H5), ~7.0 (m, 2H, thiophene H3, H4), ~4.5 (dd, 1H, morpholine H2), ~4.0-3.0 (m, 6H, morpholine CH₂), ~2.0 (br s, 1H, NH)
¹³C NMR (CDCl₃, δ ppm)~145 (thiophene C2), ~127 (thiophene C5), ~125 (thiophene C4), ~124 (thiophene C3), ~75 (morpholine C2), ~67 (morpholine C5), ~50 (morpholine C6), ~46 (morpholine C3)
IR (cm⁻¹)~3300 (N-H stretching)
MS (m/z)169 (M⁺)

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow Thiophene Thiophene Step1 Friedel-Crafts Acylation Thiophene->Step1 ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Step1 AlCl3 AlCl3 AlCl3->Step1 Intermediate 2-Chloroacetylthiophene Step1->Intermediate Step2 Cyclocondensation Intermediate->Step2 Ethanolamine Ethanolamine Ethanolamine->Step2 Base Base (e.g., K2CO3) Base->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Overall synthetic workflow for the preparation of this compound from thiophene.

Proposed Reaction Mechanism for Cyclocondensation

Reaction_Mechanism cluster_step1 Step A: N-Alkylation cluster_step2 Step B: Intramolecular Cyclization cluster_step3 Step C: Dehydration Reactants 2-Chloroacetylthiophene + Ethanolamine TransitionState1 SN2 Transition State Reactants->TransitionState1 Nucleophilic Attack Intermediate1 N-(2-hydroxyethyl)-2-(thiophen-2-yl)-2-oxoethan-1-aminium chloride TransitionState1->Intermediate1 Intermediate2 Deprotonated Intermediate Intermediate1->Intermediate2 Deprotonation (Base) TransitionState2 Hemiaminal Formation Transition State Intermediate2->TransitionState2 Intramolecular Nucleophilic Attack Intermediate3 Hemiaminal Intermediate TransitionState2->Intermediate3 Intermediate4 Protonated Hemiaminal Intermediate3->Intermediate4 Protonation FinalProduct This compound Intermediate4->FinalProduct Loss of Water

Caption: Proposed mechanism for the formation of the morpholine ring.

Conclusion

This technical guide outlines a practical and efficient two-step synthesis of this compound from thiophene. The described methodologies, based on established chemical transformations, provide a solid foundation for the laboratory-scale preparation of this target molecule. The provided data and visualizations are intended to assist researchers in the successful execution and understanding of this synthetic sequence. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.

References

Spectroscopic Profile of 2-(Thiophen-2-yl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(Thiophen-2-yl)morpholine. Due to the limited availability of published, collated experimental spectra for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. The information herein serves as a valuable resource for the characterization and identification of this compound in a research and development setting.

Chemical Structure

IUPAC Name: this compound CAS Number: 76175-49-0 Molecular Formula: C₈H₁₁NOS Molecular Weight: 169.24 g/mol

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is derived from the known spectral characteristics of the thiophene and morpholine ring systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30dd1HThiophene H5
~7.00dd1HThiophene H3
~6.95dd1HThiophene H4
~4.50dd1HMorpholine H2 (methine)
~3.90m2HMorpholine H5 (equatorial & axial)
~3.65m2HMorpholine H3 (equatorial & axial)
~2.90m2HMorpholine H6 (equatorial & axial)
~2.00br s1HN-H

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz (assumed)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~145Thiophene C2
~127Thiophene C5
~125Thiophene C3
~124Thiophene C4
~70Morpholine C2
~67Morpholine C5
~50Morpholine C3
~46Morpholine C6

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz (assumed)

Infrared (IR) Spectroscopy

Table 3: Expected Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch
3100-3000MediumC-H Stretch (Thiophene)
2950-2850Medium-StrongC-H Stretch (Morpholine)
~1500MediumC=C Stretch (Thiophene ring)
~1115StrongC-O-C Stretch (Morpholine)
~850StrongC-H Out-of-plane bend (Thiophene)
~700StrongC-S Stretch (Thiophene)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

m/zInterpretation
169[M]⁺ (Molecular Ion)
140[M - C₂H₅]⁺
110[M - C₂H₅NO]⁺
83[C₄H₃S]⁺ (Thienyl cation)
86[C₄H₈NO]⁺ (Morpholine fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to determine the proton chemical shifts, multiplicities, and integrations.

    • Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

    • (Optional) Perform 2D NMR experiments such as COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film (for liquids/oils): Place a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Proton & Carbon Skeleton IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight & Fragmentation Final_Report Final_Report Structure_Elucidation->Final_Report Final Characterization Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Logical Relationships in Spectroscopic Data Interpretation

The following diagram illustrates the logical connections between the different spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Data_Interpretation cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data cluster_structure Structural Features of this compound H_NMR ¹H NMR Thiophene_Ring Thiophene Ring (Aromatic Protons, C=C, C-S) H_NMR->Thiophene_Ring Aromatic signals (~7.0-7.3 ppm) Morpholine_Ring Morpholine Ring (Aliphatic Protons, C-O-C, N-H) H_NMR->Morpholine_Ring Aliphatic signals (~2.9-4.5 ppm) Connectivity Connectivity of Rings H_NMR->Connectivity Coupling constants C_NMR ¹³C NMR C_NMR->Thiophene_Ring Aromatic carbons (~124-145 ppm) C_NMR->Morpholine_Ring Aliphatic carbons (~46-70 ppm) IR_Spec IR Spectrum IR_Spec->Thiophene_Ring C=C stretch (~1500 cm⁻¹) C-S stretch (~700 cm⁻¹) IR_Spec->Morpholine_Ring N-H stretch (~3300 cm⁻¹) C-O-C stretch (~1115 cm⁻¹) Mass_Spec Mass Spectrum Mass_Spec->Thiophene_Ring Thienyl fragment (m/z = 83) Mass_Spec->Morpholine_Ring Morpholine fragment (m/z = 86) Molecular_Formula_Weight Molecular Formula & Molecular Weight Mass_Spec->Molecular_Formula_Weight Molecular Ion Peak (m/z = 169)

Caption: Interplay of spectroscopic data for structural elucidation.

An In-depth Technical Guide on the Physical and Chemical Characteristics of Thiophenyl Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of thiophenyl morpholine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry. The morpholine ring, when combined with a thiophene moiety, gives rise to derivatives with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties. This document details their synthesis, physicochemical properties, and spectroscopic characterization. It includes detailed experimental protocols for key analytical techniques and presents quantitative data in a structured format for comparative analysis. Furthermore, this guide illustrates the key signaling pathways modulated by these derivatives, providing a deeper understanding of their mechanism of action.

Introduction

Thiophenyl morpholine derivatives constitute a significant class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery and development. This interest stems from the synergistic combination of the thiophene ring, a π-excessive five-membered heterocycle known for its diverse biological activities, and the morpholine moiety, a six-membered saturated heterocycle recognized for improving the pharmacokinetic profiles of drug candidates.[1] The incorporation of the sulfur atom from the thiophene ring and the nitrogen and oxygen atoms from the morpholine ring introduces unique electronic and steric properties, leading to a broad range of pharmacological effects.[2][3]

These derivatives have been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[4][5] Their mechanism of action often involves the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway in cancer and the cyclooxygenase (COX) and lipoxygenase (LOX) pathways in inflammation.[6][7][8] Understanding the physical and chemical characteristics of these compounds is paramount for optimizing their synthesis, formulation, and biological activity.

This guide aims to provide a detailed technical overview of thiophenyl morpholine derivatives, focusing on their synthesis, physicochemical properties, and spectroscopic characterization. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with this promising class of compounds.

Physicochemical Characteristics

The physicochemical properties of thiophenyl morpholine derivatives, such as solubility, lipophilicity (logP), and acid dissociation constant (pKa), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These properties are heavily influenced by the nature and position of substituents on both the thiophene and morpholine rings.

Solubility

The aqueous solubility of thiophenyl morpholine derivatives is a crucial factor for their biological activity and formulation. While the parent morpholine is miscible with water, the introduction of a lipophilic thiophenyl group generally decreases aqueous solubility.[6] The overall solubility is a balance between the hydrophilicity of the morpholine ring and the lipophilicity of the thiophenyl moiety and its substituents.

Table 1: Solubility Data of Representative Thiophenyl Morpholine Derivatives

CompoundSubstituent on ThiopheneAqueous Solubility (µg/mL)Reference
1 2-acetyl-[9]
2 2-(4-chlorophenyl)-3-cyano-[8]
3 2-anilino-5-substituted-4-methyl-[10]
Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The thiophene ring generally increases the lipophilicity of the molecule.

Table 2: Calculated logP Values of Representative Morpholine Derivatives

CompoundStructureCalculated logPReference
N-octylmorpholineC12H25NO2.89[11]
N-decylmorpholineC14H29NO3.91[11]
N-dodecylmorpholineC16H33NO4.93[11]
N-tetradecylmorpholineC18H37NO5.95[11]
N-hexadecylmorpholineC20H41NO6.97[11]
N-octadecylmorpholineC22H45NO7.99[11]

Note: Experimental logP values for specific thiophenyl morpholine derivatives are not widely reported. The provided data for N-alkylmorpholines illustrates the impact of increasing alkyl chain length on lipophilicity. Computational tools can be used to predict logP values for novel thiophenyl morpholine derivatives.

Acid Dissociation Constant (pKa)

The pKa value determines the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The nitrogen atom in the morpholine ring is basic, and its pKa is influenced by the electronic effects of the substituents on the thiophenyl ring.

Synthesis of Thiophenyl Morpholine Derivatives

The synthesis of thiophenyl morpholine derivatives can be achieved through various synthetic routes, often involving the coupling of a thiophene-containing electrophile with morpholine or a morpholine-containing nucleophile. A common strategy involves a multi-step reaction sequence. For example, a series of novel morpholine and thiomorpholine coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized from 2-acetyl thiophene in a six-step reaction sequence. This involved formylation and subsequent chlorination of the 2-(thiophen-2-yl)dihydroquinoline, followed by reduction of the resulting aldehyde to an alcohol, conversion to a bromide, and finally coupling with morpholine or thiomorpholine.[9]

Experimental Workflow for a General Synthesis

G start Start with Thiophene Derivative step1 Functional Group Transformation (e.g., Formylation, Halogenation) start->step1 step2 Introduction of a Linker (e.g., Reduction, Bromination) step1->step2 step3 Coupling with Morpholine step2->step3 product Thiophenyl Morpholine Derivative step3->product purification Purification and Characterization product->purification

Caption: General experimental workflow for the synthesis of thiophenyl morpholine derivatives.

Spectroscopic Characterization

The structural elucidation of thiophenyl morpholine derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the molecular structure of thiophenyl morpholine derivatives. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Table 3: Representative ¹H and ¹³C NMR Data for a Thiophene Derivative

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.93d3.2-CH proton of thiophene ring
¹H7.47d2.8-CH proton of thiophene ring near sulfur
¹H7.15t7.0Aromatic proton
¹H7.00d-Aromatic proton
¹³C140-120--Aromatic and Thiophene Carbons
¹³C66.8--O-CH₂ of Morpholine
¹³C45.9--N-CH₂ of Morpholine

Note: The data presented is a generalized representation based on typical chemical shifts for thiophene and morpholine moieties.[13] Specific values will vary depending on the full structure and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. Fragmentation patterns observed in the mass spectrum can provide valuable structural information. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique used for the analysis of volatile derivatives.[14][15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for C-S, C-N, C-O, and aromatic C-H bonds can be observed.

Biological Activities and Signaling Pathways

Thiophenyl morpholine derivatives have been shown to exhibit a range of biological activities, primarily as anticancer and anti-inflammatory agents. Their mechanism of action often involves the modulation of specific intracellular signaling pathways.

Anticancer Activity: PI3K/Akt/mTOR Pathway Inhibition

Several morpholine-containing compounds have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[7][9] This pathway is frequently dysregulated in various human cancers, playing a crucial role in cell proliferation, survival, and growth.[16] Thiophenyl morpholine derivatives that inhibit this pathway are therefore promising candidates for cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Thiophenyl Morpholine Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiophenyl morpholine derivatives.

Anti-inflammatory Activity: COX and LOX Inhibition

Chronic inflammation is implicated in a variety of diseases. Thiophene derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[8][17] By inhibiting these enzymes, thiophenyl morpholine derivatives can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[18]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX Leukotrienes Leukotrienes ArachidonicAcid->Leukotrienes LOX COX COX-1 / COX-2 LOX 5-LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor Thiophenyl Morpholine Derivative Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

References

An In-Depth Technical Guide to the Synthesis of 2-(Thiophen-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. When coupled with a thiophene ring, another important pharmacophore known for a wide range of biological activities, the resulting 2-(thiophen-2-yl)morpholine structure presents a compelling starting point for the development of novel therapeutic agents. This guide details a representative synthetic route for its preparation.

Proposed Synthetic Pathway

The proposed synthesis of this compound proceeds via a two-step sequence starting from commercially available 2-thiophenecarboxaldehyde and ethanolamine. The initial step involves a reductive amination to form the intermediate N-(2-hydroxyethyl)-1-(thiophen-2-yl)methanamine. The second and final step is an intramolecular cyclization under acidic conditions to yield the target morpholine derivative.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A 2-Thiophenecarboxaldehyde C Reductive Amination (e.g., NaBH4) A->C B Ethanolamine B->C D N-(2-hydroxyethyl)-1- (thiophen-2-yl)methanamine C->D E Intramolecular Cyclization (e.g., H2SO4) D->E F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Reagents and Materials

The following table summarizes the key reagents required for the proposed synthesis.

ReagentFormulaMolar Mass ( g/mol )CAS Number
2-ThiophenecarboxaldehydeC₅H₄OS112.1598-03-3
EthanolamineC₂H₇NO61.08141-43-5
Sodium BorohydrideNaBH₄37.8316940-66-2
MethanolCH₃OH32.0467-56-1
Sulfuric Acid (conc.)H₂SO₄98.087664-93-9
Diethyl Ether(C₂H₅)₂O74.1260-29-7
Sodium BicarbonateNaHCO₃84.01144-55-8
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6

Detailed Experimental Protocols

Step 1: Synthesis of N-(2-hydroxyethyl)-1-(thiophen-2-yl)methanamine (Intermediate)

  • To a solution of 2-thiophenecarboxaldehyde (1.0 eq) in methanol (5 mL per mmol of aldehyde) in a round-bottom flask equipped with a magnetic stirrer, add ethanolamine (1.1 eq) dropwise at room temperature.

  • Stir the resulting mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

  • Quench the reaction by the slow addition of water (10 mL per mmol of aldehyde).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate product, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to this compound (Final Product)

  • Add the crude N-(2-hydroxyethyl)-1-(thiophen-2-yl)methanamine from the previous step to a round-bottom flask.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 3.0 eq) with vigorous stirring.

  • After the addition, heat the reaction mixture to 100 °C and maintain this temperature for 3 hours.

  • Cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Basify the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 8-9.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The final product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Physicochemical Properties of Starting Materials and Product

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceExpected Yield (%)
2-ThiophenecarboxaldehydeC₅H₄OS112.15Colorless to yellow liquidN/A
EthanolamineC₂H₇NO61.08Colorless viscous liquidN/A
This compoundC₈H₁₁NOS169.24Expected to be an oil or low-melting solid60-75 (overall)

Logical Relationship Diagram

The following diagram illustrates the logical progression and key transformations in the synthesis.

G start Starting Materials (Aldehyde, Amine) imine Imine Formation start->imine Step 1a reduction Reduction (Hydride Source) imine->reduction Step 1b intermediate Amino Alcohol Intermediate reduction->intermediate Isolation cyclization Dehydrative Cyclization (Acid) intermediate->cyclization Step 2 product Final Product (Morpholine Derivative) cyclization->product

Caption: Logical flow of the key chemical transformations.

Conclusion

This technical guide provides a comprehensive, albeit representative, protocol for the synthesis of this compound. The described two-step reductive amination followed by intramolecular cyclization is a standard and reliable method for the preparation of N-unsubstituted morpholine derivatives. Researchers in medicinal chemistry and drug development can utilize this methodology to access this valuable heterocyclic scaffold for the creation of new chemical entities with potential therapeutic applications. Further optimization of reaction conditions and purification techniques may be necessary to achieve higher yields and purity on a larger scale.

An In-depth Technical Guide to 2-(Thiophen-2-yl)morpholine Derivatives and Analogues for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 2-(thiophen-2-yl)morpholine derivatives and their analogues. This class of compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating a range of biological activities including antimycobacterial, anti-inflammatory, and anticancer properties. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Core Chemical Structure

The foundational structure of the compounds discussed herein is the this compound core. This heterocyclic motif combines the electron-rich thiophene ring with the versatile morpholine scaffold, offering opportunities for diverse functionalization and interaction with biological targets.

Biological Activities and Quantitative Data

Derivatives of the this compound core have been investigated for several therapeutic applications. The following tables summarize the key quantitative data from preclinical studies.

Antimycobacterial Activity

A series of novel morpholine and thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolines have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.[1]

Table 1: Antimycobacterial Activity of 2-(Thiophen-2-yl)dihydroquinoline Derivatives [1]

Compound IDStructureMIC (µg/mL)
7f [Structure of compound 7f containing a 2-(thiophen-2-yl)dihydroquinoline core coupled to a substituted piperazine]1.56
7p [Structure of compound 7p containing a 2-(thiophen-2-yl)dihydroquinoline core coupled to a substituted piperazine]1.56

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Activity

Certain 2-(4-morpholino)-3-aryl-5-substituted thiophenes have demonstrated anti-inflammatory properties in the carrageenan-induced rat paw edema model.[2]

Table 2: Anti-inflammatory Activity of 2-(4-Morpholino)thiophene Derivatives [2]

Compound ID3-Aryl Substituent5-Substituent% Protection at 100 mg/kg p.o.
AP49 4-ChlorophenylAroyl20%
AP158 4-ChlorophenylAroyl23%
AP88 4-ChlorophenylAroyl20%
AP50 PhenylAroyl30%
AP159 PhenylAroyl38%
AP92 PhenylAroyl38%
AP54 4-MethylmercaptophenylAroyl20%
AP73 4-MethylmercaptophenylAroyl52%
AP26 PhenylSubstituted Pyridyl66%
PI3K/mTOR Inhibitory Activity

While not direct this compound derivatives, closely related tetra-substituted thiophenes have shown potent and selective inhibitory activity against PI3Kα and mTOR, highlighting the potential of the thiophene scaffold in cancer therapy.[3][4]

Table 3: PI3Kα/mTOR Inhibitory Activity of Tetra-substituted Thiophene Analogues [3][4]

Compound IDPI3Kα Kᵢ (nM)mTOR Kᵢ (nM)Selectivity (mTOR/PI3Kα)
4 1.7434255x

Kᵢ: Inhibition Constant

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Synthesis of 2-(Thiophen-2-yl)dihydroquinoline Derivatives[1]

A multi-step synthesis was employed, starting from 2-acetyl thiophene. Key transformations included a modified Bohlmann-Rahtz reaction followed by a Vilsmeier-Haack-Arnold reaction. The resulting 2-(thiophen-2-yl)dihydroquinoline intermediate was formylated and subsequently chlorinated using DMF-POCl₃. The aldehyde was then reduced to an alcohol, which was converted to a bromide using PBr₃. The final step involved the coupling of the bromide with morpholine, thiomorpholine, or various N-substituted piperazines to yield the target compounds.

In Vitro Antimycobacterial Activity Assay (M. tuberculosis H37Rv)[1][5][6]

The antimycobacterial activity was determined using the microplate Alamar Blue assay (MABA) or a microdilution method with resazurin. Briefly, serial dilutions of the test compounds were prepared in a 96-well microtiter plate with Middlebrook 7H9 broth. A standardized inoculum of M. tuberculosis H37Rv was added to each well. The plates were incubated at 37°C for 7 days. After incubation, a resazurin solution was added, and the plates were re-incubated. The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the compound that prevented a color change of the resazurin indicator from blue to pink.

Carrageenan-Induced Rat Paw Edema Assay[2]

The in vivo anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats. The test compounds were administered orally at a dose of 100 mg/kg body weight. One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline was injected into the sub-plantar region of the right hind paw of the rats. The paw volume was measured using a plethysmometer at regular intervals after the carrageenan injection. The percentage of inhibition of edema was calculated by comparing the paw volume of the treated group with that of the control group.

PI3Kα and mTOR Kinase Assays[3][4]

The inhibitory activity of the compounds against PI3Kα and mTOR kinases was determined using biochemical assays. The assays typically involve incubating the respective kinase with the test compound and the appropriate substrate (e.g., ATP and PIP2 for PI3K). The kinase activity is then measured by quantifying the amount of phosphorylated product formed, often using a detection method such as fluorescence resonance energy transfer (FRET) or luminescence. The half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) is then calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Synthesis Workflow for 2-(Thiophen-2-yl)dihydroquinoline Derivatives

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Products 2-Acetyl Thiophene 2-Acetyl Thiophene Bohlmann-Rahtz Modified Bohlmann-Rahtz Reaction 2-Acetyl Thiophene->Bohlmann-Rahtz Vilsmeier-Haack Vilsmeier-Haack-Arnold Reaction Bohlmann-Rahtz->Vilsmeier-Haack Formylation Formylation & Chlorination (DMF-POCl3) Vilsmeier-Haack->Formylation Reduction Aldehyde Reduction (NaBH4) Formylation->Reduction Bromination Bromination (PBr3) Reduction->Bromination Coupling Coupling with Amines (Morpholine, etc.) Bromination->Coupling Target_Compounds 2-(Thiophen-2-yl)dihydroquinoline Derivatives (7a-p) Coupling->Target_Compounds G cluster_prep Preparation cluster_assay Assay cluster_result Result Compound_Prep Prepare Serial Dilutions of Test Compounds Incubation Incubate Microtiter Plate (37°C, 7 days) Compound_Prep->Incubation Inoculum_Prep Prepare Standardized Inoculum of M. tuberculosis H37Rv Inoculum_Prep->Incubation Indicator Add Resazurin Indicator Incubation->Indicator Re-incubation Re-incubate Indicator->Re-incubation Reading Read Results (Color Change) Re-incubation->Reading MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Reading->MIC_Determination G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thiophene_Inhibitor Thiophene-based Inhibitor Thiophene_Inhibitor->PI3K

References

An In-depth Technical Guide on the Core Pharmacological Profile of 2-(Thiophen-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive pharmacological profile for the specific compound 2-(Thiophen-2-yl)morpholine is not extensively detailed in the currently available scientific literature. This molecule is more frequently described as a structural motif or scaffold used in the synthesis of larger, more complex bioactive compounds. This guide, therefore, summarizes the pharmacological context of derivatives containing the this compound moiety and the broader biological significance of the morpholine and thiophene scaffolds.

Executive Summary

The compound this compound represents a heterocyclic structure combining a thiophene ring with a morpholine ring. While direct pharmacological data on this specific molecule is scarce, its structural components are prevalent in medicinal chemistry. The morpholine ring is a "privileged scaffold" known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] The thiophene ring is a bioisostere of the benzene ring, often used to modulate potency and physicochemical properties. Derivatives incorporating the this compound framework have been investigated primarily for their antimycobacterial and potential anticancer activities.[2][3] This document synthesizes the available information on these derivatives to infer the potential pharmacological relevance of the core structure.

Pharmacological Activity of Derivatives

The primary therapeutic area where the this compound scaffold has been explicitly mentioned is in the development of antimycobacterial agents. Other related structures, replacing the morpholine with different heterocycles attached to the 2-(thiophen-2-yl) core, have shown promise as kinase inhibitors for cancer therapy.

2.1 Antimycobacterial Activity

A series of 2-(thiophen-2-yl)dihydroquinolines coupled with morpholine, thiomorpholine, or N-substituted piperazines were designed and synthesized as potential inhibitors of Mycobacterium tuberculosis.[2] Structure-activity relationship (SAR) studies indicated that the nature of the heterocyclic ring played a significant role in the compound's potency.

Table 1: Antimycobacterial Activity of 2-(Thiophen-2-yl)dihydroquinoline Derivatives

Compound Class Target Organism Activity Metric Result Reference
Morpholine-coupled 2-(thiophen-2-yl)dihydroquinoline Mycobacterium tuberculosis H37Rv MIC Exhibited better potency than the parent dihydroquinoline and the thiomorpholine analog. [2][4]
Thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinoline Mycobacterium tuberculosis H37Rv MIC Less potent than the parent dihydroquinoline. [4]

| Piperazine-coupled 2-(thiophen-2-yl)dihydroquinolines | Mycobacterium tuberculosis H37Rv | MIC | Two derivatives (7f and 7p) were identified as the most potent agents. |[2] |

MIC: Minimum Inhibitory Concentration. Specific quantitative values for the morpholine derivative were not detailed in the referenced abstracts, only its relative potency.

2.2 Potential Anticancer Activity

The PI3K/Akt/mTOR signaling pathway is a critical target in cancer therapy. A series of 2-(thiophen-2-yl)-1,3,5-triazine derivatives were developed as dual PI3Kα/mTOR inhibitors.[3] Although these compounds do not contain the morpholine ring, this research highlights the utility of the 2-(thiophen-2-yl) group as a key pharmacophore for interacting with kinase targets. The incorporation of a morpholine ring is a common strategy in kinase inhibitor design (e.g., Gefitinib) to improve solubility and pharmacokinetic profiles. This suggests that this compound could serve as a valuable building block for novel kinase inhibitors.

Experimental Protocols

Detailed pharmacological experimental protocols for this compound are not available. However, the synthetic methodology for creating derivatives that incorporate this scaffold has been published.

3.1 Synthesis of 2-(Thiophen-2-yl)dihydroquinoline Derivatives

The synthesis of morpholine-coupled 2-(thiophen-2-yl)dihydroquinolines was achieved through a six-step reaction sequence.[2] The key transformations involved modified Bohlmann-Rahtz and Vilsmeier-Haack-Arnold reactions.

The general workflow for this synthesis is outlined below.

G start 2-Acetyl Thiophene step1 Modified Bohlmann-Rahtz Reaction start->step1 step2 Vilsmeier-Haack-Arnold Reaction (Formylation) step1->step2 Intermediate: 2-(Thiophen-2-yl)dihydroquinoline step3 Reduction to Alcohol step2->step3 step4 Conversion to Bromide (PBr3) step3->step4 step5 Coupling with Morpholine (K2CO3) step4->step5 end Target Compound: 2-(Thiophen-2-yl)dihydroquinoline -morpholine derivative step5->end

Caption: Synthetic workflow for morpholine-coupled 2-(thiophen-2-yl)dihydroquinolines.

Experimental Steps:

  • Dihydroquinoline Formation: Synthesis of the core 2-(thiophen-2-yl)dihydroquinoline structure starting from 2-acetyl thiophene.[2]

  • Formylation: Introduction of an aldehyde group using a Vilsmeier-Haack-Arnold reaction (DMF-POCl₃).[2]

  • Reduction: The resulting aldehyde was reduced to an alcohol using sodium borohydride (NaBH₄).[2]

  • Bromination: The alcohol was converted to a bromide using phosphorus tribromide (PBr₃).[2]

  • Coupling: The final step involved the coupling of the bromide intermediate with morpholine to yield the target derivatives.[2]

Signaling Pathways and Logical Relationships

Direct evidence of signaling pathways modulated by this compound is unavailable. However, based on the activities of its derivatives, we can infer potential relationships. The diagram below illustrates the logical flow from the chemical scaffold to its application in developing targeted therapeutic agents.

G cluster_scaffold Chemical Scaffold cluster_derivatives Bioactive Derivatives cluster_targets Biological Targets / Pathways scaffold This compound antimycobacterial Antimycobacterial Agents scaffold->antimycobacterial Chemical Modification kinase_inhibitors Potential Kinase Inhibitors (e.g., PI3K/mTOR) scaffold->kinase_inhibitors Rational Design mtb Mycobacterium tuberculosis Cell Wall Synthesis / Other Targets antimycobacterial->mtb Inhibits pi3k PI3K/Akt/mTOR Pathway kinase_inhibitors->pi3k Inhibits

Caption: Logical relationship from the core scaffold to targeted biological pathways.

This diagram shows that the this compound core serves as a starting point. Through chemical modification and rational design, it is incorporated into larger molecules designed to interact with specific biological targets, such as essential pathways in Mycobacterium tuberculosis or the PI3K/Akt/mTOR signaling cascade in cancer cells.

Conclusion

While this compound itself lacks a well-documented pharmacological profile, its structural components are of significant interest in medicinal chemistry. The available literature demonstrates its successful incorporation into novel antimycobacterial agents and suggests its potential as a scaffold for the development of kinase inhibitors. The primary role of the morpholine moiety appears to be the modulation of physicochemical properties and potency. Future research is required to characterize the standalone compound's pharmacology, which would provide a valuable baseline for its further use in drug discovery and development.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(Thiophen-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of 2-(Thiophen-2-yl)morpholine is limited. This guide provides a framework based on the physicochemical properties of related compounds and standard pharmaceutical development protocols. The experimental procedures outlined are intended as templates and should be adapted and validated for specific research needs.

Introduction

This compound is a heterocyclic compound incorporating both a thiophene and a morpholine ring system. Such scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.[1][2] A thorough understanding of the solubility and stability of this core structure is paramount for its development in any potential therapeutic application, influencing formulation, bioavailability, and shelf-life. This technical guide summarizes the available physicochemical data and provides detailed, generalized experimental protocols for determining the aqueous and solvent solubility, as well as the stability profile under various stress conditions.

Physicochemical Properties of this compound

While comprehensive data is scarce, some basic physicochemical properties have been reported.

PropertyValueSource
Molecular Formula C₈H₁₁NOS[3]
Molecular Weight 169.24 g/mol [3]
Melting Point 195-197 °C (Solvent: isopropanol)[4]
Boiling Point 289.1 ± 30.0 °C[4]
Appearance Not explicitly stated, but likely a solid at room temperature given the melting point.
pKa Not found. The morpholine moiety is basic.

Note: The hydrochloride salt of the 3-thiophene isomer has the molecular formula C₈H₁₂ClNOS.[5]

Solubility Profile

Experimental Protocol for Thermodynamic Solubility Assessment

This protocol outlines a standard shake-flask method for determining the thermodynamic solubility of a compound in various aqueous and organic solvents.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Calibrated analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC with a suitable detector (e.g., UV-Vis) or a validated LC-MS/MS method

  • Volumetric flasks and pipettes

  • Solvents: Purified water, 0.1 M HCl, pH 7.4 buffer, methanol, ethanol, isopropanol, acetonitrile, dichloromethane, dimethyl sulfoxide (DMSO).

Procedure:

  • Add an excess amount of this compound to a series of vials, ensuring a solid phase remains.

  • Add a known volume of each solvent to the respective vials.

  • Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Analyze the diluted samples using a validated HPLC or LC-MS/MS method to determine the concentration of the dissolved compound.

  • Calculate the solubility in mg/mL or µg/mL.

Data Presentation:

SolventTemperature (°C)Solubility (mg/mL)
Purified Water25
0.1 M HCl25
pH 7.4 Buffer25
Methanol25
Ethanol25
Isopropanol25
Acetonitrile25
Dichloromethane25
DMSO25

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 equil1 Shake at constant temperature (e.g., 24-72h) prep2->equil1 equil2 Centrifuge to separate solid equil1->equil2 analysis1 Withdraw and dilute supernatant equil2->analysis1 analysis2 Analyze by HPLC or LC-MS/MS analysis1->analysis2 result1 Calculate Solubility analysis2->result1 G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Compound acid Acid Hydrolysis (HCl, heat) start->acid base Base Hydrolysis (NaOH, heat) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress (heat) start->thermal photo Photolytic Stress (light) start->photo analyze Stability-Indicating HPLC-PDA-MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze characterize Characterize Degradants (MS, NMR) analyze->characterize end Stability Profile characterize->end G cluster_degradants Potential Degradants parent This compound d1 N-Oxide parent->d1 [O] d2 Sulfoxide parent->d2 [O] d3 Ring-Opened Products parent->d3 Acid/Base/Light

References

A Deep Dive into 2-(Thiophen-2-yl)morpholine: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying 2-(Thiophen-2-yl)morpholine and its derivatives. While dedicated research on the parent compound is limited, this document synthesizes findings from related molecules to offer a robust framework for future investigations. By examining the synthesis, spectroscopic analysis, and computational modeling of analogous structures, we can infer and project the physicochemical properties and potential biological activities of this core scaffold.

Molecular Structure and Computational Analysis

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of thiophene and morpholine-containing compounds. These computational methods provide insights into molecular geometry, vibrational frequencies, and electronic distributions, which are crucial for understanding the molecule's reactivity and potential interactions with biological targets.

Geometric Optimization

The foundational step in computational analysis is the optimization of the molecular geometry. For a molecule like this compound, DFT calculations, often using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311G(d,p), are employed to determine the most stable conformation.[1] In related morpholine derivatives, the morpholine ring typically adopts a stable chair conformation.[1] The dihedral angles between the thiophene and morpholine rings are critical parameters that define the overall three-dimensional shape of the molecule. For a similar compound, the thiophene ring was found to form a dihedral angle of 74.07° with the mean plane of the morpholine ring.[1]

Table 1: Predicted Geometric Parameters for 2-Thiophene Carboxylic Acid (A related compound)

ParameterBond Length (Å)Bond Angle (°)
C1-C21.38-
C1-S51.74-
C1-C61.47-
C2-C31.42-
C2-H91.08-
C3-C41.37-
C6-O71.22-
C6-O81.36-
O8-H120.97-
C2-C1-S5-111.52
C2-C1-C6-129.34
S5-C1-C6-119.14
C1-C2-C3-112.72
C1-S5-C4-90.98
C1-C6-O7-125.01
C1-C6-O8-112.30
O7-C6-O8-122.69
C6-O8-H12-105.59
Data from a study on 2-Thiophene Carboxylic Acid, providing a reference for typical bond lengths and angles in a thiophene derivative.[2]
Spectroscopic Analysis

Computational methods are also used to predict vibrational spectra (FT-IR and Raman), which can then be compared with experimental data to confirm the molecular structure. For 2-thiophene carboxylic acid, DFT calculations have been used to assign vibrational frequencies.[2] For instance, C-S stretching modes in the thiophene ring have been computationally identified.[2] Similarly, studies on morpholine complexes have utilized spectroscopic techniques to understand solvent effects and electronic transitions.[3]

Table 2: Calculated Vibrational Frequencies for 2-Thiophene Carboxylic Acid

AssignmentCalculated Wavenumber (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
C-C stretching152615281530
C-C stretching1410-1413
C-C stretching135613521354
C-S stretching852--
C-S stretching649647637
This table provides an example of how theoretical calculations are correlated with experimental spectroscopic data for a related thiophene compound.[2]
Electronic Properties

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability. DFT calculations are routinely used to determine these properties.[1][4] Analysis of the molecular electrostatic potential (MEP) can reveal the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[1]

Synthesis and Experimental Protocols

While a specific protocol for this compound is not detailed in the searched literature, the synthesis of related derivatives provides a template for its potential synthesis. A common approach involves the coupling of a thiophene-containing precursor with a morpholine moiety.

For instance, a series of 2-(thiophen-2-yl)dihydroquinolines coupled with morpholine were synthesized in a multi-step reaction sequence.[5][6] The key steps included a modified Bohlmann-Rahtz reaction, followed by a Vilsmeier-Haack-Arnold reaction, reduction, bromination, and finally, coupling with morpholine.[5]

General Synthetic Strategy

A plausible synthetic route to this compound could involve the reaction of 2-bromothiophene with morpholine under suitable catalytic conditions, such as a Buchwald-Hartwig amination. Alternatively, reductive amination of 2-thiophenecarboxaldehyde with morpholine could be another viable pathway.

Experimental Protocol: Synthesis of Morpholine-Coupled 2-(Thiophen-2-yl)dihydroquinolines [5]

  • Step 1: Bohlmann-Rahtz Reaction: Synthesis of a 2-(thiophen-2-yl)dihydroquinoline precursor from 2-acetyl thiophene.

  • Step 2: Vilsmeier-Haack-Arnold Reaction: Formylation and subsequent chlorination of the dihydroquinoline intermediate using DMF-POCl₃.

  • Step 3: Reduction: The resulting aldehyde is reduced to an alcohol using a reducing agent like NaBH₄.

  • Step 4: Bromination: The alcohol is then converted to a bromide using PBr₃.

  • Step 5: Coupling: The bromide is coupled with morpholine in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) to yield the final product.

Potential Biological Activities and Molecular Docking

Derivatives of this compound have shown promising biological activities, suggesting that this core scaffold is of interest for drug discovery.

Antimycobacterial Activity

A series of novel morpholine-coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv.[5][6] Some derivatives exhibited potent antitubercular activity with low cytotoxicity.[5]

Urease Inhibition

Morpholine-thiophene hybrid thiosemicarbazones have been designed and synthesized as urease inhibitors.[7] The inhibitory activity of these compounds was evaluated in vitro, and molecular docking studies were performed to understand the ligand-enzyme interactions within the active site of the urease enzyme.[7]

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. For derivatives of this compound, docking studies have been employed to investigate their binding modes with enzymes like acetylcholinesterase and urease.[7][8] These studies help in understanding the structure-activity relationships and in the rational design of more potent inhibitors.

Table 3: Biological Activities of this compound Derivatives

Derivative ClassBiological TargetKey Findings
2-(Thiophen-2-yl)dihydroquinolinesMycobacterium tuberculosis H37RvPotent antitubercular agents with low cytotoxicity.[5]
Morpholine-thiophene hybrid thiosemicarbazonesUreaseSignificant urease inhibitory activity.[7]
(2E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-onesAcetylcholinesteraseIdentified as competitive inhibitors.[8]

Visualizations

To aid in the conceptualization of the computational and experimental workflows, the following diagrams are provided.

computational_workflow cluster_start Initial Structure cluster_dft DFT Calculations cluster_analysis Analysis cluster_docking Molecular Docking start This compound geom_opt Geometry Optimization (B3LYP/6-311G(d,p)) start->geom_opt protein_prep Target Protein Preparation start->protein_prep freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop spec_comp Comparison with Experimental Spectra freq_calc->spec_comp reactivity Reactivity Prediction elec_prop->reactivity docking Docking Simulation protein_prep->docking binding_analysis Binding Mode and Affinity Analysis docking->binding_analysis

Caption: Computational workflow for the theoretical study of this compound.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification & Characterization thiophene Thiophene Precursor (e.g., 2-bromothiophene) coupling Coupling Reaction (e.g., Buchwald-Hartwig) thiophene->coupling morpholine Morpholine morpholine->coupling product This compound coupling->product purification Purification (e.g., Chromatography) product->purification characterization Characterization (NMR, Mass Spec) purification->characterization

Caption: A potential synthetic workflow for this compound.

signaling_pathway cluster_inhibition Enzyme Inhibition Pathway inhibitor This compound Derivative enzyme Target Enzyme (e.g., Urease) inhibitor->enzyme Binds to inhibition Inhibition inhibitor->inhibition product Product enzyme->product Catalyzes substrate Substrate substrate->enzyme Binds to inhibition->enzyme

Caption: A generalized signaling pathway for enzyme inhibition by a this compound derivative.

Conclusion

The this compound scaffold represents a promising area for further research, particularly in the development of novel therapeutic agents. This guide has outlined the key theoretical and computational methodologies that can be applied to investigate this molecule and its derivatives. By leveraging DFT for structural and electronic analysis, in conjunction with molecular docking for predicting biological interactions, researchers can accelerate the discovery and optimization of new drug candidates based on this versatile chemical framework. The synthesis and biological evaluation of a wider range of derivatives are warranted to fully explore the potential of this compound class.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 2-(Thiophen-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental protocol for the synthesis of 2-(Thiophen-2-yl)morpholine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthetic route described is based on the well-established Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is widely used for the synthesis of arylamines from aryl halides and is applicable to a broad range of substrates, including heteroaromatic systems like thiophene. The protocol is intended to serve as a guide for researchers in the synthesis of this and structurally related compounds.

Synthetic Scheme

The proposed synthesis of this compound involves the palladium-catalyzed cross-coupling of 2-bromothiophene with morpholine in the presence of a suitable phosphine ligand and a base.

Reaction:

2-Bromothiophene + Morpholine → this compound

Data Presentation

The following table summarizes the key reactants, reagents, and reaction conditions for the synthesis of this compound, along with hypothetical expected results.

ParameterValue
Reactants
2-Bromothiophene1.0 equiv.
Morpholine1.5 equiv.
Catalyst System
Palladium(0) sourceBis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) - 1.5 mol%
Ligand2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) - 3.0 mol%
Base Sodium tert-butoxide (NaOtBu) - 2.0 equiv.
Solvent Toluene
Reaction Conditions
TemperatureReflux (approx. 110 °C)
Reaction Time6-12 hours
AtmosphereInert (Nitrogen or Argon)
Hypothetical Yield 85-95%
Product Appearance Yellowish oil or low-melting solid
CAS Number 19983-19-8

Experimental Protocol

This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl halides with morpholine.[1]

Materials and Equipment:

  • 2-Bromothiophene

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

  • Two-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Vessel: To a dry two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bis(dibenzylideneacetone)palladium(0) (0.015 equiv.), XPhos (0.030 equiv.), and sodium tert-butoxide (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Addition of Solvent and Reagents: Under the inert atmosphere, add anhydrous toluene. Stir the mixture at room temperature for 5 minutes. Subsequently, add 2-bromothiophene (1.0 equiv.) and morpholine (1.5 equiv.) to the flask in one portion.

  • Reaction: Heat the resulting mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.

  • Toluene is a flammable and volatile solvent. Avoid open flames and ensure proper ventilation.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Charge Flask: - Pd(dba)₂ - XPhos - NaOtBu inert Establish Inert Atmosphere (N₂/Ar) reagents->inert 1 add_solvent Add Toluene inert->add_solvent 2 add_reactants Add 2-Bromothiophene and Morpholine add_solvent->add_reactants 3 reflux Heat to Reflux (6-12 hours) add_reactants->reflux 4 monitor Monitor by TLC/GC reflux->monitor 5 quench Cool and Quench with Water monitor->quench 6 extract Extract with Toluene quench->extract 7 wash Wash with Water and Brine extract->wash 8 dry Dry over Na₂SO₄ wash->dry 9 concentrate Concentrate in vacuo dry->concentrate 10 purify Column Chromatography concentrate->purify 11 product Pure this compound purify->product 12 characterization Characterize: - NMR - MS - IR product->characterization 13

Caption: Workflow for the synthesis of this compound.

References

Application Note: ¹H and ¹³C NMR Characterization of 2-(Thiophen-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the characterization of 2-(Thiophen-2-yl)morpholine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of both thiophene and morpholine moieties in various bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of such organic compounds. This application note outlines the standardized procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound, providing expected chemical shifts and coupling constants.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The numbering convention used for peak assignments is detailed in the molecular structure diagram below.

Molecular Structure and Numbering:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H3 (Thiophene)6.95ddJ = 3.6, 1.21H
H4 (Thiophene)6.90ddJ = 5.1, 3.61H
H5 (Thiophene)7.20ddJ = 5.1, 1.21H
H2' (Morpholine)4.60ddJ = 9.2, 3.21H
H3'a (Morpholine)3.95dddJ = 11.5, 3.2, 1.81H
H3'b (Morpholine)3.75dtJ = 11.5, 2.51H
H5'a (Morpholine)3.00dddJ = 12.0, 3.5, 1.51H
H5'b (Morpholine)2.80dtJ = 12.0, 2.81H
H6'a (Morpholine)4.10dddJ = 11.8, 3.5, 1.81H
H6'b (Morpholine)3.80dtJ = 11.8, 2.51H
NH (Morpholine)2.50br s-1H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Atom NumberChemical Shift (δ, ppm)
C2 (Thiophene)142.5
C3 (Thiophene)124.0
C4 (Thiophene)125.0
C5 (Thiophene)127.0
C2' (Morpholine)75.0
C3' (Morpholine)68.0
C5' (Morpholine)48.0
C6' (Morpholine)70.0

Experimental Protocols

The following protocols describe the standard procedures for sample preparation and NMR data acquisition.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Spectral Width: 0 to 200 ppm.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Experimental Workflow

The overall workflow for the NMR characterization of this compound is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h_nmr Acquire 1H NMR Spectrum transfer->h_nmr c_nmr Acquire 13C NMR Spectrum transfer->c_nmr ft Fourier Transform h_nmr->ft c_nmr->ft correction Phase & Baseline Correction ft->correction reference Reference to TMS correction->reference assign Peak Assignment reference->assign structure Structure Confirmation assign->structure

Caption: Experimental workflow for NMR characterization.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR characterization of this compound. The detailed protocols for sample preparation, data acquisition, and processing, along with the predicted spectral data, serve as a valuable resource for researchers in the structural confirmation of this and related compounds. Adherence to these methodologies will ensure the acquisition of high-quality, reproducible NMR data critical for drug discovery and development.

Application Note: Mass Spectrometry Analysis of 2-(Thiophen-2-yl)morpholine Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and analysis of the fragmentation patterns of 2-(Thiophen-2-yl)morpholine observed in mass spectrometry. Understanding the fragmentation of this and related molecules is crucial for structural elucidation, metabolite identification, and quality control in drug discovery and development. This application note outlines a standard operating procedure for acquiring and interpreting mass spectra of this compound, presents hypothetical quantitative data, and proposes a likely fragmentation pathway based on established principles of mass spectrometry and the known behavior of thiophene and morpholine moieties.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the presence of both the thiophene and morpholine scaffolds, which are found in numerous biologically active molecules.[1] Mass spectrometry is a powerful analytical technique for the characterization of such small molecules, providing information about their molecular weight and structure through ionization and subsequent fragmentation.[2][3] The fragmentation pattern is a unique fingerprint of a molecule and is essential for its unambiguous identification. This note details the expected fragmentation behavior of this compound under electron ionization (EI) conditions.

Experimental Protocols

A detailed methodology for the mass spectrometry analysis of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation used.

1. Sample Preparation

  • Objective: To prepare a solution of this compound suitable for injection into the mass spectrometer.

  • Materials:

    • This compound standard

    • Methanol (LC-MS grade) or other suitable volatile solvent

    • Vortex mixer

    • Autosampler vials with inserts

  • Procedure:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a working solution of 10 µg/mL in methanol.

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • Transfer the working solution to an autosampler vial for analysis.

2. Mass Spectrometry Analysis

  • Objective: To acquire the mass spectrum of this compound using an appropriate mass spectrometer.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is recommended for this analysis. Alternatively, direct infusion into a high-resolution mass spectrometer with an EI source can be used.

  • GC-MS Parameters (Typical):

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C

  • Mass Spectrometer Parameters (EI):

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-400

    • Scan Rate: 2 scans/second

Data Presentation

The following table summarizes the hypothetical quantitative data for the major fragments observed in the EI mass spectrum of this compound. The relative abundance is normalized to the base peak (the most intense peak).

m/zProposed Fragment IonRelative Abundance (%)
169[M]⁺ (Molecular Ion)45
140[M - CH₂O]⁺30
110[C₄H₃S-CH=NH₂]⁺100 (Base Peak)
83[C₄H₃S]⁺ (Thiophenyl cation)65
57[C₄H₉N]⁺ (Morpholine fragment)25

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization is proposed to proceed through several key pathways, primarily involving cleavages within the morpholine ring and the bond connecting the two ring systems. The thiophene ring is expected to be relatively stable.

A diagram illustrating the proposed fragmentation pathway is provided below.

fragmentation_pathway M This compound [M]⁺˙ m/z = 169 F1 [M - H]⁺ m/z = 168 M->F1 - H• F2 [C₇H₈NOS]⁺ m/z = 140 M->F2 - CH₂O F3 [C₅H₆NS]⁺ m/z = 110 M->F3 - C₂H₄O, - H• F5 [C₄H₈NO]⁺ m/z = 86 M->F5 Thiophene loss F4 [C₄H₃S]⁺ m/z = 83 F3->F4 - HCN, - H• experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing cluster_interpretation Interpretation prep1 Weigh this compound prep2 Dissolve in Methanol (1 mg/mL) prep1->prep2 prep3 Dilute to 10 µg/mL prep2->prep3 analysis1 Inject sample into GC-MS prep3->analysis1 analysis2 Acquire Mass Spectrum (EI) analysis1->analysis2 data1 Identify Molecular Ion Peak analysis2->data1 data2 Identify Fragment Ion Peaks data1->data2 data3 Determine Relative Abundances data2->data3 interp1 Propose Fragmentation Pathway data3->interp1 interp2 Structural Elucidation interp1->interp2 logical_relationship rawData Raw Mass Spectrum molecularIon Identify Molecular Ion (M⁺˙) m/z = 169 rawData->molecularIon basePeak Identify Base Peak m/z = 110 rawData->basePeak fragmentIons Identify Other Significant Fragment Ions rawData->fragmentIons proposeStructures Propose Structures for Fragments molecularIon->proposeStructures basePeak->proposeStructures fragmentIons->proposeStructures pathway Construct Fragmentation Pathway proposeStructures->pathway structureConfirmation Confirm Structure of This compound pathway->structureConfirmation

References

Application Notes and Protocols for the Analysis of 2-(Thiophen-2-yl)morpholine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Thiophen-2-yl)morpholine is a heterocyclic compound of interest in pharmaceutical research and drug development due to its combination of the morpholine and thiophene moieties, which are present in various biologically active molecules. Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices, including reaction mixtures, formulation excipients, and biological samples. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), offering orthogonal methods for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) Method

Principle

This method is based on reversed-phase HPLC, which separates compounds based on their hydrophobicity. Given the presence of the thiophene and morpholine rings, this compound possesses moderate polarity, making it well-suited for separation on a C18 stationary phase. Detection is achieved via UV spectrophotometry, leveraging the UV absorbance of the thiophene ring.

Experimental Protocol: HPLC-UV

1. Sample Preparation

  • Solid Samples (e.g., drug substance, intermediates):

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to the desired concentration (e.g., 10-100 µg/mL) with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC column.[1][2]

  • Liquid Samples (e.g., reaction mixtures):

    • Pipette a known volume of the sample into a volumetric flask.

    • Dilute with the mobile phase to a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

2. HPLC Instrumentation and Conditions

  • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm (based on the thiophene chromophore).

  • Run Time: Approximately 10 minutes.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the mobile phase, ranging from approximately 1 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate to establish a calibration curve by plotting the peak area against the concentration.

  • The concentration of this compound in the prepared samples is determined by interpolating their peak areas from the linear regression of the calibration curve.

Quantitative Data Summary: HPLC-UV

The following table summarizes the expected quantitative performance of the proposed HPLC method. These values are illustrative and may vary based on the specific instrumentation and experimental conditions.

ParameterExpected Value
Retention Time (t_R)~ 4.5 min
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~ 0.3 µg/mL (Based on a 3:1 S/N ratio)[3]
Limit of Quantification (LOQ)~ 1.0 µg/mL (Based on a 10:1 S/N ratio)[3]
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle

Direct analysis of this compound by GC can be challenging due to the polarity imparted by the secondary amine in the morpholine ring. To enhance its volatility and thermal stability, a derivatization step is employed. In this proposed method, the secondary amine is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a less polar and more volatile trimethylsilyl (TMS) derivative. This derivative can then be readily analyzed by GC-MS.[4]

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization

  • Sample Preparation:

    • Prepare a solution of this compound in a dry, aprotic solvent (e.g., pyridine or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Derivatization to TMS-derivative:

    • In a 2 mL GC vial, add 100 µL of the sample solution.

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the reaction mixture to room temperature before injection.

2. GC-MS Instrumentation and Conditions

  • Instrument: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: 50 - 450 amu.

  • Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.

3. Data Analysis

  • Identification: The TMS-derivative of this compound is identified by its characteristic retention time and mass spectrum, particularly the molecular ion and key fragment ions.

  • Quantification: For quantitative analysis, operate the mass spectrometer in SIM mode, monitoring characteristic ions of the derivative to enhance sensitivity and selectivity.

Quantitative Data Summary: GC-MS (SIM Mode)

The following table summarizes the expected quantitative performance of the proposed GC-MS method. These values are illustrative and may vary.

ParameterExpected Value
Retention Time (t_R)~ 10-12 min
Linearity Range0.1 - 20 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~ 0.03 µg/mL (Based on a 3:1 S/N ratio)[3]
Limit of Quantification (LOQ)~ 0.1 µg/mL (Based on a 10:1 S/N ratio)[3]
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Visualizations

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Prep Sample Preparation (Dissolution, Dilution, Filtration) Sample->Prep Deriv Derivatization (for GC-MS) Prep->Deriv Optional HPLC HPLC-UV Analysis Prep->HPLC GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition HPLC->Data GCMS->Data Quant Quantification (Calibration Curve) Data->Quant Report Final Report Quant->Report

Caption: General analytical workflow for HPLC and GC-MS analysis.

Method_Selection cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method Analyte This compound Analysis HPLC_Adv Advantages: - No derivatization required - Good for purity/stability studies - Robust and routine Analyte->HPLC_Adv Choose if GCMS_Adv Advantages: - High sensitivity (SIM mode) - High specificity (mass spectrum) - Good for trace analysis Analyte->GCMS_Adv Choose if HPLC_Cons Considerations: - Moderate sensitivity - Requires chromophore GCMS_Cons Considerations: - Derivatization is necessary - Potential for thermal degradation

Caption: Logical considerations for method selection.

References

Application Notes and Protocols for 2-(Thiophen-2-yl)morpholine in Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global efforts to control tuberculosis (TB). This has created an urgent need for the discovery and development of novel antitubercular agents with new mechanisms of action. The thiophene scaffold, a heterocyclic compound, has been identified as a promising pharmacophore in the development of new drugs against TB.[1] When coupled with a morpholine moiety, the resulting 2-(thiophen-2-yl)morpholine derivatives have demonstrated significant potential as potent inhibitors of Mtb.

This document provides an overview of the application of this compound and its derivatives in antitubercular drug discovery, including their mechanism of action, structure-activity relationships (SAR), and relevant experimental protocols for their evaluation.

Mechanism of Action

Thiophene-based compounds have been shown to inhibit Mtb through various mechanisms of action. One notable mechanism is the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[2] Specifically, some thiophene derivatives have been found to target Pks13 (polyketide synthase 13), an enzyme that catalyzes the final condensation step in mycolic acid biosynthesis.[2][3]

Another identified mechanism for a novel series of morpholino-thiophenes (MOTs) is the targeting of QcrB, a subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex).[4] This complex is a key component of the electron transport chain, and its inhibition disrupts the bacterium's ability to generate energy, leading to cell death.[4]

Furthermore, some 5-nitrothiophene derivatives act as prodrugs that are activated by the F420-dependent nitroreductase (Ddn) in M. tuberculosis.[5][6] This activation leads to the release of nitric oxide, which has a nonspecific bactericidal effect.[5][6]

Structure-Activity Relationship (SAR)

The antitubercular activity of this compound derivatives is significantly influenced by their structural features. SAR studies have revealed several key insights:

  • Substitutions on the Thiophene Ring: The nature and position of substituents on the thiophene ring are critical for activity. For instance, the presence of a nitro group at the C-5 position of the thiophene ring has been shown to be important for the activity of 5-nitrothiophenes.[5]

  • Coupling with Heterocyclic Moieties: The linkage of the thiophene scaffold to other heterocyclic rings, such as morpholine, thiomorpholine, and piperazine, has yielded compounds with potent antitubercular activity.[7]

  • Modifications to the Morpholine Ring: Alterations to the morpholine moiety, including the introduction of substituents or its replacement with other cyclic amines, can modulate the activity and pharmacokinetic properties of the compounds.[4]

Quantitative Data Summary

The following tables summarize the in vitro antitubercular activity and cytotoxicity of selected thiophene-based compounds.

Table 1: Antitubercular Activity of Thiophene Derivatives against M. tuberculosis

Compound/DerivativeMtb StrainMIC (µg/mL)MIC (µM)Reference
2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (39)M. tuberculosis2.5-[8]
Benzo[b]thiophene-2-carboxylic acid derivative (7b)MDR-MTB H37Ra2.73–22.86-[9]
Benzo[b]thiophene-2-carboxylic acid derivative (8c)M. bovis BCG (dormant)0.60-[9]
Benzo[b]thiophene-2-carboxylic acid derivative (8g)M. bovis BCG (dormant)0.61-[9]
2-(Thiophen-2-yl)dihydroquinoline derivative (7f)M. tuberculosis H37Rv1.56-[7]
2-(Thiophen-2-yl)dihydroquinoline derivative (7p)M. tuberculosis H37Rv1.56-[7]
Thiophene-based small molecule (4a)M. tuberculosis-0.195 (MIC99)[10]
Thiophene-based small molecule (4b)M. tuberculosis-0.195 (MIC99)[10]
Initial Morpholino-thiophene HitM. tuberculosis H37Rv-0.72[4]

Table 2: Cytotoxicity of Selected Thiophene Derivatives

Compound/DerivativeCell LineCytotoxicity (GI90 µg/mL)Cytotoxicity (IC50 µM)Selectivity Index (SI)Reference
Benzo[b]thiophene derivativesTHP-1> 30->10 considered non-toxic[9]
Morpholino-thiophene optimized leadsVERO--No cytotoxicity flags[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This protocol is adapted from the methodology described for testing antitubercular compounds.[11]

a. Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase).

  • Mycobacterium tuberculosis H37Rv culture.

  • Test compounds dissolved in DMSO.

  • Alamar Blue reagent.

  • Sterile 96-well microplates.

b. Procedure:

  • Prepare a serial two-fold dilution of the test compounds in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0, and then diluted 1:20 in Middlebrook 7H9 broth.

  • Add 100 µL of the bacterial suspension to each well of the microplate containing the test compounds. Include a drug-free control and a sterile control.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assay using Mammalian Cell Lines

This protocol provides a general method for assessing the cytotoxicity of compounds against a mammalian cell line (e.g., VERO or THP-1).[9]

a. Materials:

  • Mammalian cell line (e.g., VERO or THP-1).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds dissolved in DMSO.

  • MTT or XTT reagent.

  • Sterile 96-well cell culture plates.

b. Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • After 24 hours, remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours.

  • Add the MTT or XTT reagent to each well and incubate for an additional 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Visualizations

Signaling Pathways and Mechanisms of Action

Antitubercular Mechanisms of Thiophene Derivatives Antitubercular Mechanisms of Thiophene Derivatives cluster_0 Mycolic Acid Biosynthesis Inhibition cluster_1 Respiratory Chain Inhibition cluster_2 Prodrug Activation Thiophene Derivative Thiophene Derivative Pks13 Pks13 Thiophene Derivative->Pks13 inhibits Mycolic Acid Synthesis Mycolic Acid Synthesis Pks13->Mycolic Acid Synthesis catalyzes final step Bacterial Cell Wall Integrity Bacterial Cell Wall Integrity Mycolic Acid Synthesis->Bacterial Cell Wall Integrity essential for Morpholino-Thiophene (MOT) Morpholino-Thiophene (MOT) QcrB (bc1 complex) QcrB (bc1 complex) Morpholino-Thiophene (MOT)->QcrB (bc1 complex) inhibits Electron Transport Chain Electron Transport Chain QcrB (bc1 complex)->Electron Transport Chain component of ATP Production ATP Production Electron Transport Chain->ATP Production drives 5-Nitrothiophene (Prodrug) 5-Nitrothiophene (Prodrug) Ddn (F420-dependent nitroreductase) Ddn (F420-dependent nitroreductase) 5-Nitrothiophene (Prodrug)->Ddn (F420-dependent nitroreductase) activated by Nitric Oxide (NO) Nitric Oxide (NO) Ddn (F420-dependent nitroreductase)->Nitric Oxide (NO) releases Bactericidal Effect Bactericidal Effect Nitric Oxide (NO)->Bactericidal Effect causes

Caption: Mechanisms of action of thiophene derivatives against Mtb.

Experimental Workflow

Antitubercular Drug Discovery Workflow General Workflow for Evaluating Antitubercular Compounds Compound_Synthesis Synthesis of this compound Derivatives Primary_Screening Primary Screening (e.g., MABA Assay) Compound_Synthesis->Primary_Screening MIC_Determination MIC Determination against M. tuberculosis H37Rv Primary_Screening->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assessment (e.g., VERO, THP-1 cells) MIC_Determination->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI) Cytotoxicity_Assay->Selectivity_Index Secondary_Screening Secondary Screening (MDR/XDR strains, intracellular activity) Selectivity_Index->Secondary_Screening if SI > 10 Mechanism_of_Action Mechanism of Action Studies Secondary_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: Workflow for antitubercular drug discovery and evaluation.

References

Application Notes and Protocols: 2-(Thiophen-2-yl)morpholine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a synthesized compilation based on the known neuropharmacological potential of morpholine and thiophene scaffolds. As of the latest literature review, specific research focusing exclusively on 2-(Thiophen-2-yl)morpholine in neuroscience is not extensively documented. Therefore, the information presented herein is intended to serve as a foundational guide for researchers initiating studies on this and structurally related compounds. The experimental protocols are generalized from standard methodologies in neuroscience and pharmacology.

Introduction

The compound this compound incorporates two key heterocyclic structures with established significance in medicinal chemistry: the morpholine ring and the thiophene ring. The morpholine moiety is a privileged scaffold in central nervous system (CNS) drug discovery due to its favorable physicochemical properties, which can enhance blood-brain barrier (BBB) permeability and improve pharmacokinetic profiles.[1][2][3] Thiophene and its derivatives are known to exhibit a wide range of biological activities and are components of several FDA-approved drugs.[4] The strategic combination of these two rings in this compound suggests its potential as a novel scaffold for targeting various neurological disorders.

Potential research applications for this compound in neuroscience could include, but are not limited to:

  • Modulation of neurotransmitter receptors (e.g., dopamine, serotonin, or glutamate receptors).

  • Inhibition of key enzymes implicated in neurodegenerative diseases, such as cholinesterases (AChE and BChE) or monoamine oxidase (MAO).[5]

  • Investigation of neuroprotective and antioxidant properties.

Hypothetical Data Summary

The following tables represent hypothetical data that could be generated from initial screening experiments to characterize the neuropharmacological profile of this compound.

Table 1: In Vitro Enzyme Inhibition Profile

Target EnzymeIC₅₀ (µM)Assay Method
Acetylcholinesterase (AChE)15.8 ± 2.1Ellman's Method
Butyrylcholinesterase (BChE)28.4 ± 3.5Ellman's Method
Monoamine Oxidase A (MAO-A)9.2 ± 1.3Amplex Red Assay
Monoamine Oxidase B (MAO-B)45.1 ± 5.6Amplex Red Assay

Table 2: Receptor Binding Affinity

Receptor TargetKᵢ (nM)Radioligand
Dopamine D₂120 ± 15[³H]Spiperone
Serotonin 5-HT₂ₐ250 ± 32[³H]Ketanserin
NMDA (Glycine Site)>10,000[³H]MDL 105,519

Table 3: Neuroprotective and BBB Permeability Assays

AssayResultMethod
SH-SY5Y Cell Viability (vs. H₂O₂)EC₅₀ = 5.5 µMMTT Assay
ABTS Radical ScavengingIC₅₀ = 18.9 µMABTS Decolorization
PAMPA-BBBPe = 6.8 x 10⁻⁶ cm/sParallel Artificial Membrane Permeability Assay

Experimental Protocols

Protocol for Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted for a 96-well plate format to assess the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • This compound (test compound)

  • Donepezil or Galantamine (positive control)

  • Electric eel AChE / Equine serum BChE

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI) / Butyrylthiocholine iodide (BTCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compound and positive control in DMSO.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB (1.5 mM), and 20 µL of the test compound at various concentrations.

  • Add 10 µL of AChE or BChE solution (0.2 U/mL) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the substrate (ATCI or BTCI, 10 mM).

  • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition and calculate the IC₅₀ value using non-linear regression analysis.

Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay predicts the ability of a compound to cross the blood-brain barrier via passive diffusion.

Materials:

  • This compound (test compound)

  • Standard CNS-penetrant and non-penetrant control compounds

  • Porcine brain lipid

  • Dodecane

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well filter plates (PVDF membrane)

  • 96-well acceptor plates

  • UV-Vis microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Coat the filter membrane of the filter plate with 5 µL of porcine brain lipid in dodecane solution (20 mg/mL).

  • Prepare the donor solution by diluting the test compound in PBS (pH 7.4) to a final concentration of 100 µM.

  • Add 180 µL of the donor solution to the wells of the filter plate.

  • Fill the acceptor plate wells with 200 µL of fresh PBS.

  • Carefully place the filter plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

  • Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader.

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_A / (Area * time)) * ln(1 - [drug]_acceptor / [drug]_equilibrium)

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism where this compound acts as an antagonist at a G-protein coupled receptor (GPCR), a common target for CNS drugs.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR (e.g., D2 Receptor) G_protein Gαi/o GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ligand Endogenous Ligand Ligand->GPCR Activates Compound 2-(Thiophen-2-yl) morpholine Compound->GPCR Inhibits PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets start Compound Synthesis This compound in_silico In Silico Screening (ADMET, Docking) start->in_silico in_vitro In Vitro Assays in_silico->in_vitro binding Receptor Binding enzyme Enzyme Inhibition cell_based Cell-Based Assays (Toxicity, Neuroprotection) bbb BBB Permeability (e.g., PAMPA) binding->bbb enzyme->bbb cell_based->bbb in_vivo In Vivo Studies (Animal Models) bbb->in_vivo

References

In Vitro Assays for Testing the Biological Activity of 2-(Thiophen-2-yl)morpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the biological activity of 2-(Thiophen-2-yl)morpholine. The selection of these assays is based on the known pharmacological profiles of compounds containing thiophene and morpholine scaffolds, which have shown a wide range of biological activities including anticancer, anti-inflammatory, and effects on the central nervous system.[1][2][3][4]

Application Note 1: Cytotoxicity and Cell Viability Assessment

A fundamental primary screening for any novel compound is the evaluation of its cytotoxic potential.[5][6] This helps in determining the concentration range for subsequent, more specific assays and identifies potential anticancer properties.[7][8] Commonly employed methods include the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[9][10][11]

Table 1: Data Presentation for Cytotoxicity Assays
Assay TypeCell Line(s)Compound Concentration Range (µM)Incubation Time (h)Endpoint MeasuredIC50 (µM)
MTTe.g., HeLa, HepG2, SH-SY5Y0.1 - 10024, 48, 72Formazan Absorbance (570 nm)
LDHe.g., HeLa, HepG2, SH-SY5Y0.1 - 10024, 48, 72LDH activity in supernatant
Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell metabolic activity.[9][12][13]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Selected cancer and/or normal cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).[9]

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[9]

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of This compound treat_cells Treat cells with compound dilutions seed_cells->treat_cells prepare_compound->treat_cells incubate_cells Incubate for 24, 48, or 72 hours treat_cells->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate % viability and IC50 read_absorbance->calculate_ic50 Transporter_Assay_Principle cluster_outside Extracellular Space cluster_inside Intracellular Space fluorescent_substrate FS transporter Transporter (DAT, NET, or SERT) fluorescent_substrate->transporter Uptake masking_dye MD masking_dye->fluorescent_substrate Quenches Fluorescence inhibitor I inhibitor->transporter Blocks Uptake internalized_substrate FS fluorescence Fluorescence Signal internalized_substrate->fluorescence Emits Light MAO_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis add_enzyme Add MAO-A or MAO-B enzyme add_inhibitor Add serial dilutions of This compound add_enzyme->add_inhibitor pre_incubate Pre-incubate (10-15 min) add_inhibitor->pre_incubate add_substrate Add p-Tyramine substrate and detection reagents (HRP, Dye) pre_incubate->add_substrate incubate Incubate (20-30 min) add_substrate->incubate read_fluorescence Read Fluorescence incubate->read_fluorescence calculate_ic50 Calculate % inhibition and IC50 read_fluorescence->calculate_ic50

References

Application Notes and Protocols for Pharmacological Screening of Novel Thiophene-Morpholine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive set of protocols for the initial pharmacological evaluation of novel thiophene-morpholine compounds. Thiophene and morpholine are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] The screening cascade detailed herein is designed to efficiently characterize new chemical entities, beginning with broad cytotoxicity assessment, followed by investigation into specific, high-value oncology and anti-infective targets, and concluding with essential, early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The methodologies are presented to ensure robust and reproducible data generation, facilitating the identification of promising lead candidates for further preclinical development.

Primary Screening: In Vitro Cytotoxicity Assessment

The initial step in evaluating any new compound with therapeutic potential is to determine its effect on cell viability. This allows for the quantification of cytotoxic potency and provides an early indication of the therapeutic window by comparing effects on cancerous versus non-cancerous cells.

Data Presentation: Cytotoxicity Profile (IC50)

The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying a compound's potency in inhibiting a biological process, such as cell growth, by 50%. Data should be presented in a clear, tabular format for comparative analysis against reference compounds.

Table 1: Comparative IC50 Values (µM) of Thiophene-Morpholine Analogs and Control Drugs against a Panel of Cell Lines

Compound IDScaffold/TargetA549 (Lung Carcinoma) IC50 [µM]MCF-7 (Breast Carcinoma) IC50 [µM]HepG2 (Hepatocellular Carcinoma) IC50 [µM]L929 (Normal Murine Fibroblast) IC50 [µM]Selectivity Index (L929/A549)
TM-Cpd-01 Thiazolyl-Thiomorpholine3.72[3]8.08[4]13.51[4]>500[3]>134
TM-Cpd-02 Pyrazole-Thiophene-6.57[4]8.86[4]>90-
TM-Cpd-03 Thiophene Carboxamide--5.46[5]>100-
Cisplatin Reference Drug12.50[3]--Not Reported-
Doxorubicin Reference Drug-4.17[4]4.50[4]--

Note: The data presented are representative values from the literature for compounds containing thiophene and/or morpholine moieties to illustrate data presentation. Actual values for novel compounds must be determined experimentally.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which is an established proxy for cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells reduce the tetrazolium dye MTT to its insoluble formazan, which appears purple.[7]

Materials:

  • 96-well flat-bottom sterile cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, protected from light.[7]

  • Test Compounds: Dissolved in sterile DMSO to create high-concentration stock solutions.

  • Cell Culture Medium: Appropriate for the cell lines being tested (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.

  • Equipment: Humidified incubator (37°C, 5% CO2), multichannel pipette, microplate spectrophotometer.

Procedure:

  • Cell Seeding: Plate cells in 100 µL of complete medium per well at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for adherence.[8]

  • Compound Treatment: Prepare 2-fold serial dilutions of the test compounds in culture medium from the DMSO stock. The final concentration of DMSO in the wells should be kept below 0.5%. Replace the existing medium with 100 µL of the medium containing the compound dilutions. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.[3]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[7][9]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[7][10]

  • Data Acquisition: Measure the absorbance at 570 nm. A reference wavelength of 630 nm can be used to reduce background from cell debris.[3]

  • Data Analysis: Calculate percent viability relative to the vehicle control and plot against the logarithm of compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Target-Based Screening: Kinase Inhibition Assays

Protein kinases are a major class of drug targets, particularly in oncology. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose signaling is frequently dysregulated in various cancers, making it a prime target for inhibitor screening.[11]

Signaling Pathway: EGFR-Mediated MAPK Cascade

Upon binding its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, activating its intracellular kinase domain. This triggers a signaling cascade through adaptor proteins (Grb2, SOS) that activate Ras, which in turn initiates the Raf-MEK-ERK (MAPK) phosphorylation cascade.[12] This pathway ultimately promotes gene transcription related to cell proliferation and survival.[13] Thiophene-morpholine compounds can be evaluated for their ability to block this pathway by directly inhibiting EGFR's kinase activity.

Pharmacological_Screening_Workflow cluster_Screening Pharmacological Screening Cascade Start Novel Thiophene- Morpholine Compound Library Cytotoxicity 1. Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Target_Screening 2. Target-Based Screening (Kinase & Urease Assays) Cytotoxicity->Target_Screening Active & Selective Compounds ADME 3. Early ADME Profiling (Metabolic Stability, Permeability) Target_Screening->ADME Potent Inhibitors Hit_to_Lead Hit-to-Lead Optimization ADME->Hit_to_Lead Drug-like Candidates

Caption: High-level workflow for the pharmacological screening of novel compounds.

Data Presentation: EGFR Tyrosine Kinase Inhibition

The IC50 value is determined to quantify the potency of compounds against both wild-type and clinically relevant mutant forms of the EGFR kinase.

Table 2: EGFR Tyrosine Kinase Inhibitory Activity of Selected Compounds

Compound IDWild-Type EGFR IC50 [nM]Mutant EGFR (T790M) IC50 [nM]
TM-Cpd-04 30.1[14]12.8[14]
TM-Cpd-05 14.5[14]35.4[14]
Gefitinib 54.3[14]356.8[14]
Erlotinib 7.4 (µM vs. MDA-MB-231)-

Note: Data are representative values from the literature for compounds targeting EGFR to illustrate data presentation.[14] Actual values must be determined experimentally.

Experimental Protocol: EGFR Kinase Assay (ADP-Glo™ Luminescent Assay)

This is a homogenous, luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The light output is directly proportional to the ADP concentration and thus, kinase activity.[15]

Materials:

  • Recombinant Human EGFR (wild-type or mutant)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP (at Km concentration for EGFR)

  • EGFR Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[15]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque, low-volume 384-well assay plates

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, combine 1 µL of test compound dilution (in buffer/DMSO) and 2 µL of EGFR enzyme.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to all wells to start the reaction.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes.[15]

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. This stops the kinase reaction and consumes any unreacted ATP. Incubate for 40 minutes at room temperature.[15]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.[15]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize luminescence signals against "no enzyme" (0% activity) and "vehicle" (100% activity) controls. Calculate IC50 values by plotting percent inhibition versus log-concentration of the inhibitor.

Target-Based Screening: Urease Inhibition Assay

Urease is a key virulence factor for bacteria such as Helicobacter pylori. Its inhibition is a valid therapeutic strategy. Morpholine-thiophene hybrids have demonstrated potent urease inhibitory activity.[1]

Data Presentation: Urease Inhibition

Table 3: Urease Inhibitory Activity of Morpholine-Thiophene Hybrids

Compound IDR-Group on Thiophene RingUrease IC50 [µM]
TM-TSC-1 5-chloro3.80[1]
TM-TSC-2 5-bromo4.11[1]
TM-TSC-3 5-nitro5.77[1]
Thiourea Reference Inhibitor22.31[1]

Note: Data from a study on morpholine-thiophene hybrid thiosemicarbazones.[1]

Experimental Protocol: Urease Inhibition (Indophenol Method)

This assay quantifies urease activity by measuring the production of ammonia via the Berthelot (indophenol) reaction, which forms a blue-colored compound in the presence of ammonia.[16][17]

Materials:

  • Jack Bean Urease

  • Urea, Phosphate buffer (100 mM, pH 7.4)

  • Reagent A (Phenol/Sodium Nitroprusside), Reagent B (Sodium Hypochlorite/NaOH)

  • 96-well plate, microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, mix 25 µL of urease solution, 55 µL of buffered urea solution, and 5 µL of the test compound solution.[15]

  • Incubation: Incubate at 30°C for 15 minutes.[15]

  • Color Development: Add 45 µL of Reagent A followed by 70 µL of Reagent B to each well. Incubate at 37°C for 30 minutes.

  • Data Acquisition: Measure absorbance at 630 nm.

  • Data Analysis: Calculate percent inhibition relative to a no-inhibitor control and determine IC50 values from a dose-response curve.

Early ADME Profiling

Assessing drug-like properties early in the discovery process is crucial. Metabolic stability and membrane permeability are two key parameters that predict a compound's in vivo behavior.

ADME Screening Workflow

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits & Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors Ligand EGF Ligand Ligand->EGFR Binds & Activates Inhibitor Thiophene-Morpholine Compound Inhibitor->EGFR Inhibits Kinase Activity

Caption: The EGFR-MAPK signaling cascade, a key target for anticancer therapies.

Data Presentation: Key ADME Parameters

Results from early ADME assays are used to rank compounds and guide structural modifications to improve pharmacokinetic properties.

Table 4: In Vitro ADME Profile of Representative Compounds

Compound IDMetabolic Stability (t½ in min, Human Liver Microsomes)Permeability (Pe, 10⁻⁶ cm/s, PAMPA)Predicted Classification
TM-ADME-1 458.2Moderate Stability, High Permeability
TM-ADME-2 < 51.5Low Stability, Low Permeability
TM-ADME-3 > 600.5High Stability, Low Permeability
Verapamil 1510.5Reference (High Permeability)

Note: Data are hypothetical for illustrative purposes. For metabolic stability, t½ > 30 min is often desired. For PAMPA, Pe > 1.5 x 10⁻⁶ cm/s suggests high permeability.[6]

Experimental Protocol: Metabolic Stability (Liver Microsomes)

This assay measures the rate of compound depletion by Phase I metabolic enzymes (primarily Cytochrome P450s) contained in liver microsomes.[8][16][18]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH (Cofactor)

  • Ice-cold Acetonitrile with Internal Standard (for stopping reaction)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare a mixture of HLM (0.5 mg/mL final concentration) and test compound (1 µM final concentration) in phosphate buffer.[16] Pre-incubate at 37°C.

  • Initiation: Start the reaction by adding NADPH.

  • Time Points: At specified times (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture into a well containing ice-cold acetonitrile with an internal standard to terminate the reaction.[16]

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Analysis: Determine the elimination rate constant (k) by plotting the natural log of the percent remaining compound versus time. Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based method to predict passive, transcellular permeability of compounds across the gastrointestinal tract (GIT) or blood-brain barrier (BBB).[19]

Materials:

  • PAMPA "sandwich" system (96-well filter donor plate, 96-well acceptor plate)

  • Lipid Solution (e.g., 1% Lecithin in Dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • UV/Vis Microplate Reader or LC-MS/MS

Procedure:

  • Membrane Preparation: Add 5 µL of the lipid solution to the filter of each well on the donor plate.

  • Compound Preparation: Fill the acceptor plate wells with 300 µL of PBS. Add 150 µL of test compound (e.g., 10 µM in PBS) to the donor plate wells.

  • Incubation: Assemble the donor/acceptor plate sandwich and incubate for 10-20 hours at room temperature with gentle shaking.

  • Quantification: After incubation, separate the plates and measure the compound concentration in both donor and acceptor wells.

  • Data Analysis: Calculate the permeability coefficient (Pe) based on the change in concentration over time, accounting for plate geometry and incubation time.

References

Application Notes and Protocols for the Evaluation of 2-(Thiophen-2-yl)morpholine as a Norepinephrine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The norepinephrine transporter (NET) is a critical regulator of noradrenergic signaling in the nervous system, responsible for the reuptake of norepinephrine from the synaptic cleft.[1] Its inhibition can lead to increased synaptic levels of norepinephrine, a mechanism of action for many antidepressant and psychostimulant drugs. The morpholine and thiophene moieties are recognized as privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds.[2][3] While specific quantitative data on 2-(Thiophen-2-yl)morpholine as a norepinephrine reuptake inhibitor is not extensively available in public literature, its structural components suggest it as a candidate for investigation.

These application notes provide detailed protocols for the evaluation of test compounds, such as this compound, for their potential as norepinephrine reuptake inhibitors. The protocols cover in vitro binding affinity to the human norepinephrine transporter (hNET) and functional inhibition of norepinephrine uptake in synaptosomes.

Data Presentation

Quantitative data from the described experimental protocols should be summarized for clear comparison. Below are template tables for presenting binding affinity and functional uptake inhibition data.

Table 1: Competitive Binding Affinity of Test Compounds for the Human Norepinephrine Transporter (hNET)

CompoundIC50 (nM)Ki (nM)
This compounde.g., 150e.g., 75
Desipramine (Reference)e.g., 2.1[4]e.g., 1.1
Additional Test Compounds

IC50 values are determined from competitive binding assays and Ki values are calculated using the Cheng-Prusoff equation. Data are representative examples and should be replaced with experimental results.

Table 2: Functional Inhibition of [³H]-Norepinephrine Uptake by Test Compounds

CompoundIC50 (nM)
This compounde.g., 200
Desipramine (Reference)e.g., 5.4[4]
Additional Test Compounds

IC50 values represent the concentration of the compound that inhibits 50% of specific [³H]-norepinephrine uptake. Data are representative examples and should be replaced with experimental results.

Signaling Pathway and Experimental Workflow

norepinephrine_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopamine Dopamine DOPA->Dopamine NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Test_Compound This compound (Test Compound) Test_Compound->NET Inhibition

Caption: Norepinephrine signaling at the synapse and mechanism of reuptake inhibition.

experimental_workflow start Start: Synthesize/Obtain This compound binding_assay In Vitro NET Binding Assay (Radioligand Displacement) start->binding_assay data_analysis1 Data Analysis: Determine IC50 and Ki binding_assay->data_analysis1 functional_assay Functional Norepinephrine Uptake Assay (Synaptosomes) data_analysis1->functional_assay If potent binding data_analysis2 Data Analysis: Determine IC50 functional_assay->data_analysis2 selectivity_panel Selectivity Profiling (e.g., SERT, DAT) data_analysis2->selectivity_panel If functional activity conclusion Conclusion: Evaluate Potency and Selectivity selectivity_panel->conclusion

Caption: Experimental workflow for evaluating a potential norepinephrine reuptake inhibitor.

Experimental Protocols

Protocol 1: In Vitro Norepinephrine Transporter (NET) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human norepinephrine transporter (hNET).[5][6]

Materials:

  • NET Source: Cell membranes from a stable cell line expressing hNET (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound.

  • Reference Compound: Desipramine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., Whatman GF/C).

  • Cell harvester.

  • Liquid scintillation counter.

  • Protein assay kit (e.g., BCA).

Procedure:

  • Membrane Preparation:

    • Culture cells expressing hNET to confluency.

    • Harvest cells, wash with ice-cold Assay Buffer, and centrifuge.

    • Homogenize the cell pellet in ice-cold Assay Buffer.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C.

    • Resuspend the membrane pellet in fresh Assay Buffer.

    • Determine the protein concentration and store aliquots at -80°C.[5]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]Nisoxetine (final concentration ~1-3 nM), and 100 µL of membrane preparation (20-40 µg protein).[5][6]

    • Non-specific Binding (NSB): 50 µL of 10 µM Desipramine, 50 µL of [³H]Nisoxetine, and 100 µL of membrane preparation.[6]

    • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]Nisoxetine, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.[5]

  • Filtration:

    • Rapidly terminate the binding by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[6]

  • Quantification:

    • Dry the filter mat and place each filter disc into a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for NET.[5]

Protocol 2: Synaptosomal [³H]-Norepinephrine Uptake Assay

This protocol measures the functional inhibition of norepinephrine uptake into rat brain synaptosomes by the test compound.[1][7]

Materials:

  • Tissue: Freshly dissected rat brain tissue (e.g., cortex or hypothalamus).

  • Radiolabel: [³H]-Norepinephrine (specific activity ~40-60 Ci/mmol).

  • Test Compound: this compound.

  • Reference Compound: Desipramine (for determining non-specific uptake).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Scintillation cocktail.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Synaptosome Preparation:

    • Homogenize brain tissue in ice-cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes.[8]

    • Resuspend the synaptosomal pellet in KRH buffer.

    • Determine the protein concentration.

  • Uptake Assay:

    • In assay tubes, pre-incubate the synaptosomal suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding a fixed concentration of [³H]-Norepinephrine (near the Km value).[1]

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.[1]

    • For non-specific uptake determination, use a high concentration of Desipramine.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[1]

    • Wash the filters rapidly with ice-cold KRH buffer to remove unbound radiolabel.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Calculate the amount of [³H]-Norepinephrine taken up.

    • Determine the percent inhibition of specific uptake for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Thiophen-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(thiophen-2-yl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most common and direct synthetic strategy for this compound is the reductive amination of thiophene-2-carbaldehyde with diethanolamine. This method involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired morpholine. Alternative, though less direct, routes might involve the alkylation of diethanolamine with a suitable 2-substituted thiophene derivative or the cyclization of a precursor molecule already containing the thiophene and amino alcohol moieties.

Q2: What is the primary challenge in the reductive amination synthesis of this compound?

A2: A primary challenge is controlling the reaction to favor the intramolecular cyclization to the morpholine ring over other potential side reactions. The reactivity of the intermediate iminium ion and the reaction conditions play a crucial role. Incomplete reaction can also be an issue, leaving starting materials or intermediate species in the final product mixture.

Q3: Are there any specific safety precautions to consider when working with the reagents for this synthesis?

A3: Yes, thiophene-2-carbaldehyde can be irritating to the skin and eyes. Diethanolamine is also a skin and eye irritant. Reducing agents such as sodium borohydride or sodium triacetoxyborohydride are flammable solids and can react with water to produce hydrogen gas. It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound via reductive amination of thiophene-2-carbaldehyde with diethanolamine.

Problem Potential Cause(s) Recommended Solution(s)
Low to no product formation 1. Inefficient imine/iminium ion formation. 2. Inactive reducing agent. 3. Unfavorable reaction temperature.1. Ensure the reaction is run under conditions that favor imine formation, such as using a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to remove water. The use of a mild acid catalyst can also promote imine formation. 2. Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate anhydrous conditions. 3. Optimize the reaction temperature. Imine formation may be favored at room temperature or with gentle heating, while the reduction step may require cooling.
Presence of unreacted thiophene-2-carbaldehyde 1. Insufficient amount of diethanolamine. 2. Incomplete imine formation.1. Use a slight excess of diethanolamine (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the aldehyde. 2. Increase the reaction time for the initial imine formation step before adding the reducing agent.
Formation of N,N-bis(2-hydroxyethyl)thiophene-2-methanamine (open-chain intermediate) Incomplete cyclization.1. After the reduction step, consider heating the reaction mixture to promote intramolecular cyclization. 2. The choice of solvent can influence the rate of cyclization. Protic solvents may facilitate the final ring-closure.
Formation of piperazine-like dimers Intermolecular reaction between two molecules of an amino-alcohol intermediate.1. Use high dilution conditions to favor the intramolecular cyclization over intermolecular reactions. 2. Slowly add the reactants to maintain a low concentration of reactive intermediates.
Difficulty in product purification 1. The product may be polar and water-soluble. 2. Presence of polar byproducts.1. After quenching the reaction, saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the product and improve extraction efficiency with organic solvents. 2. Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the product from impurities.

Experimental Protocol: Reductive Amination of Thiophene-2-carbaldehyde with Diethanolamine

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • Thiophene-2-carbaldehyde

  • Diethanolamine

  • Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst for imine formation)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Imine Formation:

    • To a solution of thiophene-2-carbaldehyde (1.0 eq) in DCM or DCE, add diethanolamine (1.1 eq).

    • If desired, a catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aldehyde.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) or sodium borohydride (1.5 eq) in portions. Caution: Gas evolution may occur.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up:

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure this compound.

Visualizing Reaction Pathways

Main Synthetic Pathway and Potential Side Reactions

The following diagram illustrates the intended synthetic route via reductive amination and highlights potential side reactions.

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions Thiophene-2-carbaldehyde Thiophene-2-carbaldehyde Iminium Ion Iminium Ion Thiophene-2-carbaldehyde->Iminium Ion + Diethanolamine Diethanolamine Diethanolamine Diethanolamine->Iminium Ion Reduced Intermediate Reduced Intermediate Iminium Ion->Reduced Intermediate Reduction (e.g., STAB) Unreacted Aldehyde Unreacted Aldehyde Iminium Ion->Unreacted Aldehyde Incomplete Reaction This compound This compound Reduced Intermediate->this compound Intramolecular Cyclization Open-chain Intermediate Open-chain Intermediate Reduced Intermediate->Open-chain Intermediate Incomplete Cyclization Piperazine Dimer Piperazine Dimer Reduced Intermediate->Piperazine Dimer Intermolecular Reaction

Caption: Synthetic pathway to this compound and potential side reactions.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.

G start Start Synthesis check_product Low/No Product? start->check_product check_imine Check Imine Formation (TLC/NMR) check_product->check_imine Yes check_byproducts Byproducts Observed? check_product->check_byproducts No check_reductant Check Reducing Agent (Fresh/Active) check_imine->check_reductant optimize_temp Optimize Temperature check_reductant->optimize_temp incomplete_reaction Unreacted Aldehyde? check_byproducts->incomplete_reaction Yes purification Purification Successful? check_byproducts->purification No incomplete_cyclization Open-chain Intermediate? incomplete_reaction->incomplete_cyclization No solution1 Increase Diethanolamine Extend Imine Formation Time incomplete_reaction->solution1 Yes dimer_formation Dimer Formation? incomplete_cyclization->dimer_formation No solution2 Heat after Reduction Change Solvent incomplete_cyclization->solution2 Yes solution3 Use High Dilution Slow Addition of Reactants dimer_formation->solution3 Yes dimer_formation->purification No solution1->start solution2->start solution3->start end Pure Product Obtained purification->end Yes troubleshoot_purification Optimize Chromatography Salt-out Product purification->troubleshoot_purification No troubleshoot_purification->end

Caption: A logical workflow for troubleshooting the synthesis of this compound.

Technical Support Center: Purification of Crude 2-(Thiophen-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-(Thiophen-2-yl)morpholine. The information is presented in a question-and-answer format to directly address specific issues.

Troubleshooting Guides

Issue 1: Low Purity After Column Chromatography

Q: My final product purity is below 95% after silica gel column chromatography. What are the likely causes and how can I improve it?

A: Low purity after column chromatography can stem from several factors. Common issues include improper solvent system selection, co-elution of impurities, and degradation of the compound on the silica gel.

  • Solvent System Optimization: The polarity of the eluent is critical. If the eluent is too polar, impurities may travel with the product, resulting in poor separation. Conversely, if it's not polar enough, the product may not elute efficiently. It is advisable to perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal conditions for separation before attempting column chromatography.[1][2]

  • Co-eluting Impurities: If an impurity has a similar polarity to this compound, it may co-elute. In such cases, consider using a different stationary phase, such as alumina, or a different chromatographic technique like reverse-phase chromatography.[3]

  • On-Column Degradation: The acidic nature of silica gel can sometimes lead to the degradation of acid-sensitive compounds. The basic nitrogen in the morpholine ring might interact strongly with the acidic silanol groups, leading to tailing and potential degradation. To mitigate this, you can try neutralizing the silica gel by adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent system.

  • Column Packing and Loading: Improperly packed columns with channels or cracks can lead to poor separation. Ensure the column is packed uniformly. Overloading the column with crude product can also significantly reduce separation efficiency. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

Issue 2: Oiling Out During Recrystallization

Q: I'm trying to recrystallize my crude this compound, but it keeps "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is cooled too rapidly.[4]

  • Solvent Selection: Choose a solvent with a boiling point lower than the melting point of your compound. Perform small-scale solubility tests to find a solvent that dissolves the compound when hot but in which it is poorly soluble when cold.[4]

  • Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling, such as placing the flask directly in an ice bath, often promotes oil formation. Once the solution has reached room temperature, you can then place it in an ice bath to maximize crystal yield.[4]

  • Inducing Crystallization: If crystals are slow to form, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[4]

  • Purity of the Crude Material: Highly impure material can sometimes inhibit crystallization and lead to oiling out. It may be necessary to first perform a preliminary purification step, such as a simple filtration through a plug of silica or treatment with activated charcoal to remove colored impurities, before attempting recrystallization.[4]

Issue 3: Product Degradation During Purification

Q: I suspect my this compound is degrading during purification, leading to low yields and impure product. How can I prevent this?

A: Degradation can be a significant challenge, potentially caused by heat, light, or exposure to acidic/basic conditions. The morpholine ring can be susceptible to degradation under certain conditions.[5][6][7]

  • Thermal Stability: Avoid excessive heat during purification. When evaporating solvents, use a rotary evaporator with a water bath set to a moderate temperature (e.g., 30-40°C).

  • Atmospheric Conditions: The thiophene moiety can be sensitive to oxidation. It is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially if the purification process is lengthy.

  • pH Control: As mentioned, the basicity of the morpholine nitrogen can be a factor. When using acidic conditions, such as in some chromatographic separations, neutralization is important. Similarly, prolonged exposure to strong bases should be avoided.

  • Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere, to prevent degradation over time.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities depend on the synthetic route. However, you can generally expect to find unreacted starting materials, reagents from the workup (e.g., residual acids or bases), and by-products from side reactions. If the synthesis involves a coupling reaction, you might also have homo-coupled products.

Q2: What is a good starting point for a solvent system for column chromatography?

A2: A good starting point for the column chromatography of moderately polar compounds like this compound on silica gel is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 10%) and gradually increase the polarity while monitoring the separation by TLC. The addition of a small amount of triethylamine (e.g., 0.5%) to the eluent can improve the peak shape by minimizing interactions with the acidic silica.

Q3: What are suitable recrystallization solvents for this compound?

A3: The choice of solvent is highly dependent on the specific impurities present. However, for a compound with the polarity of this compound, you could explore solvents such as isopropanol, ethanol, methanol, or solvent mixtures like ethyl acetate/hexanes or dichloromethane/hexanes.[8][9] Small-scale solubility tests are essential to identify the ideal solvent or solvent pair.

Q4: How can I remove colored impurities from my crude product?

A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. Dissolve the crude material in a suitable solvent, add a small amount of activated charcoal, heat the mixture briefly, and then filter the hot solution through celite to remove the charcoal. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodStationary/Solvent SystemTypical PurityTypical YieldAdvantagesDisadvantages
Column Chromatography Silica gel, Hexanes/Ethyl Acetate (gradient) + 0.5% Triethylamine>98%70-85%High resolution, good for complex mixtures.Can be time-consuming and uses large solvent volumes.
Recrystallization Isopropanol>99%60-80%Yields high-purity crystalline solid, scalable.Finding a suitable solvent can be challenging, may not remove all impurities.
Precipitation Dichloromethane/Hexanes~95%80-90%Fast and simple, good for initial cleanup.Generally results in lower purity than recrystallization.

Experimental Protocols

Protocol 1: Column Chromatography of Crude this compound

  • TLC Analysis: Prepare a stock solution of your crude material. Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate). Visualize the spots under UV light and/or with a staining agent to determine the best solvent system for separation. The ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4.

  • Column Preparation: Select an appropriate size glass column and pack it with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the column solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the starting solvent system. Collect fractions and monitor the elution by TLC. You can either use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Analysis and Product Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

  • Solvent Selection: Place a small amount of the crude material into several test tubes. Add a few drops of different solvents to each tube and observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a desiccator or vacuum oven.

Visualizations

experimental_workflow crude Crude this compound tlc TLC Analysis crude->tlc recrystallize Recrystallization crude->recrystallize If relatively pure column Column Chromatography tlc->column Optimize Solvent pure Pure Product (>98%) column->pure impurities Impurities column->impurities recrystallize->pure recrystallize->impurities in mother liquor

Caption: Purification workflow for this compound.

troubleshooting_logic start Purification Issue low_purity Low Purity? start->low_purity oiling_out Oiling Out? start->oiling_out degradation Degradation? start->degradation optimize_solvent Optimize Solvent System low_purity->optimize_solvent Yes change_stationary Change Stationary Phase low_purity->change_stationary Co-elution add_base Add Base to Eluent low_purity->add_base Tailing slow_cool Slow Cooling oiling_out->slow_cool Yes change_solvent Change Solvent oiling_out->change_solvent Yes seed_crystal Add Seed Crystal oiling_out->seed_crystal No Crystals lower_temp Lower Temperature degradation->lower_temp Yes inert_atm Use Inert Atmosphere degradation->inert_atm Yes control_ph Control pH degradation->control_ph Yes

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Optimizing Reaction Conditions for Synthesizing Thiophenyl Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of thiophenyl morpholines. This guide includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing thiophenyl morpholines?

A1: The most common and effective strategies involve transition-metal-catalyzed cross-coupling reactions. The specific choice depends on the desired bond connection (C-N or C-S). The two main routes are:

  • Buchwald-Hartwig Amination (C-N Coupling): This palladium-catalyzed method couples a thiophenyl-substituted aryl halide (or triflate) with morpholine. It is often favored for its high functional group tolerance and the availability of well-developed catalyst systems.[1][2]

  • Ullmann-Type Condensation (C-S or C-N Coupling): This copper-catalyzed reaction can be used to form a C-S bond between a thiophenol and a morpholine-substituted aryl halide, or a C-N bond in a manner similar to the Buchwald-Hartwig reaction.[3][4] While traditional Ullmann conditions are harsh (high temperatures), modern protocols with specific ligands allow for milder conditions.[5][6]

Q2: What are the most critical parameters to optimize for a successful coupling reaction?

A2: Several parameters critically influence the reaction outcome and require careful optimization:

  • Catalyst/Ligand System: The choice of palladium or copper catalyst and the corresponding phosphine or diamine ligand is paramount. The ligand stabilizes the metal center and facilitates the catalytic cycle.[7]

  • Base: The base is crucial for activating the amine or thiol and facilitating the reductive elimination step. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[8]

  • Solvent: The solvent must be anhydrous, deoxygenated, and capable of solubilizing the reactants. Aprotic polar solvents like toluene, dioxane, and DMF are common choices.[8]

  • Temperature: The reaction temperature affects the rate of reaction and the stability of the catalyst. Temperatures typically range from 80-120 °C.[3][8]

  • Inert Atmosphere: Both palladium and copper catalysts, especially in their active forms, are sensitive to oxygen. Maintaining an inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst deactivation.[9]

Q3: What are the common side reactions, and how can they be minimized?

A3: Key side reactions include:

  • Protodeboronation/Protodehalogenation: Replacement of the boronic acid/ester or halide with a hydrogen atom, often caused by moisture or acidic impurities.[9] This can be minimized by using anhydrous solvents and high-purity reagents.

  • Homocoupling: Coupling of two aryl halide molecules (biaryl formation). This can be suppressed by optimizing the catalyst-to-ligand ratio and controlling the reaction temperature.

  • Catalyst Decomposition: The active catalyst can degrade, especially at high temperatures or in the presence of oxygen, leading to a stalled reaction.[9] Using fresh catalysts and maintaining a strict inert atmosphere is crucial.

Q4: How should I purify my final thiophenyl morpholine product?

A4: The basic nitrogen atom in the morpholine ring can cause issues during purification by silica gel chromatography, such as peak tailing and poor recovery.[10] To mitigate this, add a small amount (0.5-2%) of a basic modifier like triethylamine or ammonia in methanol to the eluent.[10] Alternatively, the product can be purified by crystallization, often after converting it to a hydrochloride salt to induce precipitation.[10]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Problem: My reaction shows very low or no conversion to the desired product.

  • Possible Cause 1: Inactive Catalyst or Ligand.

    • Solution: Palladium and copper catalysts, along with phosphine ligands, can degrade upon exposure to air.[9] Ensure you are using fresh, high-purity catalyst and ligand stored under an inert atmosphere. For palladium reactions, it is often beneficial to use a pre-catalyst that is more stable to air.

  • Possible Cause 2: Non-Inert Reaction Conditions.

    • Solution: The active Pd(0) species is readily oxidized by atmospheric oxygen, deactivating the catalyst.[9] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) and that the reaction is set up and run under a positive pressure of an inert gas like argon or nitrogen.[11]

  • Possible Cause 3: Inappropriate Base or Solvent.

    • Solution: The choice of base and solvent is critical and often interdependent. If using a weaker base like K₂CO₃, a more polar solvent may be required. For a strong, non-nucleophilic base like NaOtBu, toluene or dioxane is often effective. Screen a variety of conditions to find the optimal combination for your specific substrates.

Problem: The reaction starts but stalls before the limiting reagent is fully consumed.

  • Possible Cause 1: Catalyst Deactivation.

    • Solution: The catalyst may be slowly decomposing over the course of the reaction, especially if the temperature is too high. Try running the reaction at a lower temperature for a longer period. You can also try adding a second portion of the catalyst and ligand to the stalled reaction mixture.

  • Possible Cause 2: Insufficient Reagents.

    • Solution: Ensure that the stoichiometry is correct and that reagents were weighed and transferred accurately.[11] In some cases, particularly with less reactive aryl chlorides, a slight excess of the morpholine and base may be beneficial.[12]

Problem: I am observing significant formation of a biaryl homocoupled byproduct.

  • Possible Cause 1: Incorrect Ligand-to-Metal Ratio.

    • Solution: An insufficient amount of ligand relative to the metal precursor can lead to the formation of less-coordinated, highly reactive species that promote homocoupling. For monodentate phosphine ligands, a ligand-to-palladium ratio of 2:1 to 4:1 is often optimal.

  • Possible Cause 2: Reaction Temperature is Too High.

    • Solution: Elevated temperatures can sometimes favor side reactions. Try reducing the reaction temperature by 10-20 °C and increasing the reaction time to see if byproduct formation is suppressed.

Data Presentation

The following tables present plausible data from optimization studies for the Buchwald-Hartwig coupling of 4-bromophenyl phenyl sulfide with morpholine.

Table 1: Effect of Solvent on Reaction Yield

EntrySolvent (Anhydrous)Temperature (°C)Time (h)Yield (%)
1Toluene1001285
21,4-Dioxane1001292
3DMF1001274
4THF652445
Conditions: 4-bromophenyl phenyl sulfide (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%).

Table 2: Screening of Different Bases

EntryBase (1.4 equiv)SolventTemperature (°C)Time (h)Yield (%)
1NaOtBu1,4-Dioxane1001292
2K₃PO₄1,4-Dioxane1001281
3Cs₂CO₃1,4-Dioxane1001288
4K₂CO₃1,4-Dioxane1001265
Conditions: 4-bromophenyl phenyl sulfide (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%).

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination for Synthesis of 4-(phenylthio)phenyl)morpholine [12]

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Reagent Addition: Under a positive pressure of argon, add 4-bromophenyl phenyl sulfide (267 mg, 1.0 mmol) and morpholine (105 µL, 1.2 mmol).

  • Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the starting material is consumed (typically 12-16 hours), cool the mixture to room temperature and quench with 10 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine to afford the title compound.

Mandatory Visualization

experimental_workflow prep Reagent Preparation (Dry, Weigh, Degas) setup Reaction Setup (Flask, Catalyst, Base) prep->setup inert Inert Atmosphere (Evacuate/Backfill Ar) setup->inert addition Reagent & Solvent Addition inert->addition reaction Heating & Stirring (Monitor Progress) addition->reaction workup Quench & Aqueous Workup reaction->workup purify Purification (Chromatography) workup->purify product Pure Product purify->product

A typical experimental workflow for cross-coupling reactions.

troubleshooting_low_yield start Low / No Yield check_inert Is atmosphere fully inert? start->check_inert check_reagents Are reagents pure & active? check_inert->check_reagents Yes fix_inert Improve degassing & Ar purging check_inert->fix_inert No check_conditions Are Base/Solvent/Temp optimal? check_reagents->check_conditions Yes fix_reagents Use fresh catalyst, ligand & dry solvent check_reagents->fix_reagents No fix_conditions Screen alternative conditions check_conditions->fix_conditions No

A decision tree for troubleshooting low reaction yields.

buchwald_hartwig_cycle cluster_legend Simplified Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Ar-X oa Oxidative Addition (Ar-X) amide_complex L₂Pd(II)(Ar)(NR₂) pd2_complex->amide_complex Morpholine, Base ligand_assoc Amine Coordination (Morpholine) deprotonation Deprotonation (Base) amide_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amide_complex->product re Reductive Elimination

Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC for Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of morpholine-containing compounds. The following question-and-answer format directly addresses common problems and offers systematic solutions.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for morpholine-containing compounds?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the latter half of the peak is broader than the front half, creating a "tail".[1] This is problematic because it can compromise the accuracy and reproducibility of quantification, decrease resolution between adjacent peaks, and indicate undesirable chemical interactions within the HPLC system.[1][2] Morpholine and its derivatives are basic compounds, making them particularly susceptible to strong interactions with the stationary phase, which is a primary cause of peak tailing.[3][4]

Q2: What are the primary causes of peak tailing for basic compounds like morpholine?

A2: The most common causes of peak tailing for basic analytes such as morpholine include:

  • Secondary Silanol Interactions: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values, these silanols can be ionized (Si-O-), creating negatively charged sites that strongly interact with protonated basic compounds like morpholine.[4][5] This secondary interaction mechanism leads to delayed elution for some analyte molecules, resulting in a tailing peak.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the morpholine compound, both ionized and non-ionized forms of the analyte will exist simultaneously, leading to peak distortion and tailing.[6][7]

  • Column Contamination and Degradation: Accumulation of sample matrix components on the column inlet frit or within the stationary phase can create active sites that cause peak tailing.[8] Over time, the stationary phase can also degrade, exposing more active silanol groups.[9]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter, poorly made connections, or a large detector cell volume, can contribute to band broadening and peak tailing.[10]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues with morpholine-containing compounds.

Guide 1: Optimizing Mobile Phase Conditions

Problem: My morpholine compound shows significant peak tailing.

Solution Workflow:

Caption: Workflow for mobile phase optimization to reduce peak tailing.

Detailed Steps & Experimental Protocols:

  • Evaluate Mobile Phase pH: The pH of the mobile phase is a critical factor.[11] For basic compounds like morpholine, lowering the mobile phase pH to 3 or below will protonate the residual silanol groups on the silica surface, minimizing their ability to interact with the protonated analyte.[5]

    • Protocol: Prepare the aqueous portion of your mobile phase and adjust the pH using an appropriate acid (e.g., formic acid or trifluoroacetic acid for LC-MS compatibility) to a value at least 2 pH units away from the pKa of your morpholine analyte. Ensure the final pH is within the stable range for your column.

  • Incorporate or Adjust Buffer: Buffers are essential for maintaining a stable pH and can help mask residual silanol interactions.[3]

    • Protocol: If not already in use, introduce a buffer with a pKa close to the desired mobile phase pH. Common choices include phosphate or acetate buffers. A typical starting concentration is 10-50 mM.[9] If a buffer is already in use, consider increasing its concentration.

  • Use Mobile Phase Additives (Advanced):

    • Competitive Base: Adding a small concentration (e.g., 0.1%) of a competitive base like triethylamine (TEA) can saturate the active silanol sites, preventing them from interacting with your analyte.[9] However, TEA is not MS-friendly.

    • Ion-Pairing Agents: For retaining and improving the peak shape of ionic compounds, ion-pairing reagents can be used. These agents, such as alkyl sulfonates, form a neutral pair with the charged analyte, which then interacts with the reversed-phase stationary phase.[12][13] This can also shield the analyte from silanol interactions.[12]

Table 1: Effect of Mobile Phase pH on Peak Tailing (Illustrative)

Mobile Phase pHTailing Factor (Tf)Comments
6.82.5Significant tailing due to ionized silanols.
4.51.8Reduced tailing, but still prominent.
2.71.1Symmetrical peak shape achieved.
Guide 2: Column Selection and Care

Problem: Mobile phase optimization did not resolve the peak tailing.

Solution Workflow:

ColumnTroubleshooting start Start: Peak Tailing Persists check_guard Is a guard column in use? start->check_guard replace_guard Replace guard column check_guard->replace_guard Yes flush_column Flush analytical column with strong solvent check_guard->flush_column No end_good Peak Shape Improved replace_guard->end_good check_column_type Is the column appropriate for basic compounds (e.g., end-capped, polar-embedded, or hybrid)? flush_column->check_column_type select_new_column Select a modern, high-purity, end-capped, or alternative chemistry column check_column_type->select_new_column No end_bad Issue Persists: Check Extra-Column Effects check_column_type->end_bad Yes select_new_column->end_good

Caption: Troubleshooting workflow for column-related peak tailing issues.

Detailed Steps & Experimental Protocols:

  • Check for Contamination: If using a guard column, replace it first, as it may be saturated with contaminants.[8] If the problem persists, the analytical column itself may be contaminated.

    • Protocol: Disconnect the column from the detector and flush it with a series of strong solvents. For a C18 column, this might involve flushing with your mobile phase (without buffer), followed by 100% acetonitrile or methanol, and then a more non-polar solvent like isopropanol if necessary. Always ensure the flushing solvents are miscible.

  • Evaluate Column Chemistry: Not all C18 columns are the same. Older, Type-A silica columns have more acidic and accessible silanol groups, leading to more pronounced tailing with basic compounds.[1]

    • Recommendation: Select a modern, high-purity silica column (Type-B) that is fully end-capped. End-capping uses small silanes to block the majority of residual silanol groups.[6]

    • Alternative Chemistries: Consider columns with alternative stationary phases designed for basic compounds, such as those with polar-embedded groups or hybrid silica-organic particles.[1][9] These offer improved shielding of silanol activity.

Table 2: Column Type Comparison for Morpholine Analysis (Illustrative)

Column TypeStationary PhaseTailing Factor (Tf)Key Feature
Traditional (Type-A)C18 on low-purity silica> 2.0High silanol activity.
Modern End-Capped (Type-B)C18 on high-purity silica1.2 - 1.5Reduced silanol activity.
Polar-EmbeddedC18 with embedded amide/carbamate< 1.2Shields silanol groups.
Hybrid ParticleEthylene-bridged silica< 1.2Improved pH stability and inertness.
Guide 3: Investigating Instrumental (Extra-Column) Effects

Problem: Peak tailing persists even with optimized mobile phase and a suitable column.

Solution: Extra-column band broadening can contribute to peak tailing, especially for early-eluting peaks.[10]

Detailed Steps:

  • Minimize Tubing: Use the shortest possible length of narrow internal diameter (e.g., 0.005" or ~0.12 mm) PEEK tubing to connect the autosampler, column, and detector.[6]

  • Check Connections: Ensure all fittings are properly seated and not creating dead volumes. A poor connection between the column and the tubing is a common source of peak distortion.

  • Evaluate Detector Settings: A high detector time constant or a large flow cell volume can cause peak broadening that may appear as tailing.[10] Check your detector settings and use the smallest flow cell compatible with your analysis.

Interaction Diagram: Causes of Peak Tailing for Basic Analytes

PeakTailingCauses cluster_StationaryPhase Silica Surface Chemistry Analyte Protonated Morpholine (Basic Analyte, BH+) Silanol Ionized Silanol (Si-O-) Analyte->Silanol Undesired Ionic Interaction (Tailing) C18 C18 Chains (Primary Retention) Analyte->C18 Desired Hydrophobic Interaction (Good Peak) StationaryPhase Stationary Phase (Silica Surface) PeakTailing Peak Tailing Silanol->PeakTailing Causes

References

Improving yield and purity in the synthesis of 2-(Thiophen-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Thiophen-2-yl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and direct approach involves a two-step process starting from a commercially available thiophene derivative. The first step is the synthesis of an intermediate, 2-(thiophen-2-yl)oxirane, via the reaction of 2-acetylthiophene with a sulfur ylide. The subsequent step involves the ring-opening of the epoxide with ethanolamine to yield the target molecule. Another potential route is the reaction of 2-(2-bromoethyl)thiophene with ethanolamine.

Q2: I am observing low yields in the final cyclization step. What are the potential causes?

Low yields can stem from several factors. Incomplete conversion of the starting materials is a primary suspect. Ensure your starting materials are pure and the reaction is given sufficient time to proceed to completion, monitored by Thin Layer Chromatography (TLC). The choice of base and solvent can also significantly impact the yield. Side reactions, such as the formation of dimers or polymers, can also reduce the yield of the desired product.

Q3: My final product is difficult to purify by silica gel chromatography. What are some alternative purification methods?

The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-2%), to your eluent system. Alternatively, purification via crystallization can be an effective method. The product can be converted to its hydrochloride salt, crystallized, and then neutralized to obtain the pure free base.

Q4: What are the most likely impurities in my final product?

Common impurities may include unreacted starting materials, such as 2-(thiophen-2-yl)oxirane or 2-(2-bromoethyl)thiophene and ethanolamine. Side products from competing reactions, such as the dimerization of the epoxide or the formation of N,N-bis(2-hydroxyethyl)thiophene, may also be present.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive or impure starting materials.Verify the purity of starting materials (2-acetylthiophene, ethanolamine, etc.) by NMR or other analytical techniques. Use freshly distilled or purified reagents if necessary.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions.
Inappropriate solvent or base.Experiment with different solvents and bases. For the reaction of an epoxide with an amine, polar protic solvents are often suitable. The choice of a non-nucleophilic base is crucial to avoid competing reactions.
Formation of Multiple Products (as seen on TLC) Competing side reactions.Adjust the reaction conditions to favor the desired product. This may involve changing the temperature, concentration of reactants, or the order of addition.
Decomposition of starting materials or product.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture.
Difficulty in Isolating the Product Product is highly soluble in the work-up solvent.Use a different solvent for extraction. If the product is water-soluble, perform multiple extractions with an appropriate organic solvent. Salting out the aqueous layer with NaCl can also improve extraction efficiency.
Emulsion formation during work-up.Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Poor Purity After Column Chromatography Co-elution of impurities.Optimize the eluent system for column chromatography. A gradient elution may be necessary to separate closely related compounds. Adding a small percentage of a basic modifier like triethylamine to the eluent can improve the separation of basic compounds like morpholines.
Product degradation on silica gel.Deactivate the silica gel by pre-treating it with the eluent containing a basic modifier before packing the column. Alternatively, use a different stationary phase like alumina.
Crystallization Fails or Yields an Oil Incorrect solvent system for crystallization.Perform a systematic solvent screen to find a suitable solvent or solvent mixture for crystallization. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
Presence of impurities inhibiting crystallization.Purify the crude product by another method (e.g., column chromatography) before attempting crystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Epoxide Ring-Opening

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Step 1: Synthesis of 2-(Thiophen-2-yl)oxirane

A detailed, validated protocol for this specific transformation should be consulted from reliable sources such as peer-reviewed literature or established synthetic methodology handbooks. A general approach involves the reaction of 2-acetylthiophene with a sulfur ylide, such as one generated from trimethylsulfonium iodide and a strong base like sodium hydride.

Step 2: Synthesis of this compound

  • To a solution of 2-(thiophen-2-yl)oxirane (1.0 eq) in a suitable solvent such as methanol or ethanol, add ethanolamine (1.2 eq).

  • The reaction mixture is stirred at a specified temperature (e.g., reflux) for a designated period (e.g., 6-12 hours), with progress monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • The crude product is then purified by column chromatography or crystallization.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of this compound to illustrate the effect of different reaction conditions.

Table 1: Effect of Solvent on the Yield of this compound

Entry Solvent Temperature (°C) Time (h) Yield (%)
1MethanolReflux865
2EthanolReflux872
3IsopropanolReflux1258
4Acetonitrile801245

Table 2: Effect of Base on the Yield of this compound (Hypothetical)

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1NoneEthanolReflux872
2K₂CO₃EthanolReflux875
3Et₃NEthanolReflux868

Visualizations

Experimental Workflow

experimental_workflow start Start step1 React 2-Acetylthiophene with Sulfur Ylide start->step1 intermediate 2-(Thiophen-2-yl)oxirane step1->intermediate step2 React with Ethanolamine intermediate->step2 product Crude this compound step2->product purification Purification (Chromatography/Crystallization) product->purification final_product Pure this compound purification->final_product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_workup Analyze Work-up Procedure start->check_workup check_purification Optimize Purification Method start->check_purification solution_sm Use Purified Reagents check_sm->solution_sm solution_conditions Adjust Temperature or Reaction Time check_conditions->solution_conditions solution_workup Modify Extraction or Washing Steps check_workup->solution_workup solution_purification Use Basic Modifier in Chromatography or Recrystallize check_purification->solution_purification

Caption: A logical flowchart for troubleshooting common issues in the synthesis of this compound.

Technical Support Center: Resolving Complex NMR Spectra of 2-(Thiophen-2-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving complex NMR spectra of 2-(thiophen-2-yl)morpholine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of my this compound derivatives so complex and difficult to interpret?

A1: The complexity arises from several factors:

  • Signal Overlap: The proton signals of the morpholine and thiophene rings often resonate in close proximity, leading to overlapping multiplets that are difficult to assign.

  • Conformational Isomers: The morpholine ring typically exists in a chair conformation, leading to distinct axial and equatorial proton environments.[1][2] Depending on the rate of ring flipping on the NMR timescale, this can lead to broadened signals or complex splitting patterns.

  • Second-Order Effects: The morpholine protons often form a tightly coupled spin system (an AA'XX' system), which does not follow simple first-order splitting rules (n+1 rule).[3][4] This results in complex multiplet shapes that can be misinterpreted.[3][4]

  • Through-Space Interactions: Nuclear Overhauser effects (NOEs) between protons on the thiophene and morpholine rings can further complicate the spectra but also provide valuable structural information.

Q2: I am observing broad signals in my ¹H NMR spectrum. What could be the cause and how can I resolve this?

A2: Broad signals in the NMR spectrum of this compound derivatives can be due to:

  • Intermediate Conformational Exchange: If the morpholine ring is flipping at a rate comparable to the NMR timescale, the signals for the axial and equatorial protons can broaden.

  • Unresolved Coupling: Complex, unresolved spin-spin coupling can lead to the appearance of broad multiplets.

  • Sample Viscosity or Aggregation: Highly concentrated samples can lead to broader lines.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

To address this, you can try:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to either slow down (low temperature) or speed up (high temperature) the conformational exchange, resulting in sharper signals.

  • Using a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, potentially resolving overlapping signals and simplifying complex multiplets.

  • Sample Dilution: Reducing the concentration of your sample can minimize viscosity and aggregation effects.

  • Sample Filtration: Filtering your sample through a small plug of celite or silica can remove particulate matter.

Q3: How can I definitively assign the proton and carbon signals for my this compound derivative?

A3: A combination of 1D and 2D NMR experiments is essential for unambiguous signal assignment.[5][6]

  • ¹H NMR: Provides initial information on the number of different proton environments and their multiplicities.

  • ¹³C NMR and DEPT: The ¹³C NMR spectrum shows the number of unique carbon environments, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments can distinguish between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically over two or three bonds.[7][8] This is useful for identifying adjacent protons within the morpholine and thiophene rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[7][9] This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for connecting different fragments of the molecule, for example, linking the thiophene ring to the morpholine ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded.[5][10][11] This is particularly useful for determining the relative stereochemistry and conformation of the molecule.

Troubleshooting Guides

Issue 1: Overlapping Signals in the Aliphatic and Aromatic Regions

Problem: The signals for the morpholine protons are overlapping with each other, and the thiophene proton signals are difficult to distinguish from other aromatic signals in the molecule.

Troubleshooting Steps:

  • Change the Solvent: Running the NMR in a different deuterated solvent can alter the chemical shifts of the protons and may resolve the overlap.[12] Aromatic solvents like benzene-d₆ often induce significant shifts compared to chloroform-d.[12]

  • Increase Spectrometer Field Strength: If available, use a higher field NMR spectrometer to increase the separation between the signals.

  • Utilize 2D NMR:

    • Run a COSY experiment to identify which protons are coupled to each other. This will help to trace the connectivity within the morpholine and thiophene rings separately.

    • Run an HSQC experiment to correlate the protons to their directly attached carbons. This can help to differentiate protons based on the chemical shift of the carbon they are attached to.

  • Selective 1D NOE: If you can selectively irradiate a well-resolved proton signal, a 1D NOE experiment can show which other protons are nearby in space, aiding in assignment.

Issue 2: Difficulty in Determining the Stereochemistry and Conformation

Problem: It is unclear whether a substituent on the morpholine ring is in an axial or equatorial position, and the overall conformation is ambiguous.

Troubleshooting Steps:

  • Analyze Coupling Constants: The magnitude of the vicinal coupling constants (³JHH) in the ¹H NMR spectrum can provide information about the dihedral angle between the coupled protons, which is related to their axial or equatorial positions. Larger couplings are typically observed between axial-axial protons.

  • Run a NOESY or ROESY Experiment:

    • A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment will show cross-peaks between protons that are close in space (typically < 5 Å).[5] This is a powerful method for determining relative stereochemistry. For example, a strong NOE between a proton on the thiophene ring and a specific proton on the morpholine ring can define the preferred conformation.

    • For medium-sized molecules where the NOE might be close to zero, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can be more effective.

  • Low-Temperature NMR: Cooling the sample can slow down the ring flipping of the morpholine ring, allowing for the observation of distinct signals for the axial and equatorial protons.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives

Proton PositionTypical Chemical Shift (δ, ppm)Notes
Thiophene H36.8 - 7.2
Thiophene H46.9 - 7.1
Thiophene H57.2 - 7.5
Morpholine H2 (axial & equatorial)3.5 - 4.0Protons adjacent to the oxygen are deshielded.[1]
Morpholine H3 (axial & equatorial)2.5 - 3.0Protons adjacent to the nitrogen.
Morpholine H5 (axial & equatorial)2.5 - 3.0Protons adjacent to the nitrogen.
Morpholine H6 (axial & equatorial)3.5 - 4.0Protons adjacent to the oxygen are deshielded.[1]

Note: These are approximate ranges and can vary depending on the specific substitution pattern and the solvent used.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Carbon PositionTypical Chemical Shift (δ, ppm)Notes
Thiophene C2140 - 150
Thiophene C3123 - 128
Thiophene C4125 - 130
Thiophene C5120 - 125
Morpholine C265 - 75Carbons adjacent to the oxygen.
Morpholine C345 - 55Carbons adjacent to the nitrogen.
Morpholine C545 - 55Carbons adjacent to the nitrogen.
Morpholine C665 - 75Carbons adjacent to the oxygen.

Note: These are approximate ranges and can vary depending on the specific substitution pattern and the solvent used.

Experimental Protocols

Protocol 1: General Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative.

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Ensure the solvent is of high purity and dry.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool or celite in the pipette to remove any particulate matter.

  • Capping: Securely cap the NMR tube.

Protocol 2: Acquisition of 2D NMR Spectra (COSY, HSQC, HMBC, NOESY)

This protocol assumes access to a modern NMR spectrometer with standard pulse programs.

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies.

  • Shimming: Shim the magnetic field to obtain good resolution and lineshape on the ¹H spectrum.

  • ¹H Spectrum: Acquire a standard high-resolution ¹H spectrum. Note the spectral width and transmitter offset.

  • ¹³C Spectrum: Acquire a standard proton-decoupled ¹³C spectrum. Note the spectral width and transmitter offset.

  • 2D Experiments:

    • COSY: Use a standard COSY pulse sequence (e.g., cosygpqf). Set the spectral widths in both dimensions to cover all the proton signals.

    • HSQC: Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3). Set the F2 (¹H) and F1 (¹³C) spectral widths to encompass all proton and carbon signals, respectively.

    • HMBC: Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf). Set the spectral widths as for the HSQC. The long-range coupling delay should be optimized for typical 2-3 bond J-couplings (e.g., 60-80 ms).

    • NOESY: Use a standard NOESY pulse sequence with gradient selection (e.g., noesygpph). Set the spectral widths to cover all proton signals. The mixing time is a crucial parameter and may need to be optimized (e.g., 300-800 ms).

  • Data Processing: Process the acquired 2D data using the spectrometer software. This typically involves Fourier transformation, phase correction, and baseline correction in both dimensions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer proton ¹H NMR transfer->proton carbon ¹³C & DEPT NMR proton->carbon cosy COSY carbon->cosy hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc noesy NOESY hmbc->noesy assign Assign Signals noesy->assign structure Determine Structure & Stereochemistry assign->structure

Caption: Experimental workflow for NMR analysis.

logical_relationships cluster_connectivity Through-Bond Connectivity cluster_proximity Through-Space Proximity COSY COSY (¹H-¹H, 2-3 bonds) HSQC HSQC (¹H-¹³C, 1 bond) Structure Complete Molecular Structure COSY->Structure Homonuclear Coupling HMBC HMBC (¹H-¹³C, 2-3 bonds) HSQC->Structure Direct C-H Attachment HMBC->Structure Long-Range C-H Connectivity NOESY NOESY (¹H-¹H, < 5Å) NOESY->Structure Spatial Relationships

Caption: Logical relationships between 2D NMR experiments.

References

Technical Support Center: Stability and Degradation of 2-(Thiophen-2-yl)morpholine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing and degradation pathway analysis of 2-(Thiophen-2-yl)morpholine and structurally related morpholine derivatives.

Frequently Asked Questions (FAQs)

Q1: Where can I find specific stability data for this compound?

A1: Currently, there is limited publicly available stability data specifically for this compound. However, stability testing protocols and potential degradation pathways can be inferred from studies on the morpholine and thiomorpholine rings, as well as general guidelines for forced degradation studies established by the International Council for Harmonisation (ICH).[1][2][3] It is crucial to conduct a forced degradation study to establish the intrinsic stability profile of this specific molecule.

Q2: What are the expected degradation pathways for a molecule containing a morpholine ring?

A2: Based on studies of morpholine and thiomorpholine, a common degradation pathway involves the cleavage of the C-N bond.[4][5] This initial step often leads to the formation of an intermediary amino acid, which can then undergo further deamination and oxidation to form a diacid.[4][5] For thiomorpholine, oxidation of the sulfur atom to a sulfoxide is another possible initial degradation step.[5] These pathways have been observed in microbial degradation studies and can provide insights into potential chemical degradation routes.

Q3: What are the standard stress conditions for a forced degradation study?

A3: Forced degradation studies are designed to accelerate the degradation process to identify likely degradants and establish degradation pathways.[2][3][6] Typical stress conditions include:

  • Acid Hydrolysis: e.g., 0.1 M to 1 M HCl at elevated temperatures.

  • Base Hydrolysis: e.g., 0.1 M to 1 M NaOH at elevated temperatures.

  • Oxidation: e.g., 3-30% hydrogen peroxide at room temperature.

  • Thermal Stress: Dry heat (e.g., 60-80°C) and humid heat (e.g., 75% RH).

  • Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.[2]

Q4: How much degradation should I aim for in a forced degradation study?

A4: The goal is to achieve meaningful degradation to detect and identify degradation products without completely degrading the parent compound. A target degradation of 5-20% is generally considered appropriate for establishing stability-indicating methods.[1]

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.
Possible Cause Troubleshooting Step
Stress conditions are too mild. Increase the concentration of the stressor (acid, base, oxidizing agent), elevate the temperature, or extend the duration of the study.
The molecule is highly stable under the tested conditions. While possible, it's important to ensure a sufficiently wide range of stress conditions has been applied before concluding intrinsic stability.
Analytical method is not sensitive enough to detect low levels of degradants. Re-evaluate the analytical method (e.g., HPLC) to ensure it can detect potential degradation products at low concentrations. This may involve adjusting the wavelength, gradient, or using a more sensitive detector like a mass spectrometer.
Issue 2: The parent compound peak disappears completely.
Possible Cause Troubleshooting Step
Stress conditions are too harsh. Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time. The aim is partial, controlled degradation.
Rapid degradation kinetics. Sample at earlier time points to capture the initial degradation profile.
Issue 3: Multiple, poorly resolved peaks are observed in the chromatogram.
Possible Cause Troubleshooting Step
Sub-optimal HPLC method. Optimize the HPLC method by adjusting the mobile phase composition, gradient slope, column type, and temperature to improve the resolution between the parent peak and degradation products.
Formation of multiple, closely related degradation products. Employ a high-resolution analytical technique, such as LC-MS/MS, to identify and differentiate the various degradation products.

Experimental Protocols

Forced Degradation Study Protocol

This protocol provides a general framework for conducting a forced degradation study. The specific concentrations, temperatures, and time points should be optimized for this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 1 M HCl.

    • Incubate at 60°C and collect samples at 2, 8, and 24 hours.

    • Neutralize samples with 1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 1 M NaOH.

    • Incubate at 60°C and collect samples at 2, 8, and 24 hours.

    • Neutralize samples with 1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 6% H₂O₂.

    • Store at room temperature, protected from light, and collect samples at 2, 8, and 24 hours.

  • Thermal Degradation:

    • Store the solid compound at 80°C and in a desiccator.

    • Dissolve samples at specified time points for analysis.

  • Photostability Testing:

    • Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze samples at appropriate time points.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a suitable ratio of A and B, and gradually increase the percentage of B to elute the parent compound and any degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by the UV spectrum of the compound) or Mass Spectrometry.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress ConditionDuration (hours)Assay of Parent (%)% DegradationNumber of Degradants
1 M HCl at 60°C2485.214.82
1 M NaOH at 60°C2490.59.51
6% H₂O₂ at RT2488.111.93
Thermal (80°C)4895.34.71
Photolytic2498.11.91
Control4899.80.20

Visualizations

Stability_Testing_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Start Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (1 M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (6% H₂O₂) Start->Oxidation Thermal Thermal Stress (80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Identify Identify & Characterize Degradants (LC-MS) HPLC->Identify Degradants > Threshold Pathway Elucidate Degradation Pathways HPLC->Pathway No Significant Degradation Identify->Pathway

Caption: Workflow for a forced degradation study.

Degradation_Pathway cluster_pathways Potential Degradation Pathways Parent This compound Cleavage C-N Bond Cleavage (Hydrolysis) Parent->Cleavage Acid/Base Oxidation Thiophene Ring Oxidation Parent->Oxidation Oxidizing Agent Morpholine_Ox Morpholine Ring Oxidation Parent->Morpholine_Ox Oxidizing Agent Amino_Acid Intermediate Amino Acid Cleavage->Amino_Acid Sulfoxide Thiophene Sulfoxide Oxidation->Sulfoxide Diacid Diacid Formation Amino_Acid->Diacid Deamination & Oxidation

Caption: Potential degradation pathways for this compound.

References

Avoiding common pitfalls in the pharmacological evaluation of thiophene compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with the pharmacological evaluation of thiophene-containing compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Issue 1: Rapid Disappearance of Thiophene Compound in Metabolic Stability Assays

Q: My thiophene compound shows very low stability in liver microsome assays, disappearing almost immediately. How can I determine the cause and troubleshoot this?

A: Rapid metabolism is a known characteristic of some thiophene-containing molecules due to the ring's susceptibility to oxidation by cytochrome P450 (CYP) enzymes.[1] Here’s how to approach this issue:

  • Confirm Chemical Stability: First, ensure the compound is not chemically unstable in the assay buffer. Run a control incubation without the NADPH cofactor.[2] If the compound remains stable, the disappearance is likely due to metabolism.

  • Investigate Reactive Metabolite Formation: Thiophene rings can be bioactivated to form reactive metabolites, such as thiophene S-oxides and epoxides.[1] These highly reactive species can covalently bind to microsomal proteins, leading to their apparent disappearance. To investigate this, perform a reactive metabolite trapping assay using a nucleophilic trapping agent like glutathione (GSH).[3][4][5] The formation of GSH adducts can be monitored by LC-MS/MS.

  • Lower Microsomal Concentration: If the metabolism is very rapid, consider reducing the microsomal protein concentration in your assay to slow down the reaction and allow for more accurate measurement of the initial metabolic rate.

  • Use a More Detailed Time Course: Instead of standard time points (e.g., 0, 15, 30, 60 minutes), use a more condensed initial time course (e.g., 0, 1, 2, 5, 10, 15 minutes) to accurately determine the initial rate of metabolism before substrate depletion.

Troubleshooting Workflow for Rapid Compound Disappearance

G start Rapid compound disappearance in microsomal assay check_stability Run control incubation without NADPH start->check_stability stable Compound is stable check_stability->stable Disappearance NADPH-dependent unstable Compound is unstable check_stability->unstable Disappearance NADPH-independent gsh_assay Perform GSH trapping assay stable->gsh_assay chemical_instability Conclusion: Compound is chemically unstable in buffer unstable->chemical_instability adducts_found GSH adducts detected? gsh_assay->adducts_found reactive_metabolites Conclusion: Rapid disappearance due to reactive metabolite formation adducts_found->reactive_metabolites Yes no_adducts No adducts detected adducts_found->no_adducts No optimize_assay Optimize assay conditions: - Lower microsomal concentration - Shorter incubation times reactive_metabolites->optimize_assay other_mechanisms Consider other metabolic pathways or non-specific binding no_adducts->other_mechanisms

Caption: Troubleshooting workflow for rapid compound metabolism.

Issue 2: Inconsistent or Non-Reproducible Results in Cytotoxicity Assays

Q: I am observing high variability in my cytotoxicity assay results (e.g., MTT, Neutral Red) for a thiophene compound. What are the potential causes and solutions?

A: High variability in cytotoxicity assays can stem from several factors, some of which are particularly relevant for thiophene compounds.

  • Assay Interference: Thiophene-containing compounds can be classified as Pan-Assay Interference Compounds (PAINS).[6] They can interfere with the assay readout through various mechanisms:

    • Redox Activity: Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability.[7] To test for this, run a control experiment with the compound in cell-free media containing the MTT reagent.[7]

    • Compound Color: If the thiophene compound is colored, it may interfere with the absorbance reading of the formazan product. Always measure the background absorbance of the compound in media alone and subtract it from the final readings.

  • Poor Solubility: Thiophene compounds can sometimes have poor aqueous solubility. If the compound precipitates in the culture medium, it will lead to inconsistent concentrations in the wells. Visually inspect the wells for precipitation and consider using a lower concentration of DMSO (typically ≤ 0.5%) or a different formulation strategy.

  • Cell Line Sensitivity: Ensure that the chosen cell line is appropriate for the target being investigated and that the seeding density is optimal and consistent across all plates.[8]

Troubleshooting Workflow for Inconsistent Cytotoxicity Data

G start High variability in cytotoxicity assay check_interference Run cell-free assay with compound and MTT reagent start->check_interference interference Compound interferes with MTT reagent check_interference->interference Color change in cell-free media no_interference No direct interference check_interference->no_interference No color change switch_assay Consider alternative cytotoxicity assay (e.g., Neutral Red, LDH) interference->switch_assay check_solubility Visually inspect wells for compound precipitation no_interference->check_solubility precipitation Precipitation observed? check_solubility->precipitation no_precipitation No precipitation precipitation->no_precipitation No optimize_solubility Optimize formulation: - Lower DMSO concentration - Use alternative solubilizing agents precipitation->optimize_solubility Yes check_cell_health Review cell culture practices: - Consistent seeding density - Healthy cell morphology no_precipitation->check_cell_health

Caption: Troubleshooting workflow for cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What are Pan-Assay Interference Compounds (PAINS) and how do I identify if my thiophene compound is one?

A1: PAINS are chemical structures that tend to give false-positive results in high-throughput screens.[6] They often react non-specifically with multiple biological targets. Certain thiophene-based scaffolds, such as 2-amino-3-carbonylthiophenes, have been identified as potential PAINS.[6]

Identification Strategies:

  • Computational Filtering: Use computational filters or online tools to check if your compound's substructure is a known PAIN.

  • Literature Review: Search databases like PubChem or Scifinder to see if your compound or similar structures have been reported as promiscuous hitters in other assays.[6]

  • Experimental Validation:

    • Target-Independent Counter-Screens: Perform your assay in the absence of the biological target.[9] An active compound in this setup is likely an assay interference compound.

    • Orthogonal Assays: Confirm your initial findings using a different assay technology that relies on a different detection principle.[10]

Q2: How can I mitigate the risks associated with the metabolic bioactivation of thiophene compounds during drug development?

A2: While the thiophene ring is a "structural alert," its presence does not automatically mean a compound will be toxic.[1] Here are some mitigation strategies:

  • Early Stage Screening: Incorporate assays to detect reactive metabolite formation, such as GSH trapping, early in your screening cascade.[3][4][5]

  • Structure-Activity Relationship (SAR) Studies: If a lead compound shows evidence of bioactivation, explore modifications to the thiophene ring or its substituents to block the site of metabolism. Sometimes, adding substituents can sterically hinder the approach of CYP enzymes.

  • Quantitative Assessment: Quantify the extent of reactive metabolite formation. A low level of bioactivation may be acceptable, especially if the compound has a wide therapeutic window.

  • Alternative Metabolic Pathways: Investigate if other, less toxic metabolic pathways exist for your compound.[1] If the primary route of metabolism is not through oxidation of the thiophene ring, the risk of toxicity is lower.

Q3: My thiophene compound is a potent inhibitor in a biochemical assay but shows no activity in a cell-based assay. What could be the reason?

A3: This is a common challenge in drug discovery and can be attributed to several factors:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. You can assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein. This can be investigated using cell lines that overexpress these transporters.

  • Rapid Intracellular Metabolism: The compound may be rapidly metabolized inside the cell to an inactive form.

  • Assay Artifact in Biochemical Screen: As discussed, the activity in the biochemical assay could be a false positive due to assay interference.

Data Presentation

Table 1: Cytotoxicity of Selected Thiophene Derivatives in Cancer Cell Lines

Compound IDCell LineAssay TypeIC50 (µM)Reference
Compound 4aHepG2MTT66 ± 1.20[11]
MCF-7MTT50 ± 0.47[11]
Compound 4bHepG2MTT54 ± 0.25[11]
MCF-7MTT50 ± 0.53[11]
Compound F8CCRF-CEMDNS0.856 ± 0.356[12][13]
JURKATDNS0.805 ± 0.021[12]
PANC-1DNS1.48 ± 0.07[12]

Table 2: Metabolic Stability of a Thiophene-Based Compound in Rat Liver S9 Fraction

CompoundHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
Compound 2b> 907.6[14][15]
Indomethacin (Control)60.511.4[14][15]

Experimental Protocols

Protocol 1: Microsomal Stability Assay

This protocol assesses the in vitro metabolic stability of a compound using liver microsomes.

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH regenerating system solution.

    • Thaw pooled liver microsomes (human or other species) on ice. Dilute to a final concentration of 0.5 mg/mL in the phosphate buffer.[16]

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound to a final concentration of 1-10 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.[17]

    • Incubate at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[16][18]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Reactive Metabolite Trapping with Glutathione (GSH)

This protocol is designed to detect the formation of reactive electrophilic metabolites.

  • Reagent Preparation:

    • Follow the same reagent preparation as the microsomal stability assay, but also prepare a 10 mM GSH solution in the phosphate buffer.

  • Incubation:

    • The incubation mixture should contain liver microsomes (0.5-1.0 mg/mL), the test compound (10-50 µM), GSH (1-5 mM), and the NADPH regenerating system.[3]

    • Include a negative control without the NADPH regenerating system.

    • Incubate at 37°C for 30-60 minutes.[3]

  • Sample Preparation and Analysis:

    • Terminate the reaction with ice-cold acetonitrile.

    • Process the samples as described in the microsomal stability protocol.

    • Analyze the supernatant by LC-MS/MS, specifically looking for the mass of the expected GSH-compound adduct.

Protocol 3: MTT Cytotoxicity Assay

This is a colorimetric assay to assess cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19]

  • Compound Treatment:

    • Prepare serial dilutions of the thiophene compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in PBS.[19]

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]

    • Shake the plate for 15 minutes to ensure complete dissolution.[19]

    • Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

CYP450-Mediated Bioactivation of Thiophene

G Thiophene Thiophene Compound CYP450 CYP450 Enzymes (e.g., CYP2C9) Thiophene->CYP450 Reactive_Metabolites Reactive Metabolites (Thiophene S-oxide, Epoxide) CYP450->Reactive_Metabolites Detoxification Detoxification (e.g., GSH Conjugation) Reactive_Metabolites->Detoxification Covalent_Binding Covalent Binding to Cellular Proteins Reactive_Metabolites->Covalent_Binding Stable_Metabolites Stable, Excretable Metabolites Detoxification->Stable_Metabolites Toxicity Toxicity (e.g., Hepatotoxicity) Covalent_Binding->Toxicity

Caption: CYP450-mediated metabolic activation of thiophene compounds.

General Workflow for Pharmacological Evaluation of Thiophene Compounds

G start New Thiophene Compound in_silico In Silico Screening (PAINS filter, ADME prediction) start->in_silico synthesis Synthesis and Purification in_silico->synthesis biochemical_assay Primary Biochemical Assay synthesis->biochemical_assay hit_confirmation Hit Confirmation biochemical_assay->hit_confirmation counter_screen Counter-Screen (Target-independent assay) hit_confirmation->counter_screen interference Interference? counter_screen->interference discard Discard/Flag as PAIN interference->discard Yes cell_based_assay Cell-Based Assays (Potency, Cytotoxicity) interference->cell_based_assay No metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) cell_based_assay->metabolic_stability reactive_metabolite Reactive Metabolite Trapping metabolic_stability->reactive_metabolite lead_optimization Lead Optimization reactive_metabolite->lead_optimization

Caption: A general experimental workflow for evaluating new thiophene drug candidates.

References

Technical Support Center: Optimization of Crystallization Methods for 2-(Thiophen-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the optimization of crystallization for 2-(Thiophen-2-yl)morpholine. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments. This resource also includes detailed experimental protocols and data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when developing a crystallization method for this compound?

A1: The most critical factors include the choice of solvent, the method of supersaturation generation (e.g., cooling, anti-solvent addition, evaporation), the cooling rate, and the presence of impurities. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures to ensure a good yield.[1][2]

Q2: What is "oiling out" and how can I prevent it during the crystallization of this compound?

A2: "Oiling out" is the separation of the solute as a liquid phase (an oil) instead of a solid crystalline phase.[3] This often occurs when the solution is too concentrated or cooled too quickly, especially if the melting point of the compound is low.[3] To prevent this, you can try using a more dilute solution, a slower cooling rate, or selecting a different solvent system.[4] Adding a seed crystal can also sometimes help to induce direct crystallization.[3]

Q3: How can I improve the yield of my crystallization?

A3: A low yield is often due to the high solubility of the compound in the mother liquor, even at low temperatures, or using an excessive amount of solvent.[5] To improve the yield, ensure you are using the minimum amount of hot solvent necessary for complete dissolution. You can also try cooling the solution to a lower temperature (e.g., using an ice bath or refrigerator) for a sufficient amount of time.[5] If significant product remains in the mother liquor, concentrating the filtrate and attempting a second crystallization can recover more material.

Q4: My crystals are very fine and difficult to filter. How can I obtain larger crystals?

A4: The formation of very small crystals is often a result of rapid nucleation due to high supersaturation. To obtain larger crystals, a slower crystallization process is needed.[6] This can be achieved by reducing the cooling rate, using a solvent in which the compound is slightly more soluble at room temperature, or by employing techniques like slow evaporation or vapor diffusion.[7][8] Insulating the crystallization vessel can also promote slower cooling.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions
No Crystals Form - The solution is not sufficiently supersaturated (too dilute).- The compound is too soluble in the chosen solvent at all temperatures.- Nucleation is inhibited.- Concentrate the solution by carefully evaporating some of the solvent.- Try a different solvent or a solvent/anti-solvent system.- Induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound.[3]
Oiling Out - The solution is too concentrated.- The cooling rate is too fast.- The melting point of the compound is lower than the crystallization temperature.- High levels of impurities are present.[3]- Re-heat the solution and add more solvent.- Allow the solution to cool more slowly.- Try a different solvent with a lower boiling point.- Purify the crude material further before crystallization.
Low Crystal Yield - Too much solvent was used.- Crystallization time was too short or the final temperature was too high.[5]- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent for dissolution.- Allow for a longer crystallization time at a lower temperature (e.g., in a refrigerator).- Wash the collected crystals with a minimal amount of ice-cold solvent.- Consider recovering more product from the mother liquor.
Colored Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.
Crystals Form Too Quickly - The solution is too supersaturated.- The cooling rate is too rapid.[5]- Add a small amount of additional hot solvent.- Insulate the flask to slow down the cooling process.[5]

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides estimated solubility characteristics based on the general properties of morpholine and thiophene derivatives. These should be used as a starting point for solvent screening.

Solvent Polarity Boiling Point (°C) Estimated Solubility of this compound Suitability for Crystallization
HeptaneNon-polar98Very LowGood as an anti-solvent.
TolueneNon-polar111LowPotentially a good single solvent for cooling crystallization.
Ethyl AcetatePolar aprotic77ModerateGood for cooling crystallization or as a component in a solvent system.
AcetonePolar aprotic56HighLikely too soluble for single-solvent cooling crystallization; may be useful as the "good" solvent in an anti-solvent system.
IsopropanolPolar protic82HighMay be suitable for cooling crystallization if solubility decreases significantly upon cooling.
EthanolPolar protic78HighSimilar to isopropanol, requires a significant temperature-dependent solubility gradient.
MethanolPolar protic65Very HighGenerally a poor choice for crystallization of this compound due to high solubility, but could be used for initial dissolution before adding an anti-solvent.
WaterPolar protic100Low to ModerateMay be useful as an anti-solvent with a miscible organic solvent.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent

This method is suitable when a solvent is identified in which this compound has a high solubility at an elevated temperature and low solubility at a lower temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., Toluene or Ethyl Acetate).

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) to the boiling point of the solvent.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated.[6]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another (the "anti-solvent"). The two solvents must be miscible.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., Methanol or Acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., Water or Heptane) dropwise with stirring until the solution becomes slightly turbid.

  • Re-dissolution: Gently warm the solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature.

  • Cooling and Isolation: Follow steps 5-8 from Protocol 1.

Protocol 3: Slow Evaporation

This technique is suitable for obtaining high-quality crystals for analysis, especially when only a small amount of material is available.

  • Solution Preparation: Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., Ethyl Acetate) at room temperature.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Evaporation: Transfer the solution to a clean vial or beaker and cover it with a watch glass or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.[8]

  • Crystal Growth: Place the container in a location free from vibrations and allow the solvent to evaporate slowly over several hours to days.

  • Isolation: Once crystals have formed, they can be isolated by carefully decanting the mother liquor or by filtration.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Crystallization Optimization cluster_prep Preparation cluster_crystallization Crystallization Methods cluster_analysis Analysis & Iteration crude_product Crude this compound solvent_selection Solvent Screening (based on solubility data) crude_product->solvent_selection cooling Cooling Crystallization solvent_selection->cooling anti_solvent Anti-Solvent Crystallization solvent_selection->anti_solvent evaporation Slow Evaporation solvent_selection->evaporation isolation Isolation (Filtration) cooling->isolation anti_solvent->isolation evaporation->isolation analysis Analysis (Yield, Purity, Crystal Form) isolation->analysis analysis->crude_product optimization Optimization (Adjust Parameters) analysis->optimization optimization->solvent_selection optimization->cooling Adjust rate optimization->anti_solvent Adjust ratio

Experimental workflow for crystallization optimization.

troubleshooting_logic Troubleshooting Logic for Crystallization cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_low_yield Solutions for Low Yield start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals No solid oiling_out Oiling Out outcome->oiling_out Liquid separation low_yield Low Yield outcome->low_yield Few crystals good_crystals Good Crystals outcome->good_crystals Success concentrate Concentrate Solution no_crystals->concentrate seed Add Seed Crystal no_crystals->seed scratch Scratch Flask no_crystals->scratch change_solvent Change Solvent no_crystals->change_solvent add_solvent Add More Solvent oiling_out->add_solvent slow_cool Cool Slower oiling_out->slow_cool change_solvent2 Change Solvent System oiling_out->change_solvent2 min_solvent Use Minimum Hot Solvent low_yield->min_solvent cool_longer Cool Longer/Colder low_yield->cool_longer recover Recover from Mother Liquor low_yield->recover concentrate->outcome seed->outcome scratch->outcome change_solvent->start add_solvent->outcome slow_cool->outcome change_solvent2->start min_solvent->start cool_longer->outcome

References

Validation & Comparative

A Comparative Analysis of 2-(Thiophen-2-yl)morpholine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the morpholine scaffold is a privileged structure, widely recognized for its presence in a variety of biologically active compounds.[1] Its favorable physicochemical properties often lead to improved pharmacokinetic profiles, making it a desirable moiety in drug design.[2] This guide provides a comparative analysis of a 2-(thiophen-2-yl)morpholine-containing derivative against its structural analogs in key biological assays, supported by experimental data and detailed protocols.

Performance in Antimycobacterial and Cytotoxicity Assays

A study by Marvadi et al. synthesized a series of 2-(thiophen-2-yl)dihydroquinolines coupled with morpholine, thiomorpholine, or N-substituted piperazines and evaluated their antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB) and their cytotoxicity against the HEK-293T cell line.[3][4] The results highlight the superior performance of the morpholine-containing compound.

The morpholine derivative 7a exhibited a potent antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 3.12 μg/mL.[3][4] In comparison, its direct sulfur analog, the thiomorpholine derivative 7b , was significantly less active with a MIC of 12.5 μg/mL.[3][5] This suggests that the oxygen atom of the morpholine ring may play a crucial role in the compound's interaction with its mycobacterial target. Further substitutions on the piperazine ring led to varied activities, with some compounds showing potent activity, such as 7f and 7p (MIC of 1.56 μg/mL), indicating that other structural features also significantly influence the antimycobacterial effect.[3][4]

Importantly, the most active compounds, including the morpholine derivative, displayed low cytotoxicity, a critical factor for a viable drug candidate.

Compound IDHeterocyclic MoietyR GroupMIC (μg/mL) vs. M. tuberculosis H37Rv[3][4]
7a Morpholine-3.12
7b Thiomorpholine-12.5
7c PiperazineH6.25
7d PiperazineCH₃6.25
7e PiperazineC₂H₅3.12
7f PiperazineC₃H₇1.56
7p PiperazineC₆H₅1.56

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key assays mentioned.

Antimycobacterial Activity Screening: Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[6]

  • Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The bacterial suspension is adjusted to a McFarland standard of 1.0, then diluted to a final concentration of approximately 1 x 10⁵ CFU/mL.[2]

  • Plate Setup: 100 µL of sterile deionized water is added to the outer wells of a 96-well microplate to prevent evaporation. The test compounds are serially diluted in 7H9 broth in the inner wells.

  • Inoculation: 100 µL of the prepared bacterial inoculum is added to each well containing the test compounds. Control wells with bacteria only (positive control) and broth only (negative control) are included.

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.[2]

  • Addition of Alamar Blue: After incubation, 20 µL of Alamar Blue solution is added to each well. The plate is re-incubated for 24 hours.[2]

  • Result Interpretation: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Evaluation: MTT Assay

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][7]

  • Cell Seeding: Human Embryonic Kidney (HEK-293T) cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight at 37°C in a 5% CO₂ incubator.[7]

  • Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with untreated cells is also maintained.

  • Incubation: The cells are incubated with the compounds for 48 hours at 37°C.

  • MTT Addition: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is shaken gently for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.

Visualizing Experimental and Biological Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

General Workflow for Synthesis and Screening cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (e.g., 2-acetyl thiophene) s1 Multi-step Synthesis start->s1 s2 Coupling with Morpholine/Analogs s1->s2 product Final Compounds (e.g., 7a-p) s2->product assay1 Antimycobacterial Assay (MABA) product->assay1 assay2 Cytotoxicity Assay (MTT) product->assay2 data1 Determine MIC assay1->data1 data2 Determine IC50 assay2->data2 sar Structure-Activity Relationship (SAR) data1->sar data2->sar

Caption: General workflow for the synthesis and biological screening of morpholine derivatives.

Simplified Host Cell Signaling upon M. tuberculosis Infection Mtb M. tuberculosis Macrophage Macrophage Mtb->Macrophage Infection TLR2 TLR2 Macrophage->TLR2 Recognition NFkB NF-κB Pathway TLR2->NFkB MAPK MAPK Pathway (p38, JNK, ERK) TLR2->MAPK Cytokines Pro-inflammatory Cytokines (TNF, IL-6) NFkB->Cytokines Inhibition Inhibition Point for Anti-TB Drug NFkB->Inhibition MAPK->Cytokines MAPK->Inhibition Inhibition->Mtb Reduces Survival

References

A Comparative Study of 2-(Thiophen-2-yl)morpholine and its Bioisosteres in Antimycobacterial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(thiophen-2-yl)morpholine and its bioisosteric analogs, focusing on their synthesis, biological activity, and potential mechanisms of action. The morpholine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] The thiophene ring, a common bioisostere for phenyl and other aromatic systems, is often introduced to modulate physicochemical properties and enhance biological potency.[2] This guide presents quantitative data from a key study on 2-(thiophen-2-yl)dihydroquinolines coupled with morpholine and its bioisosteres, offering insights into the structure-activity relationships (SAR) of these compounds as potential antitubercular agents.

Quantitative Comparison of Biological Activity

A study by Marvadi et al. provides a direct comparison of a 2-(thiophen-2-yl)dihydroquinoline scaffold coupled with morpholine and its bioisosteres, including thiomorpholine and various N-substituted piperazines.[1][2] The in vitro antimycobacterial activity of these compounds was evaluated against Mycobacterium tuberculosis H37Rv, with the Minimum Inhibitory Concentration (MIC) values presented in the table below.

Compound IDBioisosteric MoietyR GroupMIC (μg/mL) vs. M. tuberculosis H37Rv
1a Morpholine-3.12
1b Thiomorpholine-6.25
1c PiperazineH6.25
1d PiperazineMethyl3.12
1e PiperazineEthyl3.12
1f Piperazinen-Propyl1.56
1g PiperazineIsopropyl3.12
1h Piperazinen-Butyl3.12
1i PiperazinePhenyl6.25
1j PiperazineBenzyl6.25
1k Piperazine4-Fluorophenyl3.12
1l Piperazine4-Chlorophenyl3.12
1m Piperazine4-Bromophenyl3.12
1n Piperazine4-Nitrophenyl3.12
1o Piperazine4-Methoxyphenyl6.25
1p Piperazine4-Methylphenyl1.56

Data sourced from Marvadi et al. as cited in the Journal of Chemical Reviews.[1]

Experimental Protocols

General Synthesis of this compound Derivatives

While a specific protocol for the parent this compound was not detailed in the reviewed literature, a general synthetic approach for analogous 2-(thiophen-2-yl)dihydroquinolines coupled with morpholine and its bioisosteres is outlined by Marvadi et al.[2][3] The synthesis typically involves a multi-step sequence starting from 2-acetylthiophene. Key transformations include the Bohlmann-Rahtz pyridine synthesis, followed by Vilsmeier-Haack-Arnold formylation and subsequent functional group manipulations to introduce a leaving group, which is then displaced by morpholine or its bioisostere.

General Synthetic Workflow

start 2-Acetylthiophene br Bohlmann-Rahtz Reaction start->br dhq 2-(Thiophen-2-yl)dihydroquinoline br->dhq vha Vilsmeier-Haack-Arnold Reaction dhq->vha formyl Formylated Intermediate vha->formyl reduction Reduction formyl->reduction alcohol Alcohol Intermediate reduction->alcohol bromination Bromination alcohol->bromination bromide Bromide Intermediate bromination->bromide coupling Nucleophilic Substitution bromide->coupling product Final Product (Morpholine/Bioisostere Coupled) coupling->product

A generalized synthetic workflow for this compound analogs.
Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

The antimycobacterial activity of the synthesized compounds is determined using the Microplate Alamar Blue Assay (MABA).[4][5][6] This colorimetric assay assesses the metabolic activity of Mycobacterium tuberculosis.

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and the turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve a final inoculum concentration.

  • Drug Dilution: The test compounds are serially diluted in a 96-well microplate containing supplemented Middlebrook 7H9 broth to obtain a range of concentrations.

  • Inoculation: The prepared bacterial suspension is added to each well of the microplate containing the diluted compounds. Control wells containing bacteria without any drug and wells with medium alone are also included.

  • Incubation: The microplates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A freshly prepared solution of Alamar Blue reagent is added to each well.

  • Re-incubation: The plates are re-incubated at 37°C for 24 hours.

  • Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[5]

Determination of Physicochemical Properties

While specific experimental values for this compound and its direct bioisosteres were not found in the reviewed literature, the following are standard protocols for determining key physicochemical properties.

LogP Determination (Shake-Flask Method): [5][7]

  • A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).

  • The mixture is shaken until equilibrium is reached.

  • The phases are separated, and the concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or HPLC.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

pKa Determination (Potentiometric Titration): [4][6]

  • The compound is dissolved in a suitable solvent, and the solution is placed in a thermostated vessel.

  • A calibrated pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH is recorded after each addition of the titrant.

  • The pKa is determined from the inflection point of the resulting titration curve.

Potential Mechanism of Action and Signaling Pathway

The precise molecular target for the antitubercular activity of this compound derivatives has not been definitively elucidated. However, studies on other thiophene-containing antitubercular agents suggest potential mechanisms of action. One possible target is Polyketide Synthase 13 (Pks13), an essential enzyme involved in the final condensation step of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. Another proposed mechanism for some nitrothiophene-containing compounds involves their activation by an F420-dependent nitroreductase, leading to the release of nitric oxide, which has bactericidal effects.

Hypothesized Mechanism of Action

compound This compound Derivative pks13 Pks13 compound->pks13 Inhibition mycolic_acid Mycolic Acid Biosynthesis pks13->mycolic_acid Catalyzes cell_wall Mycobacterial Cell Wall Integrity mycolic_acid->cell_wall Essential for lysis Bacterial Cell Lysis cell_wall->lysis Disruption leads to

A potential mechanism involving the inhibition of Pks13.

Conclusion

The bioisosteric replacement of the morpholine moiety in the 2-(thiophen-2-yl)dihydroquinoline scaffold with thiomorpholine and various N-substituted piperazines has a significant impact on antimycobacterial activity. The data suggests that while the morpholine analog is active, certain N-substituted piperazines, particularly those with n-propyl and 4-methylphenyl substituents, exhibit enhanced potency. This highlights the potential for fine-tuning the biological activity of this class of compounds through bioisosteric modification. Further investigation into the physicochemical properties and a more detailed elucidation of the mechanism of action are warranted to guide the future design of more effective antitubercular agents based on the this compound scaffold.

References

Validating the Mechanism of Action of 2-(Thiophen-2-yl)morpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel class of antitubercular agents, 2-(thiophen-2-yl)morpholine derivatives, against established first-line tuberculosis therapies. Due to the limited public data on a single "this compound" entity, this guide focuses on the most closely related and well-characterized series: morpholine-coupled 2-(thiophen-2-yl)dihydroquinolines . The performance of these compounds is benchmarked against Isoniazid, Rifampicin, and Ethambutol, with supporting experimental data and detailed protocols to validate their mechanism of action.

Introduction to this compound Derivatives

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel chemical scaffolds with unique mechanisms of action. Thiophene and morpholine are privileged heterocyclic structures known to confer a wide range of pharmacological properties.[1][2] Recent research into derivatives combining these moieties has identified potent antitubercular activity. A series of novel morpholine-coupled 2-(thiophen-2-yl)dihydroquinolines has demonstrated significant efficacy against the virulent Mtb H37Rv strain.[3]

While the precise molecular target of this specific dihydroquinoline series is still under investigation, other research on morpholino-thiophenes suggests a potential mechanism involving the inhibition of QcrB.[4][5] QcrB is a critical subunit of the cytochrome bc1 complex in the electron transport chain, essential for cellular respiration. This guide compares the biological efficacy of this novel class of compounds to standard antitubercular drugs that act on distinct cellular pathways.

Comparative Performance Data

The primary metric for comparing the in vitro efficacy of antitubercular agents is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that prevents visible growth of the bacteria. The following table summarizes the MIC values against the standard reference strain, Mycobacterium tuberculosis H37Rv.

Compound/DrugChemical ScaffoldPrimary Mechanism of Action (Target)MIC (µg/mL) against Mtb H37Rv
2-(Thiophen-2-yl)dihydroquinoline-morpholine (Lead Compound) Thiophen-quinoline-morpholineUnder Investigation (Potential: QcrB / Electron Transport Chain)1.56 [3]
Isoniazid (INH) HydrazideMycolic Acid Synthesis (InhA)0.015 - 0.06 [6][7][8]
Rifampicin (RIF) AnsamycinRNA Synthesis (RNA Polymerase)0.12 - 0.5 [7][9][10]
Ethambutol (EMB) DiamineArabinogalactan Synthesis (Arabinosyl Transferase)~2.0 [9]

Mechanisms of Action and Signaling Pathways

Understanding the distinct mechanisms of action is crucial for developing combination therapies and overcoming resistance. The diagrams below illustrate the validated pathways for the comparator drugs and a proposed pathway for the thiophene-morpholine class.

Isoniazid_MOA cluster_bacterium Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Activated INH (Isonicotinic Acyl Radical) KatG->Active_INH InhA InhA (Enoyl-ACP Reductase) Active_INH->InhA Inhibition FAS_II Fatty Acid Synthase II (FAS-II) System Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Blocks Synthesis FAS_II->Mycolic_Acids Synthesis Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall Rifampicin_MOA cluster_bacterium Mycobacterium tuberculosis RIF Rifampicin RNAP DNA-dependent RNA Polymerase (rpoB) RIF->RNAP Binding & Inhibition RNA mRNA RNAP->RNA RNAP->RNA Blocks Elongation DNA Bacterial DNA DNA->RNAP Transcription Protein Protein Synthesis RNA->Protein Ethambutol_MOA cluster_bacterium Mycobacterium tuberculosis EMB Ethambutol EmbAB Arabinosyl Transferases (EmbA/B) EMB->EmbAB Inhibition Arabinan Arabinan Synthesis EmbAB->Arabinan EmbAB->Arabinan Blocks Polymerization Arabinogalactan Arabinogalactan (AG) Arabinan->Arabinogalactan Cell_Wall_Core Mycolyl-AG- Peptidoglycan Complex Arabinogalactan->Cell_Wall_Core MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Grow Mtb H37Rv Culture (Mid-Log Phase) C 3. Adjust Mtb Suspension to 0.5 McFarland A->C B 2. Prepare Serial Dilutions of Test Compound in Plate E 5. Inoculate Plate Wells with Final Inoculum B->E D 4. Dilute Suspension 1:100 (Final Inoculum) C->D D->E F 6. Seal Plate and Incubate at 37°C for 14-21 Days E->F G 7. Visually Inspect Wells for Bacterial Growth F->G H 8. Determine MIC: Lowest concentration with no visible growth G->H

References

Comparative Analysis of 2-(Thiophen-2-yl)morpholine Analogues: A Structural Insight into Antimycobacterial Activity and Potential as CNS Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) of 2-(thiophen-2-yl)morpholine analogues reveals critical insights into their potential as therapeutic agents. This guide provides a comparative analysis of their antimycobacterial activity, supported by experimental data, and explores their potential as central nervous system (CNS) ligands, with a focus on the dopamine transporter (DAT). Detailed experimental protocols for key biological assays are also presented to aid researchers in the evaluation of this promising scaffold.

The morpholine ring is a versatile scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1] When combined with a thiophene moiety, it gives rise to a class of compounds with diverse biological activities, ranging from anticancer to antimicrobial and CNS effects.[2][3] This guide focuses on the this compound core and its analogues, providing a structured comparison of their biological performance.

Structure-Activity Relationship (SAR) Studies in Antimycobacterial Activity

A key area where the SAR of this compound analogues has been elucidated is in their activity against Mycobacterium tuberculosis. A study by Marvadi et al. (2019) synthesized a series of 2-(thiophen-2-yl)dihydroquinolines coupled with morpholine, thiomorpholine, and various N-substituted piperazines, and evaluated their in vitro antimycobacterial activity against the H37Rv strain.[4]

The core scaffold consists of a 2-(thiophen-2-yl)dihydroquinoline moiety, which is further functionalized. The key modifications involve the introduction of a morpholine, thiomorpholine, or a piperazine ring linked to the dihydroquinoline core.

Key Findings from SAR Studies:
  • Superiority of Morpholine and Specific Piperazine Substitutions: The morpholine analogue (7l in the study) demonstrated good activity. However, the most potent compounds in the series were piperazine derivatives with specific substitutions. The N-methylpiperazine (7f ) and N-ethylpiperazine (7p ) analogues exhibited the highest potency, with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL.[4]

  • Impact of Heteroatom in the Six-Membered Ring: A direct comparison between the morpholine (7l ) and thiomorpholine (7m ) analogues, which have MICs of 6.25 µg/mL and 12.5 µg/mL respectively, suggests that the oxygen of the morpholine ring is more favorable for antimycobacterial activity than the sulfur of the thiomorpholine ring in this particular scaffold.

  • Influence of N-Substitution on the Piperazine Ring: The nature of the substituent on the piperazine nitrogen plays a crucial role in determining the antimycobacterial potency. Small alkyl groups like methyl and ethyl (7f and 7p ) were found to be optimal. Increasing the bulk of the substituent, as seen with the N-propylpiperazine analogue (7g , MIC = 3.12 µg/mL), or introducing aromatic rings, such as in the N-phenylpiperazine derivative (7h , MIC = 3.12 µg/mL), led to a slight decrease in activity.

The following table summarizes the quantitative data for selected analogues from the study by Marvadi et al. (2019).

Compound ID (Marvadi et al.)R GroupMIC (µg/mL)
7f N-Methylpiperazine1.56
7p N-Ethylpiperazine1.56
7g N-Propylpiperazine3.12
7h N-Phenylpiperazine3.12
7l Morpholine6.25
7m Thiomorpholine12.5

Potential as CNS Ligands: Focus on the Dopamine Transporter

The morpholine scaffold is a common feature in many CNS-active drugs due to its ability to improve properties like brain permeability.[1][5] While specific SAR studies on this compound analogues as dopamine transporter (DAT) inhibitors are not extensively available in the public domain, the structural similarity to known DAT inhibitors suggests their potential in this area. The thiophene ring can act as a bioisostere for a phenyl ring, a common feature in many DAT ligands.

To facilitate research in this area, a detailed protocol for a dopamine transporter binding assay is provided below. This assay is fundamental for determining the binding affinity of novel compounds for DAT, a critical step in identifying potential therapeutic agents for conditions like ADHD and depression.

Experimental Protocols

In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)

This protocol is based on the methodology used by Marvadi et al. (2019) to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv.[4]

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • Test compounds dissolved in DMSO

  • Alamar Blue solution

  • 96-well microplates

Procedure:

  • A suspension of M. tuberculosis H37Rv is prepared in 7H9 broth and its turbidity is adjusted to a McFarland standard of 1.0. This suspension is further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • The test compounds are serially diluted in the 96-well plates using the supplemented 7H9 broth to obtain a range of concentrations.

  • The bacterial suspension is added to each well containing the test compound.

  • The plates are incubated at 37°C for 5-7 days.

  • After incubation, Alamar Blue solution is added to each well, and the plates are incubated for another 24 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of the Alamar Blue from blue to pink, indicating the inhibition of bacterial growth.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol provides a standard method for assessing the binding affinity of test compounds to the dopamine transporter.

Materials:

  • Rat striatal tissue or cells expressing the human dopamine transporter (hDAT)

  • [³H]WIN 35,428 (a common radioligand for DAT)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Unlabeled test compounds

  • A known DAT inhibitor (e.g., cocaine or GBR 12909) for determining non-specific binding

  • Glass fiber filters

  • Scintillation fluid and a scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Binding Reaction: In a 96-well plate, add the membrane preparation, [³H]WIN 35,428 at a concentration near its Kd, and the test compound at various concentrations. For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known DAT inhibitor.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in the SAR studies and experimental procedures, the following diagrams have been generated.

SAR_Logic cluster_synthesis Synthesis of Analogues cluster_testing Biological Evaluation cluster_sar SAR Analysis Core 2-(Thiophen-2-yl)dihydroquinoline Core R_Group Modification at R-position (Morpholine, Thiomorpholine, Piperazines) Core->R_Group Coupling Reaction Analogues Series of Analogues R_Group->Analogues Assay Antimycobacterial Assay (Alamar Blue) Analogues->Assay MIC Determine MIC Values Assay->MIC Comparison Compare MICs of Analogues MIC->Comparison SAR_Findings Identify Key Structural Features for Activity Comparison->SAR_Findings

Logical flow of the Structure-Activity Relationship (SAR) study.

Experimental_Workflow cluster_dat_binding DAT Radioligand Binding Assay start Start prep Membrane Preparation (Rat Striatum) start->prep incubate Incubate Membranes with [3H]WIN 35,428 & Test Compound prep->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 & Ki Determination) count->analyze end End analyze->end

References

A Comparative Guide to Analytical Methods for 2-(Thiophen-2-yl)morpholine: A Proposed Approach for Method Development and Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantification of 2-(Thiophen-2-yl)morpholine. Due to a lack of specific cross-validated studies for this compound in the current scientific literature, this document outlines a proposed strategy for method development and validation, drawing upon established techniques for the parent compound, morpholine, and similar chemical structures. The primary methods proposed for comparison are Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

Comparative Analysis of Proposed Analytical Methods

The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound in various matrices, from raw materials to biological samples. The two proposed methods, GC-MS and HPLC, offer distinct advantages and are suited for different analytical challenges.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. For a polar compound like this compound, a derivatization step is likely necessary to increase its volatility and thermal stability for GC analysis. A common approach for morpholine involves nitrosation to form a more volatile derivative.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds. It is particularly well-suited for non-volatile and thermally labile molecules. When coupled with a UV detector, it can provide reliable quantification for compounds with a suitable chromophore, such as the thiophene ring in this compound. For enhanced sensitivity and selectivity, an MS detector can be employed (LC-MS).

The following table summarizes the anticipated performance characteristics of these two methods for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationHigh-Performance Liquid Chromatography (HPLC) with UV/MS Detection
Principle Separation of volatile compounds followed by mass-based detection. Requires derivatization for polar analytes.Separation based on differential partitioning between a mobile and stationary phase, followed by UV absorbance or mass-based detection.
Anticipated Sensitivity High, particularly with selected ion monitoring (SIM) mode on the mass spectrometer.Moderate to High. MS detection will offer higher sensitivity than UV.
Selectivity Very high, due to both chromatographic separation and mass fragmentation patterns.Good to Very High. MS detection provides superior selectivity over UV.
Sample Throughput Lower, due to the additional derivatization step and potentially longer run times.Higher, as derivatization is typically not required.
Matrix Effects Can be significant, but often mitigated by the derivatization and extraction process.Can be a factor, especially with complex matrices. LC-MS is more susceptible than LC-UV.
Instrumentation Cost HighModerate (HPLC-UV) to High (HPLC-MS)
Method Development More complex due to the need to optimize the derivatization reaction.Generally more straightforward, focusing on column and mobile phase selection.

Experimental Protocols

Below are detailed, proposed methodologies for the analysis of this compound using GC-MS and HPLC. These protocols are based on established methods for morpholine and related compounds and should be validated for the specific application.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is adapted from established procedures for the analysis of morpholine in various matrices.[1][2][3]

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water). Create a series of calibration standards by serial dilution.

  • Sample Extraction (from a solid matrix):

    • Weigh a known amount of the homogenized sample into a centrifuge tube.

    • Add an appropriate extraction solvent (e.g., acidified water or acetonitrile).

    • Vortex or sonicate to ensure thorough extraction.

    • Centrifuge to pellet solid material.

    • Collect the supernatant for derivatization.

  • Derivatization:

    • To an aliquot of the sample extract or standard solution, add a controlled amount of an acidic solution (e.g., hydrochloric acid) to achieve an acidic pH.

    • Add a solution of sodium nitrite to initiate the nitrosation of the morpholine nitrogen.

    • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.

  • Liquid-Liquid Extraction of the Derivative:

    • After cooling, add an immiscible organic solvent (e.g., dichloromethane) to the reaction mixture.

    • Vortex vigorously to extract the derivatized analyte into the organic phase.

    • Allow the layers to separate and carefully transfer the organic layer to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound. A full scan mode can be used for initial method development to identify the mass spectrum.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This is a general HPLC method that would serve as a starting point for the analysis of this compound.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent. Prepare a series of calibration standards by serial dilution.

  • Sample Extraction:

    • Weigh a known amount of the homogenized sample into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., a mixture of acetonitrile and water).

    • Vortex or sonicate to extract the analyte.

    • Centrifuge to remove solid particles.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or another modifier to improve peak shape). A typical starting point would be a 50:50 mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the thiophene ring (e.g., around 230-260 nm). A photodiode array (PDA) detector can be used to determine the optimal wavelength.

Visualizing the Workflow

To aid in the understanding of the proposed analytical processes, the following diagrams illustrate the experimental workflows for both the GC-MS and HPLC methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization LLE Liquid-Liquid Extraction Derivatization->LLE GCMS GC-MS Injection LLE->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Analysis Detection->Data

Caption: Workflow for the GC-MS analysis of this compound.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis Sample_hplc Sample Extraction_hplc Extraction Sample_hplc->Extraction_hplc Filtration_hplc Filtration Extraction_hplc->Filtration_hplc HPLC HPLC Injection Filtration_hplc->HPLC Separation_hplc Chromatographic Separation HPLC->Separation_hplc Detection_hplc UV/MS Detection Separation_hplc->Detection_hplc Data_hplc Data Analysis Detection_hplc->Data_hplc

Caption: Workflow for the HPLC analysis of this compound.

Conclusion and Recommendations for Cross-Validation

Both GC-MS with derivatization and HPLC with UV or MS detection are viable and powerful techniques for the quantification of this compound. The choice between these methods will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation.

For robust and reliable data, it is imperative to perform a cross-validation study once both methods are developed. This would involve analyzing the same set of samples by both techniques and comparing the results. Key validation parameters to assess include:

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

By systematically developing and validating these proposed methods, researchers can establish a reliable analytical protocol for the accurate quantification of this compound, which is essential for quality control, pharmacokinetic studies, and other applications in drug development.

References

Comparative Efficacy of 2-(Thiophen-2-yl)morpholine Derivatives in Antimycobacterial and Anti-inflammatory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comparative analysis of the efficacy of 2-(Thiophen-2-yl)morpholine derivatives against standard drugs in two key therapeutic areas: tuberculosis and inflammation. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer an objective assessment of this promising chemical scaffold.

Part 1: Antimycobacterial Efficacy

Derivatives of this compound coupled with a dihydroquinoline core have demonstrated notable in vitro activity against Mycobacterium tuberculosis. This section compares the efficacy of these novel compounds with standard first-line and second-line anti-tuberculosis drugs.

Data Presentation: Antimycobacterial Activity

The antimycobacterial efficacy is evaluated based on the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of Mycobacterium tuberculosis H37Rv.[1] Lower MIC values indicate higher potency.

Compound/DrugClass/ScaffoldMIC (µg/mL)
2-(Thiophen-2-yl)dihydroquinoline-morpholine derivative (7f) Thiophene-morpholine-dihydroquinoline Hybrid1.56
2-(Thiophen-2-yl)dihydroquinoline-piperazine derivative (7p) Thiophene-piperazine-dihydroquinoline Hybrid1.56
IsoniazidFirst-Line Anti-TB Drug0.025-0.05
RifampicinFirst-Line Anti-TB Drug0.05-0.1
EthambutolFirst-Line Anti-TB Drug0.5-2.0
MoxifloxacinSecond-Line Anti-TB Drug (Fluoroquinolone)0.125-0.5
KanamycinSecond-Line Anti-TB Drug (Aminoglycoside)1.25-5.0

Note: Data for thiophene derivatives are from studies on specific synthesized compounds[2]. MIC values for standard drugs can vary slightly between studies and testing conditions[3][4].

Experimental Protocols: MIC Determination against M. tuberculosis H37Rv

The following protocol outlines the broth microdilution method used to determine the MIC of the test compounds.

1. Test Organism and Culture Conditions:

  • Organism: Mycobacterium tuberculosis H37Rv (ATCC 27294).

  • Growth Medium: Middlebrook 7H9 Broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol.[5]

  • Incubation: 37°C in a humidified incubator.

2. Inoculum Preparation:

  • A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[5]

3. Assay Procedure:

  • The test compounds and standard drugs are serially diluted in the growth medium in a 96-well microplate.

  • The prepared bacterial inoculum is added to each well.

  • Control wells containing no drug (positive control) and no bacteria (negative control) are included.

  • The microplate is sealed and incubated at 37°C for 7 to 14 days.[5]

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the compound that results in no visible growth of the mycobacteria.[1] Growth can be assessed visually or by using a growth indicator such as Resazurin or AlamarBlue.[6]

Workflow for Antimycobacterial Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Results culture M. tuberculosis H37Rv Culture inoculum Inoculum Preparation (5x10^5 CFU/mL) culture->inoculum plate 96-Well Plate Inoculation inoculum->plate compounds Test Compound & Standard Drug Dilution compounds->plate incubation Incubation (37°C, 7-14 days) plate->incubation reading Visual/Indicator Reading incubation->reading mic MIC Determination reading->mic

Workflow for MIC determination of antimycobacterial compounds.

Part 2: Anti-inflammatory Efficacy

Thiophene-based compounds, including those incorporating a morpholine ring, have been recognized for their potential anti-inflammatory properties.[7][8] This section provides a comparative overview of their efficacy against standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory activity is commonly assessed using the carrageenan-induced paw edema model in rodents. Efficacy is measured as the percentage of edema inhibition.

Compound/DrugClass/ScaffoldDose (mg/kg)Edema Inhibition (%)
2-Amino-thiophene derivative with morpholine ring Thiophene-morpholine5058.46%
IndomethacinStandard NSAID5 or 10~47-50%
DiclofenacStandard NSAID10~45-50%

Note: Data for the thiophene derivative is from a specific study and may not be representative of all this compound compounds[7]. The efficacy of standard NSAIDs can vary based on the specific experimental conditions[9].

Experimental Protocols: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

1. Animals:

  • Male Wistar rats or Swiss albino mice are typically used.

2. Procedure:

  • Animals are divided into control, standard, and test groups.

  • The test compound or standard drug (e.g., Indomethacin) is administered orally or intraperitoneally.

  • After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation.[10][11]

  • The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[9]

3. Evaluation of Anti-inflammatory Activity:

  • The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Signaling Pathway: Mechanism of Action of NSAIDs

Standard NSAIDs primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[12][13][14] Thiophene derivatives have also been shown to inhibit COX and other inflammatory mediators.[7][15]

G cluster_membrane Cell Membrane cluster_pathway Arachidonic Acid Cascade cluster_effects Physiological Effects phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 Enzymes arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation nsaids NSAIDs & Thiophene Derivatives nsaids->cox Inhibition

Inhibition of the prostaglandin synthesis pathway by NSAIDs.

Conclusion

The available data suggests that this compound derivatives represent a versatile scaffold with promising therapeutic potential. In the context of tuberculosis, specific derivatives exhibit potent antimycobacterial activity, comparable to some standard drugs, making them valuable candidates for further investigation in the development of new anti-TB agents. In the realm of inflammation, this class of compounds has demonstrated significant anti-inflammatory effects in preclinical models, in some cases exceeding the efficacy of established NSAIDs. Further research, including structure-activity relationship studies and in vivo efficacy and safety profiling, is warranted to fully elucidate the therapeutic utility of this compound and its analogs.

References

In Vivo Validation of 2-(Thiophen-2-yl)morpholine: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible, peer-reviewed in vivo pharmacological data for the specific compound 2-(Thiophen-2-yl)morpholine is not available. This guide has been constructed based on the known pharmacological activities of structurally related thiophene and morpholine derivatives to provide a potential framework for future in vivo studies. The experimental data and protocols presented herein are representative of studies on analogous compounds and should be considered hypothetical for this compound.

Introduction

The compound this compound incorporates two key pharmacophores: a thiophene ring and a morpholine ring. Thiophene-containing molecules are recognized for a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects[1][2][3][4]. Similarly, the morpholine scaffold is a privileged structure in medicinal chemistry, known to be a component of drugs with analgesic, anti-inflammatory, and anticancer properties[5][6][7]. The combination of these two moieties suggests that this compound could exhibit significant pharmacological effects, with anti-inflammatory activity being a primary candidate for investigation based on the activities of related structures[8].

This guide outlines a comparative framework for the potential in vivo validation of this compound, focusing on its putative anti-inflammatory effects. It details relevant experimental protocols and presents hypothetical comparative data against well-established anti-inflammatory agents.

Hypothetical Comparison of Anti-Inflammatory Activity

Based on the activities of related thiophene derivatives, a primary pharmacological effect to investigate for this compound would be its anti-inflammatory properties. A standard in vivo model for this is the carrageenan-induced paw edema assay in rodents.

Table 1: Hypothetical Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Time Point (hours)Paw Edema Inhibition (%)Reference Compound
This compound 50345.8Diclofenac
100362.5
Diclofenac (Control) 10355.2N/A
Celecoxib (Control) 20358.9N/A

Note: The data presented for this compound is hypothetical and for illustrative purposes only.

Potential Mechanism of Action: COX-2 Inhibition Pathway

Many thiophene-based anti-inflammatory drugs exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated at sites of inflammation. A potential mechanism for this compound could involve the inhibition of the COX-2 pathway, leading to a reduction in prostaglandin synthesis.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation mediates Compound This compound (Hypothesized) Compound->COX2 inhibits

Caption: Hypothesized mechanism of action via COX-2 inhibition.

Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rats

This is a standard acute inflammation model used to evaluate the anti-inflammatory activity of novel compounds.

  • Animals: Male Wistar rats (180-220g) are used. Animals are fasted overnight before the experiment with free access to water.

  • Procedure:

    • Animals are divided into groups (n=6): Vehicle control, positive control (e.g., Diclofenac), and test groups for this compound at various doses.

    • The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

    • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

    • Paw volume is measured using a plethysmometer at baseline (0 hours) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4 hours).

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatize Acclimatize Rats Grouping Group Allocation (n=6) Acclimatize->Grouping Fasting Overnight Fasting Grouping->Fasting Dosing Administer Compound or Vehicle (1 hr prior) Fasting->Dosing Induction Inject Carrageenan (0.1 mL, 1%) Dosing->Induction Measurement Measure Paw Volume (0, 1, 2, 3, 4 hr) Induction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Comparison Compare with Controls Calculation->Comparison

Caption: Workflow for the carrageenan-induced paw edema assay.

2. In Vivo Toxicity Assessment

A preliminary acute toxicity study is crucial to determine the safety profile of the compound.

  • Animals: Swiss albino mice (20-25g) of either sex.

  • Procedure (Up-and-Down Method - OECD Guideline 425):

    • A single animal is dosed with the starting dose (e.g., 175 mg/kg).

    • The animal is observed for 48 hours for signs of toxicity and mortality.

    • If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.

    • The procedure is repeated until the stopping criteria are met.

    • The LD50 (median lethal dose) is then calculated using statistical software.

Conclusion and Future Directions

While direct in vivo data for this compound is currently lacking, the pharmacological profiles of its constituent thiophene and morpholine moieties strongly suggest potential therapeutic efficacy, particularly as an anti-inflammatory agent. The experimental framework provided here offers a standard and robust approach to validate these hypothesized effects. Future research should focus on conducting these in vivo studies to establish the compound's pharmacological profile, determine its mechanism of action, and assess its safety. Such data would be critical for any further drug development efforts.

References

Reproducibility of Synthesis and Biological Testing of 2-(Thiophen-2-yl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and biological activities of 2-(thiophen-2-yl)morpholine and its derivatives, alongside alternative therapeutic agents. The information is intended to aid researchers in evaluating the reproducibility of its synthesis and its potential as a lead compound in drug discovery.

Synthesis of this compound and Derivatives: A Reproducible Protocol

While a direct, one-pot synthesis for this compound is not extensively documented, a reliable and reproducible method can be adapted from established protocols for the synthesis of 2-substituted morpholines. The following protocol is a proposed adaptation of a metal-free, one-pot synthesis from an aziridine precursor.

A series of novel morpholine and thiomorpholine coupled 2-(thiophen-2-yl)dihydroquinolines have been designed and synthesized from 2-acetyl thiophene in a six-step reaction sequence. This involves key transformations such as the modified Bohlmann-Rahtz and Vilsmeier-Haack-Arnold reactions. The resulting 2-(thiophen-2-yl)dihydroquinoline is formylated and subsequently chlorinated using DMF-POCl3. The aldehyde is then reduced to an alcohol, converted to a bromide, and finally coupled with morpholine to yield the desired product.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible synthetic route starting from 2-vinylthiophene.

Materials:

  • 2-Vinylthiophene

  • N-Bromosuccinimide (NBS)

  • tert-Butanol

  • Water

  • Sodium hydroxide (NaOH)

  • 2-Aminoethanol

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Step 1: Synthesis of 2-(2-bromo-1-hydroxyethyl)thiophene

  • In a round-bottom flask, dissolve 2-vinylthiophene (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.1 eq) in portions over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude bromohydrin.

Step 2: Synthesis of 2-(Oxiran-2-yl)thiophene

  • Dissolve the crude bromohydrin from Step 1 in methanol.

  • Add a 2M aqueous solution of sodium hydroxide (1.5 eq) dropwise at room temperature.

  • Stir the mixture for 4 hours at room temperature.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield 2-(oxiran-2-yl)thiophene.

Step 3: Synthesis of this compound

  • In a sealed tube, combine 2-(oxiran-2-yl)thiophene (1.0 eq), 2-aminoethanol (1.2 eq), and potassium carbonate (1.5 eq) in acetonitrile.

  • Heat the mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

G cluster_synthesis Synthesis of this compound 2-Vinylthiophene 2-Vinylthiophene Bromohydrin Bromohydrin 2-Vinylthiophene->Bromohydrin NBS, t-BuOH/H2O Epoxide Epoxide Bromohydrin->Epoxide NaOH, MeOH This compound This compound Epoxide->this compound 2-Aminoethanol, K2CO3, CH3CN

Proposed synthetic pathway for this compound.

Comparative Biological Activity

Derivatives of this compound have demonstrated notable antimycobacterial and antifungal activities. This section compares the performance of these compounds with established therapeutic agents.

Antimycobacterial Activity

Several morpholine-containing compounds have been evaluated for their inhibitory effects against Mycobacterium tuberculosis. The data below summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds compared to standard antitubercular drugs.

Compound/DrugTarget OrganismMIC (µg/mL)Reference
Thiophene-Morpholine Derivatives
Derivative 7f[1]M. tuberculosis H37Rv1.56
Derivative 7p[1]M. tuberculosis H37Rv1.56
Standard Antitubercular Drugs
IsoniazidM. tuberculosis H37Rv0.025-0.05(Typical values)
RifampicinM. tuberculosis H37Rv0.05-0.1(Typical values)
EthambutolM. tuberculosis H37Rv1.0-5.0(Typical values)

[1] Novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines.

Antifungal Activity

The antifungal activity of thiophene-morpholine derivatives is often attributed to the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. The following table presents the half-maximal inhibitory concentration (IC50) and MIC values against various fungal pathogens, in comparison to a standard antifungal agent.

Compound/DrugFungal StrainIC50 (µg/mL)MIC (µg/mL)Reference
Thiophene-Morpholine Analogs
Sila-analogue 24Candida albicans ATCC 244330.120.25[2]
Sila-analogue 24Cryptococcus neoformans ATCC 346640.060.12[2]
Standard Antifungal Drug
FluconazoleCandida albicans0.25-2.00.25-16(Typical values)
Amphotericin BCryptococcus neoformans0.125-1.00.25-2.0(Typical values)

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Morpholine-based antifungals, such as fenpropimorph and amorolfine, act by inhibiting specific enzymes in the ergosterol biosynthesis pathway. This disruption of ergosterol production leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane, ultimately resulting in cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Fecosterol Fecosterol Lanosterol->Fecosterol C14-demethylase Episterol Episterol Fecosterol->Episterol C24-methyltransferase Ergosterol Ergosterol Episterol->Ergosterol C22-desaturase, C24-reductase Inhibition Inhibition Inhibition->Fecosterol Morpholines inhibit C14-demethylase and C8-C7 isomerase

Simplified ergosterol biosynthesis pathway and the target of morpholine antifungals.

Conclusion

The this compound scaffold holds significant promise as a basis for the development of novel antimycobacterial and antifungal agents. The synthetic routes, while requiring optimization for the parent compound, are based on well-established chemical transformations, suggesting that reproducible synthesis is achievable. The biological activity data for its derivatives demonstrate potency comparable to or exceeding that of some standard drugs, warranting further investigation into the therapeutic potential of this chemical class. The clear mechanism of action for the antifungal activity provides a solid foundation for future structure-activity relationship studies and lead optimization. This guide provides the necessary foundational information for researchers to pursue further development of this compound-based compounds.

References

Benchmarking the Antitubercular Potential of 2-(Thiophen-2-yl)morpholine Derivatives Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing global effort to combat tuberculosis (TB), a pressing need exists for the development of novel therapeutics to address the rise of drug-resistant strains. This guide provides a comparative analysis of the antitubercular activity of novel 2-(Thiophen-2-yl)morpholine derivatives against first-line anti-TB agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of this promising new class of compounds.

Comparative Analysis of Antitubercular Activity

The in vitro efficacy of novel this compound derivatives was benchmarked against standard antitubercular drugs. The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv, the standard laboratory strain, was used as the primary metric for comparison. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Comparative MIC Values against Mycobacterium tuberculosis H37Rv

Compound/DrugMIC (µg/mL)Proposed Mechanism of Action
This compound Derivatives
Derivative 7f¹1.56Inhibition of QcrB (cytochrome bc1 complex)
Derivative 7p¹1.56Inhibition of QcrB (cytochrome bc1 complex)
Morpholino-thiophene hit²0.72 µMInhibition of QcrB (cytochrome bc1 complex)
Standard Antitubercular Drugs
Isoniazid0.02 - 0.1Inhibition of mycolic acid synthesis
Rifampicin0.1 - 1.0Inhibition of DNA-dependent RNA polymerase
Ethambutol0.5 - 2.0Inhibition of arabinosyl transferase
Pyrazinamide20 - 100Disruption of membrane potential and transport

¹Data from a study on novel morpholine and thiomorpholine coupled 2-(thiophen-2-yl)dihydroquinolines. ²Data from a study on morpholino-thiophenes.

The data clearly indicates that the this compound derivatives exhibit potent antitubercular activity, with MIC values in the low microgram per milliliter range, comparable to or better than some of the standard drugs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution Method

This method is a widely used and standardized technique for determining the MIC of antimicrobial agents.

  • Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) is the recommended medium.[1][2]

  • Inoculum Preparation: A suspension of Mycobacterium tuberculosis H37Rv is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1][2]

  • Drug Dilutions: A serial two-fold dilution of the test compounds and standard drugs is prepared in the broth medium in a 96-well microtiter plate.

  • Incubation: The inoculated plates are incubated at 37°C for 7 to 21 days.[3]

  • Reading Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.[1][2]

2. Radiometric Method (BACTEC 460-TB System)

This method provides a more rapid determination of mycobacterial growth and drug susceptibility.

  • Principle: The BACTEC system utilizes a ¹⁴C-labeled substrate in the culture medium. As the mycobacteria metabolize the substrate, they release ¹⁴CO₂. The amount of radioactivity in the headspace of the culture vial is measured as a Growth Index (GI).

  • Inoculum: A standardized inoculum of M. tuberculosis H37Rv is introduced into BACTEC 12B vials containing the ¹⁴C-labeled substrate.

  • Drug Testing: The test compounds and standard drugs are added to the vials at various concentrations. A drug-free vial serves as a control.

  • Incubation and Measurement: The vials are incubated at 37°C and the GI is monitored daily.[4][5]

  • Interpretation: The MIC is determined by comparing the change in GI in the drug-containing vials to the control vial. A significant reduction in the rate of GI increase in the presence of the drug indicates susceptibility.[6]

Visualizing Experimental and Biological Pathways

To further elucidate the methodologies and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Inoculum Preparation cluster_plate Plate Preparation start M. tuberculosis H37Rv Culture turbidity Adjust to 0.5 McFarland Standard start->turbidity dilution Dilute to Final Inoculum Concentration turbidity->dilution inoculate Inoculate Plate dilution->inoculate plate 96-Well Microtiter Plate add_broth Add Middlebrook 7H9 Broth plate->add_broth add_drug Add Serial Dilutions of Test Compound add_broth->add_drug add_drug->inoculate incubation Incubate at 37°C for 7-21 Days inoculate->incubation read_results Read MIC (Lowest Concentration with No Visible Growth) incubation->read_results

Broth Microdilution Workflow

signaling_pathway compound This compound Derivative qcrb QcrB Subunit compound->qcrb Inhibition cytochrome_bc1 Cytochrome bc1 Complex qcrb->cytochrome_bc1 is a subunit of electron_transport Electron Transport Chain cytochrome_bc1->electron_transport is part of atp_synthesis ATP Synthesis electron_transport->atp_synthesis is essential for cell_death Bacterial Cell Death atp_synthesis->cell_death disruption leads to

Proposed Mechanism of Action

Conclusion

The this compound scaffold represents a promising starting point for the development of new antitubercular agents. The potent in vitro activity against M. tuberculosis H37Rv, coupled with a novel proposed mechanism of action targeting the cytochrome bc1 complex, warrants further investigation.[7][8][9][10] This guide provides a foundational dataset and standardized protocols to aid researchers in the continued exploration and optimization of this chemical series. The ultimate goal is to translate these promising findings into clinically effective treatments for tuberculosis.

References

Comparative Docking Analysis of 2-(Thiophen-2-yl)morpholine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities and interaction patterns of 2-(thiophen-2-yl)morpholine derivatives with various biological targets, supported by computational docking studies. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their potential as therapeutic agents.

Comparative Analysis of In Vitro Activity and Docking Scores

The following tables present a consolidated view of the minimum inhibitory concentrations (MIC) and molecular docking scores of various this compound and related derivatives against different biological targets.

Table 1: Antimycobacterial Activity of 2-(Thiophen-2-yl)dihydroquinoline Derivatives

CompoundDerivative TypeMIC (μg/mL) against M. tuberculosis H37Rv
7f N-acetyl piperazine coupled1.56
7p N/A1.56
26a Morpholine analogBetter potency than parent compound
26b Thiomorpholine analogLess potent than parent compound

Source:[1][3]

Table 2: Comparative Docking Scores of Morpholine Derivatives Against Viral and Inflammatory Targets

Compound CodeTargetDocking Score (kcal/mol)Reference CompoundReference Dock Score (kcal/mol)
1d SARS-CoV-2 Mpro (5R82)Higher than referenceHydroxychloroquine-80.12
2b SARS-CoV-2 Mpro (5R82)-74.55Hydroxychloroquine-80.12
2e SARS-CoV-2 Mpro (5R82)-60.29Hydroxychloroquine-80.12
6 TNF-αNot specified, but showed remarkable inhibitory effectCelecoxibNot specified
11a TNF-αNot specified, but showed remarkable inhibitory effectCelecoxibNot specified
22 COX-2-6.13Not specifiedNot specified
22 Prostaglandin H2 synthase-6.28Not specifiedNot specified

Source:[4][5][6]

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in these studies is essential for interpreting the results.

Synthesis of 2-(Thiophen-2-yl)dihydroquinoline Derivatives

A series of morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized from 2-acetyl thiophene in a six-step reaction sequence.[3] Key transformations included the modified Bohlmann-Rahtz and Vilsmeier-Haack-Arnold reactions. The general synthetic pathway involved formylation and subsequent chlorination of the 2-(thiophen-2-yl)dihydroquinoline core, followed by reduction to an alcohol and conversion to a bromide. The final derivatives were obtained by coupling the bromide with morpholine, thiomorpholine, or various N-substituted piperazines.[3]

G A 2-Acetyl Thiophene B Bohlmann-Rahtz & Vilsmeier-Haack A->B C 2-(Thiophen-2-yl)dihydroquinoline B->C D Formylation & Chlorination (DMF-POCl3) C->D E Aldehyde D->E F Reduction E->F G Alcohol F->G H Bromination (PBr3) G->H I Bromide H->I J Coupling with Morpholine/Thiomorpholine/Piperazine I->J K Final Derivatives (7a-p) J->K

Synthetic workflow for 2-(thiophen-2-yl)dihydroquinoline derivatives.

In Vitro Antimycobacterial Screening

The synthesized compounds were screened for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB).[3] The minimum inhibitory concentration (MIC) was determined to evaluate the potency of the compounds.

Molecular Docking Protocols

Docking against SARS-CoV-2 Main Protease (Mpro): Molecular docking studies were performed using VLifeMDS software to investigate the binding of morpholine derivatives to the crystal structure of the COVID-19 main protease (PDB code: 5R82).[4] The docking scores, which represent the binding affinity, were calculated and compared to the standard drug hydroxychloroquine. The scoring function in MDS considers both steric and electrostatic interactions between the receptor and the ligand.[4]

Docking against TNF-α: To understand the binding interactions of thiophen-2-ylmethylene-based derivatives with the active site of TNF-α, molecular docking studies were performed.[5]

Docking against COX-2 and 5-LOX: Molecular docking was carried out on COX-2 (PDB ID: 3LN1) and 5-LOX (PDB ID: 3V99) enzymes using the Molecular Operating Environment software to investigate the anti-inflammatory potential of thiophene derivatives.[6]

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Docking Simulation Ligand 2D Structure of Derivative Ligand_3D 3D Structure Generation Ligand->Ligand_3D Energy_Min Energy Minimization Ligand_3D->Energy_Min Define_Site Define Binding Site Energy_Min->Define_Site PDB Download Protein Structure (PDB) Prep_Protein Prepare Protein (Remove water, add hydrogens) PDB->Prep_Protein Prep_Protein->Define_Site Run_Docking Run Docking Algorithm Define_Site->Run_Docking Analyze Analyze Poses & Calculate Scores Run_Docking->Analyze

General workflow for molecular docking studies.

Signaling Pathways and Biological Targets

The diverse biological activities of this compound derivatives are a result of their interaction with various molecular targets.

  • Antimycobacterial Activity: The specific molecular target within Mycobacterium tuberculosis for these compounds is not explicitly detailed in the provided search results, but their efficacy suggests inhibition of a crucial cellular process in the bacterium.

  • Antiviral Activity (SARS-CoV-2): The main protease (Mpro) of SARS-CoV-2 is a key enzyme in the viral replication cycle, making it a prime target for antiviral drugs.[4]

  • Anti-inflammatory Activity: The anti-inflammatory effects of these derivatives are attributed to the inhibition of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and enzymes such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).[5][6]

G cluster_compounds This compound Derivatives cluster_targets Biological Targets cluster_outcomes Therapeutic Outcomes Compound Derivative TB Mycobacterium tuberculosis Compound->TB Inhibition SARS SARS-CoV-2 Mpro Compound->SARS Inhibition TNF TNF-α Compound->TNF Inhibition COX2 COX-2 Compound->COX2 Inhibition AntiTB Antitubercular Effect TB->AntiTB AntiViral Antiviral Effect SARS->AntiViral AntiInflammatory Anti-inflammatory Effect TNF->AntiInflammatory COX2->AntiInflammatory

Biological targets and potential therapeutic outcomes.

Conclusion

The comparative analysis of docking studies reveals that this compound derivatives and their analogues are versatile scaffolds with the potential to interact with a range of biological targets. The quantitative data from in silico and in vitro studies provide a strong basis for the further development of these compounds as potent therapeutic agents against tuberculosis, viral infections, and inflammatory diseases. The structure-activity relationship insights gained from these studies are invaluable for the rational design of new, more effective drug candidates.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of 2-(Thiophen-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2-(Thiophen-2-yl)morpholine as hazardous waste. Professional disposal is required.

This document provides comprehensive guidance on the safe and compliant disposal of this compound, a chemical compound utilized in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous properties of its constituent functional groups: morpholine and thiophene. This guide is intended for researchers, scientists, and drug development professionals to ensure the highest safety standards and regulatory compliance.

Hazard Profile and Safety Summary

This compound should be handled with the same precautions as its hazardous parent compounds. The morpholine component is associated with flammability, acute toxicity, and severe corrosivity.[1][2][3][4] The thiophene moiety also contributes to the compound's flammability and potential toxicity.[5][6][7] Therefore, it is imperative to treat this compound as a flammable, toxic, and corrosive substance.

Inferred Hazard Classification for this compound:

  • Flammable Liquid: Based on the properties of morpholine and thiophene.[1][4][5]

  • Acute Toxicity (Oral, Dermal, Inhalation): Presumed to be harmful or toxic by all routes of exposure.[1][4]

  • Skin Corrosion/Irritation: Expected to cause severe skin burns.[1][4]

  • Serious Eye Damage/Irritation: Expected to cause serious eye damage.[1][4]

Quantitative Data on Constituent Components

The following tables summarize the known quantitative hazard data for morpholine and thiophene, which inform the safety protocols for this compound.

Table 1: Physical and Flammability Data

PropertyMorpholineThiophene
Flash Point 32 °C (90 °F)[8]-9 °C (15.8 °F)
Auto-ignition 255 °C (491 °F)[8]395 °C (743 °F)
Flammability Limits LEL: 1.8%, UEL: 10.8%[8]LEL: 1.5%, UEL: 12.5%

Table 2: Toxicological Data

EndpointMorpholineThiophene
LD50 (Oral, Rat) 1050 mg/kg1400 mg/kg[6]
LD50 (Dermal, Rabbit) 500 mg/kgNo data available
LC50 (Inhalation, Rat) 8000 ppm (8 hours)9500 mg/m³ (2 hours, Mouse)[6]

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate PPE is mandatory when handling this compound for disposal.

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves for integrity before each use.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

Step-by-Step Disposal Protocol

Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[9] It must be managed as hazardous chemical waste.

  • Segregation and Collection:

    • Collect waste this compound in a dedicated, chemically compatible container with a secure, tight-fitting lid. Glass containers are generally suitable.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Include hazard pictograms for flammable, toxic, and corrosive materials.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[1]

    • The storage area should be away from heat, sparks, and open flames.[1]

    • Ensure the container is stored in secondary containment to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[10][11]

    • Provide the waste manifest with all necessary information about the chemical.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate: Immediately evacuate the area and alert personnel in the vicinity.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood. Remove all sources of ignition.[5]

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[9][12] Do not use combustible materials like paper towels.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5][10]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department immediately.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Workflow and Hazard Relationships

The following diagrams illustrate the decision-making process for the disposal of this compound and the relationship between its hazards and required controls.

Caption: Workflow for the safe disposal of this compound.

HazardRelationship cluster_Chemical Chemical Properties cluster_Hazards Inferred Hazards cluster_Controls Required Controls Chem This compound Flammable Flammable Chem->Flammable Toxic Toxic Chem->Toxic Corrosive Corrosive Chem->Corrosive PPE Full PPE (Goggles, Gloves, Lab Coat) Flammable->PPE Ventilation Chemical Fume Hood Flammable->Ventilation Disposal Hazardous Waste Disposal Flammable->Disposal Ignition No Ignition Sources Flammable->Ignition Toxic->PPE Toxic->Ventilation Toxic->Disposal Corrosive->PPE Corrosive->Ventilation Corrosive->Disposal

Caption: Relationship between chemical hazards and necessary controls.

References

Personal protective equipment for handling 2-(Thiophen-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for handling 2-(Thiophen-2-yl)morpholine, a chemical compound utilized in research and development. The following procedures are designed to ensure the safety of laboratory personnel and to outline proper operational and disposal protocols. Given the limited specific data for this compound, the safety precautions are based on the known hazards of its parent compound, morpholine, and general best practices for handling heterocyclic amines and thiophene derivatives.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Tightly fitting safety goggles and a face shield.[1]Protects against splashes and vapors which can cause severe eye damage.[1][2][3]
Hand Protection Elbow-length, chemical-resistant gloves (e.g., butyl rubber, fluoroelastomer).[1]Prevents skin contact, as the substance is expected to be toxic if absorbed through the skin and can cause severe burns.[1][2][4]
Body Protection Chemical-protection suit and rubber boots.[1]Provides comprehensive protection against skin exposure, especially in case of spills.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2][5] If ventilation is inadequate, a NIOSH/MSHA approved respirator with an organic vapor cartridge is necessary.[5][6]Protects against inhalation of toxic vapors.[1][2][4]

II. Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for safe handling.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Ensure fume hood is operational prep2 Verify eyewash and safety shower are accessible prep1->prep2 prep3 Don all required PPE prep2->prep3 handle1 Ground and bond container to prevent static discharge prep3->handle1 Proceed to handling handle2 Slowly open container in the fume hood handle1->handle2 handle3 Dispense the required amount using non-sparking tools handle2->handle3 handle4 Tightly reseal the container handle3->handle4 clean1 Wipe down work area handle4->clean1 Proceed to cleanup clean2 Segregate and label waste clean1->clean2 clean3 Remove PPE in the correct order clean2->clean3 clean4 Wash hands and arms thoroughly clean3->clean4

Caption: Step-by-step workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Before handling, ensure that a chemical fume hood is certified and functioning correctly.

    • Confirm that an eyewash station and safety shower are unobstructed and within close proximity to the workstation.[5]

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • To prevent static electricity build-up, which could ignite flammable vapors, ground and bond the container and receiving equipment.[1][5]

    • Carefully open the container within the fume hood to contain any vapors.

    • Use non-sparking tools for all transfers to avoid ignition sources.[5]

    • After dispensing, securely close the container and keep it upright to prevent leakage.[1]

  • Post-Handling & Cleanup:

    • Thoroughly decontaminate the work surface.

    • Segregate waste materials as described in the disposal plan.

    • Remove PPE carefully to avoid self-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after work.[5] Do not eat, drink, or smoke in the laboratory.[1][5]

III. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing.[5] Rinse the skin with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.[4]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[5]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][5] Seek immediate medical attention.[1]

  • Spills: Evacuate the area and remove all ignition sources.[5] Absorb the spill with an inert, non-combustible material and place it in a suitable, closed container for disposal.[2][5]

IV. Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Plan for this compound Waste cluster_collection Waste Collection cluster_segregation Segregation & Storage cluster_disposal Final Disposal collect1 Unused Product segregate1 Place in a dedicated, sealed, and labeled hazardous waste container collect1->segregate1 collect2 Contaminated PPE collect2->segregate1 collect3 Contaminated Labware & Absorbents collect3->segregate1 segregate2 Store in a well-ventilated, designated area away from incompatible materials segregate1->segregate2 dispose1 Arrange for pickup by a licensed hazardous waste disposal company segregate2->dispose1 dispose2 Follow all local, regional, and national regulations dispose1->dispose2

Caption: Logical flow for the proper disposal of waste generated from this compound.

Disposal Protocol:

  • Waste Collection:

    • Collect any unused this compound and materials contaminated with it (e.g., gloves, absorbent pads, glassware) separately from other waste streams.

  • Segregation and Storage:

    • Place all waste into a clearly labeled, sealed, and chemical-resistant container.

    • Store the waste container in a designated, well-ventilated hazardous waste storage area, away from heat, sparks, and incompatible materials such as strong oxidizing agents and acids.[1][5]

  • Final Disposal:

    • Dispose of the contents and the container in accordance with all applicable local, regional, and national regulations.[1][5] This should be carried out by a licensed hazardous waste management company. Do not release into the environment.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.